Product packaging for 2,2,3-Trimethylpentan-1-ol(Cat. No.:CAS No. 57409-53-7)

2,2,3-Trimethylpentan-1-ol

Cat. No.: B15082746
CAS No.: 57409-53-7
M. Wt: 130.23 g/mol
InChI Key: GBONVOIRPAJSLA-UHFFFAOYSA-N
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Description

2,2,3-Trimethylpentan-1-ol (CAS 57409-53-7) is a fully characterized chemical compound provided as a high-purity analytical reference standard. It is compliant with regulatory guidelines and is specifically designed for traceability against pharmacopeial standards such as those from the USP and EP . With a molecular formula of C8H18O and a molecular weight of 130.228 g/mol , this compound serves as a critical benchmark for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of active pharmaceutical ingredient (API) and drug development . The product is intended for research applications only and is not for diagnostic or human use. Chemical & Physical Properties: Molecular Formula: C8H18O Molecular Weight: 130.228 g/mol CAS Number: 57409-53-7 Synonyms: 1-Pentanol, 2,2,3-trimethyl-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B15082746 2,2,3-Trimethylpentan-1-ol CAS No. 57409-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57409-53-7

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2,2,3-trimethylpentan-1-ol

InChI

InChI=1S/C8H18O/c1-5-7(2)8(3,4)6-9/h7,9H,5-6H2,1-4H3

InChI Key

GBONVOIRPAJSLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3-Trimethylpentan-1-ol: Chemical Structure, Bonding, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and a representative synthetic protocol for 2,2,3-trimethylpentan-1-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data from analogous structures to offer a predictive and practical resource.

Chemical Structure and Bonding

This compound is a primary alcohol with the chemical formula C₈H₁₈O. Its structure features a highly branched alkyl chain, which significantly influences its physical and chemical properties.

Molecular Structure:

The molecule consists of a pentane backbone with three methyl groups as substituents at positions 2, 2, and 3, and a hydroxyl group at position 1. The presence of a quaternary carbon at position 2 and a tertiary carbon at position 3 creates significant steric hindrance around the core of the molecule.

Bonding and Hybridization:

All carbon atoms in the alkyl chain are sp³ hybridized, forming tetrahedral geometries. The C-C and C-H bonds are all sigma (σ) bonds. The oxygen atom of the hydroxyl group is also sp³ hybridized, with two lone pairs of electrons occupying two of the hybrid orbitals. The C-O and O-H bonds are also sigma bonds. The polarity of the C-O and O-H bonds, due to the high electronegativity of oxygen, makes the hydroxyl group a hydrogen bond donor and acceptor, which governs the intermolecular forces and solubility of the molecule.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Analogous Data)

Due to the scarcity of experimental data for this compound, the following table summarizes key physicochemical properties based on computational predictions and data from isomeric compounds.

PropertyValueSource
Molecular Formula C₈H₁₈O-
Molecular Weight 130.23 g/mol -
CAS Number 57409-53-7[1]
Boiling Point Predicted: ~170-180 °C(Estimation based on isomers)
Density Predicted: ~0.83 g/cm³(Estimation based on isomers)
Solubility Soluble in organic solvents; sparingly soluble in water.(General property of alcohols)

Synthesis of this compound

A plausible and efficient method for the synthesis of the sterically hindered primary alcohol, this compound, is the hydroboration-oxidation of the corresponding alkene, 2,2,3-trimethyl-1-pentene. This two-step reaction sequence ensures the anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.

Reaction Scheme:

Synthesis_Scheme reactant 2,2,3-Trimethyl-1-pentene intermediate Trialkylborane intermediate reactant->intermediate 1. BH₃·THF product This compound intermediate->product 2. H₂O₂, NaOH

Caption: Synthesis of this compound via hydroboration-oxidation.

Experimental Protocol (Representative)

This protocol is a general representation for the hydroboration-oxidation of a sterically hindered alkene and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2,2,3-trimethyl-1-pentene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Hydroboration:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,2,3-trimethyl-1-pentene (1.0 eq) dissolved in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the borane-THF complex (1.1 eq of BH₃) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Workflow Diagram:

Experimental_Workflow start Start hydroboration Hydroboration: - 2,2,3-trimethyl-1-pentene in THF - Add BH3·THF at 0 °C - Stir at RT start->hydroboration oxidation Oxidation: - Cool to 0 °C - Add NaOH and H2O2 - Stir at RT hydroboration->oxidation workup Work-up: - Extraction with diethyl ether - Wash with H2O and brine oxidation->workup purification Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6d2H-CH₂OH
~1.8 - 2.0m1H-CH(CH₃)-
~1.2 - 1.4m2H-CH₂CH₃
~0.9d3H-CH(CH₃)-
~0.85s6H-C(CH₃)₂-
~0.8t3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~65 - 70-CH₂OH
~40 - 45-C(CH₃)₂-
~35 - 40-CH(CH₃)-
~25 - 30-CH₂CH₃
~20 - 25-C(CH₃)₂-
~15 - 20-CH(CH₃)-
~10 - 15-CH₂CH₃

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupDescription
~3300 (broad)O-HAlcohol, H-bonded
~2960 - 2850C-HAlkane stretching
~1465C-HAlkane bending
~1050C-OPrimary alcohol stretching

Table 4: Predicted Mass Spectrometry Fragmentation

m/zFragmentDescription
130[C₈H₁₈O]⁺Molecular Ion (M⁺)
115[M - CH₃]⁺Loss of a methyl group
99[M - CH₂OH]⁺Loss of the hydroxymethyl group
73[C₄H₉O]⁺Alpha-cleavage
57[C₄H₉]⁺tert-Butyl cation

This technical guide provides a foundational understanding of this compound. For drug development and advanced research applications, it is recommended to perform the synthesis and full experimental characterization to obtain precise data.

References

2,2,3-trimethylpentan-1-ol CAS number and registry information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-trimethylpentan-1-ol, a saturated primary alcohol. Due to a scarcity of publicly available experimental data specifically for this compound, this guide leverages information on its isomers and related compounds to offer a thorough understanding of its chemical and physical properties, potential synthetic routes, and toxicological considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Registry Information and Chemical Properties

This compound is registered under CAS number 57409-53-7.[1] It is a constitutional isomer of octanol. While detailed experimental data for this specific isomer is limited, its fundamental properties can be derived from its chemical structure and comparison with related compounds.

Table 1: Registry and Basic Chemical Information for this compound

PropertyValueSource
CAS Number 57409-53-7[1]
Molecular Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCC(C)C(C)(C)CO[2]
InChI Key GBONVOIRPAJSLA-UHFFFAOYSA-N[1]

Table 2: Comparison of Physical Properties of C8 Alcohols and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 57409-53-7C8H18O130.23Not available
2,4,4-Trimethyl-1-pentanol16325-63-6C8H18O130.23Not available
2,3,4-Trimethyl-1-pentanol6570-88-3C8H18O130.23Not available
2,2,4-Trimethyl-3-pentanol5162-48-1C8H18O130.23Not available
2,2,3-Trimethylpentane564-02-3C8H18114.23109.8

Potential Synthetic Approaches

Proposed Experimental Protocol: Synthesis via Hydroboration-Oxidation

This proposed protocol is based on the well-established hydroboration-oxidation reaction, which is a two-step process to produce an alcohol from an alkene.[3][4][5][6]

Step 1: Hydroboration of 2,2,3-trimethyl-1-pentene

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,2,3-trimethyl-1-pentene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF) in THF to the stirred solution of the alkene under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the complete formation of the trialkylborane intermediate.

Step 2: Oxidation of the Trialkylborane

  • Cool the reaction mixture back to 0 °C.

  • Slowly and cautiously add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2). The temperature should be carefully monitored and maintained below 40 °C.

  • After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for at least one hour.

  • The reaction mixture can then be worked up by separating the aqueous and organic layers. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification of the final product can be achieved by distillation or column chromatography.

G Proposed Synthesis of this compound cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation 2,2,3-Trimethyl-1-pentene 2,2,3-Trimethyl-1-pentene Trialkylborane Intermediate Trialkylborane Intermediate 2,2,3-Trimethyl-1-pentene->Trialkylborane Intermediate  BH3-THF (Anhydrous THF) This compound This compound Trialkylborane Intermediate->this compound  1. NaOH, H2O 2. H2O2 G General Workflow for In Vitro Cytotoxicity Assay Cell_Seeding Seed cells in 96-well plates Compound_Addition Add varying concentrations of This compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, LDH) Incubation->Viability_Assay Data_Analysis Analyze data and calculate IC50 Viability_Assay->Data_Analysis

References

An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 2,2,3-trimethylpentan-1-ol. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes comparative data for its isomers where available, offering valuable context for researchers. Furthermore, detailed, standardized experimental protocols for determining key physical properties are provided to assist in laboratory settings.

Core Physical Properties of this compound

Quantitative data for this compound is sparse in readily available scientific literature. The following table summarizes the available information for the target compound and select isomers for comparative purposes. Researchers are advised to experimentally verify these properties for their specific applications.

PropertyThis compound2,2,3-Trimethylpentan-3-ol (Isomer)2,4,4-Trimethylpentan-1-ol (Isomer)
CAS Number 57409-53-7[1]7294-05-516325-63-6[2]
Molecular Formula C₈H₁₈O[3]C₈H₁₈OC₈H₁₈O[2]
Molecular Weight 130.23 g/mol [3]130.23 g/mol 130.23 g/mol [2]
Boiling Point Data not available153 °CData not available
Melting Point Data not available-6 °CData not available
Density Data not available0.842 g/mLData not available
Refractive Index Data not available1.433Data not available
Solubility in Water Predicted to be lowData not availableData not available

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of the core physical properties of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and sample.

  • Procedure:

    • Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

    • Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Place a capillary tube, with its sealed end up, into the sample test tube.

    • Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level.

    • Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

2.2. Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be accurately determined using a pycnometer or, more simply, with a volumetric flask and a balance.

  • Apparatus: Volumetric flask (e.g., 10 mL or 25 mL), analytical balance, and the liquid sample.

  • Procedure:

    • Carefully clean and dry the volumetric flask and its stopper.

    • Weigh the empty, dry flask with its stopper on an analytical balance and record the mass (m₁).

    • Fill the flask with the liquid sample up to the calibration mark. Use a pipette for the final additions to ensure accuracy.

    • Replace the stopper and reweigh the filled flask, recording the new mass (m₂).

    • The mass of the liquid is the difference between the two readings (m_liquid = m₂ - m₁).

    • The volume of the liquid is the calibrated volume of the flask (V).

    • Calculate the density (ρ) using the formula: ρ = m_liquid / V.

    • It is crucial to perform this measurement at a constant, recorded temperature, as density is temperature-dependent.

2.3. Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be measured with high precision using a refractometer.

  • Apparatus: Abbe refractometer, light source (often built-in), and the liquid sample.

  • Procedure:

    • Ensure the prism of the refractometer is clean and dry.

    • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

    • Place a few drops of the sample liquid onto the surface of the measuring prism.

    • Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.

    • While looking through the eyepiece, adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • If a colored band is visible, adjust the chromatic dispersion compensator to obtain a sharp, single-colored line.

    • Read the refractive index value from the instrument's scale.

    • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

2.4. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like this compound, its solubility in water and common organic solvents would be of interest.

  • Apparatus: Test tubes, pipettes or graduated cylinders, vortex mixer (optional), and a means of temperature control (water bath).

  • Qualitative Procedure (Solubility in Water):

    • Place a known volume (e.g., 1 mL) of the solvent (water) into a test tube.

    • Add a small, known volume (e.g., 0.1 mL) of the solute (this compound) to the test tube.

    • Stopper the test tube and shake vigorously for a set period (e.g., 1-2 minutes). A vortex mixer can be used for more consistent mixing.

    • Allow the mixture to stand and observe. If the mixture is a single, clear phase, the substance is soluble at that concentration. If two distinct layers form or the mixture is cloudy, it is considered insoluble or sparingly soluble.

    • Continue adding the solute in small increments and observing to estimate the solubility limit.

  • Note on Organic Solvents: The same qualitative procedure can be followed to test solubility in various organic solvents (e.g., ethanol, acetone, hexane). Given its structure, this compound is expected to be miscible with many common organic solvents.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid organic compound.

G cluster_0 Sample Preparation cluster_1 Primary Physical Constants cluster_2 Solubility Profile cluster_3 Data Compilation & Analysis A Obtain Pure Sample B Determine Boiling Point A->B C Determine Density A->C D Determine Refractive Index A->D E Assess Solubility in Water A->E F Assess Solubility in Organic Solvents A->F G Tabulate All Experimental Data B->G C->G D->G E->G F->G H Compare with Literature Values G->H

A general workflow for the physical characterization of a liquid organic compound.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and comparative data aim to facilitate further experimental investigation and application in scientific and developmental contexts.

References

Synthesis of 2,2,3-Trimethylpentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic pathways for the tertiary alcohol, 2,2,3-trimethylpentan-1-ol. The document outlines three primary retrosynthetic approaches, offering detailed experimental protocols for key transformations. All quantitative data is summarized for comparative analysis, and logical workflows are visualized using the DOT language.

Executive Summary

This compound is a branched primary alcohol whose synthesis requires careful consideration of regioselectivity and steric hindrance. This guide explores its preparation through three distinct and reliable strategies:

  • Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene: An anti-Markovnikov addition of water across a double bond, ideal for producing primary alcohols from terminal alkenes.

  • Reduction of 2,2,3-Trimethylpentanoic Acid: A robust method utilizing a powerful reducing agent to convert a carboxylic acid to the corresponding primary alcohol.

  • Grignard Reaction with Formaldehyde: A classic carbon-carbon bond-forming reaction to produce a primary alcohol from an alkyl halide.

Each pathway is detailed with proposed syntheses for necessary precursors, comprehensive experimental procedures, and a summary of expected outcomes.

Data Presentation

Synthesis PathwayKey ReactionStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Reference Reaction
Route A Hydroboration-Oxidation2,2,3-Trimethylpent-1-ene9-BBN, THF, H₂O₂, NaOH80-95>95Hydroboration of terminal alkenes[1]
Route B Reduction2,2,3-Trimethylpentanoic AcidLiAlH₄, Diethyl ether85-95>97Reduction of carboxylic acids[2][3]
Route C Grignard Reaction1-Bromo-2,2,3-trimethylpentaneMg, Formaldehyde, Diethyl ether70-85>95Grignard reaction with formaldehyde[4][5]

Note: The yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on specific experimental conditions and optimization.

Synthesis Pathways and Experimental Protocols

Route A: Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene

This pathway is arguably the most direct approach, assuming the availability of the corresponding alkene. The hydroboration-oxidation reaction is a two-step process that results in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the alkene.[6][7][8] The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is recommended to enhance regioselectivity for the terminal position, especially with a sterically hindered alkene.[1]

Diagram of Synthesis Pathway A

Synthesis_Pathway_A cluster_precursor Precursor Synthesis cluster_main Main Reaction Start_A 2,2,3-Trimethylpentan-3-ol Alkene 2,2,3-Trimethylpent-1-ene Start_A->Alkene Dehydration (H₂SO₄, heat) Organoborane Intermediate Organoborane Alkene->Organoborane 1. 9-BBN, THF Final_Product_A This compound Organoborane->Final_Product_A 2. H₂O₂, NaOH

Caption: Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene.

Experimental Protocols

1. Synthesis of 2,2,3-Trimethylpent-1-ene (Precursor)

  • Reaction: Dehydration of 2,2,3-trimethylpentan-3-ol.

  • Procedure:

    • To a distillation apparatus, add 2,2,3-trimethylpentan-3-ol and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to induce dehydration. The resulting alkene, being more volatile, will distill off.

    • Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure 2,2,3-trimethylpent-1-ene.

2. Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene

  • Reaction: Conversion of the terminal alkene to a primary alcohol.

  • Procedure: [1][9]

    • In a dry, nitrogen-purged flask, dissolve 2,2,3-trimethylpent-1-ene in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 0.5 M solution of 9-BBN in THF to the stirred alkene solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Cool the mixture again to 0 °C and slowly add ethanol to quench any excess 9-BBN.

    • Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C.

    • After the addition is complete, stir the mixture at room temperature for at least one hour.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to yield this compound.

Route B: Reduction of 2,2,3-Trimethylpentanoic Acid

This pathway involves the reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[2][3]

Diagram of Synthesis Pathway B

Synthesis_Pathway_B cluster_precursor Precursor Synthesis cluster_main Main Reaction Start_B 3,3,4-Trimethylhexan-2-one Carboxylic_Acid 2,2,3-Trimethylpentanoic Acid Start_B->Carboxylic_Acid Haloform Reaction (e.g., NaOBr) Final_Product_B This compound Carboxylic_Acid->Final_Product_B 1. LiAlH₄, Et₂O 2. H₃O⁺ workup

Caption: Reduction of 2,2,3-Trimethylpentanoic Acid.

Experimental Protocols

1. Synthesis of 2,2,3-Trimethylpentanoic Acid (Precursor)

  • Reaction: A plausible route is the haloform reaction of a suitable methyl ketone, such as 3,4,4-trimethylhexan-2-one. An alternative is the carboxylation of a Grignard reagent derived from 1-bromo-2,2,3-trimethylpentane.

  • Procedure (via Haloform Reaction):

    • Dissolve 3,4,4-trimethylhexan-2-one in a suitable solvent like dioxane.

    • Slowly add a freshly prepared solution of sodium hypobromite (from NaOH and Br₂) while maintaining the temperature.

    • Stir the reaction until completion, monitored by TLC or GC.

    • Quench the reaction with sodium bisulfite solution.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and recrystallize or distill to obtain pure 2,2,3-trimethylpentanoic acid.

2. Reduction of 2,2,3-Trimethylpentanoic Acid

  • Reaction: Conversion of the carboxylic acid to the primary alcohol.

  • Procedure: [3][10]

    • In a dry, nitrogen-purged flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Dissolve 2,2,3-trimethylpentanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate until it becomes white.

    • Filter the mixture and wash the precipitate thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by distillation to obtain this compound.

Route C: Grignard Reaction with Formaldehyde

This classic method involves the formation of a Grignard reagent from an alkyl halide, followed by its reaction with formaldehyde to yield a primary alcohol with one additional carbon atom.[4][5][11]

Diagram of Synthesis Pathway C

Synthesis_Pathway_C cluster_precursor Precursor Synthesis cluster_main Main Reaction Start_C This compound (from Route A or B) Alkyl_Halide 1-Bromo-2,2,3-trimethylpentane Start_C->Alkyl_Halide PBr₃ or HBr Grignard_Reagent 2,2,3-Trimethylpentylmagnesium bromide Alkyl_Halide->Grignard_Reagent Mg, Et₂O Alkoxide_Intermediate Alkoxide_Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Addition Formaldehyde Formaldehyde (H₂C=O) Formaldehyde->Alkoxide_Intermediate Final_Product_C This compound Alkoxide_Intermediate->Final_Product_C H₃O⁺ workup

Caption: Grignard Reaction with Formaldehyde.

Experimental Protocols

1. Synthesis of 1-Bromo-2,2,3-trimethylpentane (Precursor)

  • Reaction: Bromination of this compound (which could be synthesized via Route A or B on a smaller scale to start).

  • Procedure:

    • Cool this compound in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃) with stirring.

    • After the addition, allow the mixture to warm to room temperature and then heat gently to complete the reaction.

    • Pour the mixture onto ice and separate the organic layer.

    • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous calcium chloride, filter, and distill to obtain 1-bromo-2,2,3-trimethylpentane.

2. Grignard Reaction with Formaldehyde

  • Reaction: Formation of the primary alcohol from the alkyl bromide.

  • Procedure: [4][12]

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Add a solution of 1-bromo-2,2,3-trimethylpentane in anhydrous diethyl ether dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C.

    • Slowly bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution, or add a solution of anhydrous formaldehyde in THF.

    • After the addition, stir the mixture at room temperature for one hour.

    • Quench the reaction by slowly pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the product by distillation to yield this compound.

References

A Comprehensive Technical Guide to 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,3-trimethylpentan-1-ol, a branched primary alcohol. The document details its fundamental chemical and physical properties, outlines a general synthesis protocol, and presents a logical workflow for its preparation and purification.

Core Chemical Identity

This compound is an organic compound with a branched eight-carbon backbone. As a primary alcohol, its hydroxyl group is bonded to a carbon atom that is bonded to only one other carbon atom.

Identifier Value Source
IUPAC Name This compound-
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [1][3][4]
CAS Registry Number 57409-53-7[2]
SMILES CCC(C)C(C)(C)CO[1]
InChIKey GBONVOIRPAJSLA-UHFFFAOYSA-N[2]

Physicochemical Properties

While extensive experimental data for this specific isomer is limited in publicly available literature, the following table summarizes computed and available data. Professionals should verify these values through experimental analysis for critical applications.

Property Value Notes
Physical State Liquid (at STP)Inferred from similar isomers
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Polar Surface Area 20.2 ŲComputed
Complexity 76.6Computed

Note: STP (Standard Temperature and Pressure) is defined as 0°C and 100 kPa.

Experimental Protocols: Synthesis

The synthesis of branched primary alcohols like this compound can be approached through the hydroformylation of a corresponding alkene followed by the reduction of the resulting aldehyde, or via Grignard reactions. A generalized protocol for the synthesis from an appropriate alkene is outlined below.

Objective: To synthesize this compound from a suitable branched alkene (e.g., 2,3,3-trimethylpent-1-ene).

Materials:

  • 2,3,3-trimethylpent-1-ene

  • Hydroboration-oxidation reagents (e.g., borane-tetrahydrofuran complex, sodium hydroxide, hydrogen peroxide)

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Methodology:

  • Hydroboration: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting alkene, 2,3,3-trimethylpent-1-ene, in anhydrous diethyl ether. b. Cool the solution in an ice bath. c. Add the borane-tetrahydrofuran (BH₃-THF) complex dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the hydroboration step.

  • Oxidation: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully add an aqueous solution of sodium hydroxide. c. Add hydrogen peroxide (30% solution) dropwise, ensuring the temperature of the mixture is controlled. d. After the addition, remove the ice bath and stir the mixture at room temperature for at least one hour.

  • Work-up and Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Separate the organic layer. c. Wash the organic layer sequentially with distilled water and then with brine. d. Dry the isolated organic layer over anhydrous magnesium sulfate. e. Filter to remove the drying agent.

  • Purification: a. Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator. b. Purify the resulting crude alcohol by fractional distillation under reduced pressure to obtain pure this compound.

Logical Workflow and Visualization

As a simple aliphatic alcohol, this compound is not typically involved in complex biological signaling pathways. The following diagram illustrates a logical workflow for its chemical synthesis and subsequent purification, which is a common procedure in organic chemistry and drug development for creating novel molecules or reference standards.[3]

Synthesis_Workflow Alkene Starting Alkene (2,3,3-trimethylpent-1-ene) Hydroboration Hydroboration (BH3-THF) Alkene->Hydroboration Oxidation Oxidation (H2O2, NaOH) Hydroboration->Oxidation Forms Trialkylborane Intermediate Workup Aqueous Work-up & Extraction Oxidation->Workup Forms Crude Alcohol Purification Purification (Fractional Distillation) Workup->Purification Isolates Crude Product FinalProduct Pure Product (this compound) Purification->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Solubility of 2,2,3-Trimethylpentan-1-ol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2,2,3-trimethylpentan-1-ol in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility based on its chemical structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is an eight-carbon primary alcohol with the chemical formula C8H18O. Its structure, featuring a branched alkyl chain, significantly influences its physical and chemical properties, including its solubility. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a key factor in its interaction with polar solvents. However, the bulky and nonpolar hydrocarbon portion of the molecule dominates its overall solubility profile. Understanding the solubility of this compound is crucial for its application in various research and development settings, including its use as a solvent, reactant, or in formulation studies.

Estimated Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be estimated. The polar hydroxyl group contributes to some solubility in polar solvents, while the large, nonpolar alkyl chain leads to good solubility in nonpolar organic solvents.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Standard Temperature and Pressure (STP)

SolventSolvent PolarityEstimated SolubilityRationale
Water (H₂O)Highly PolarSparingly soluble to insolubleThe hydrophobic nature of the C8 alkyl chain outweighs the hydrophilic character of the single hydroxyl group.[1]
Methanol (CH₃OH)Polar ProticSolubleAs a short-chain alcohol, methanol is polar and can act as both a hydrogen bond donor and acceptor, readily solvating this compound.
Ethanol (C₂H₅OH)Polar ProticSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of other alcohols.
Acetone (CH₃COCH₃)Polar AproticSolubleAcetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]
Diethyl Ether (C₂H₅OC₂H₅)NonpolarSolubleDiethyl ether is a common nonpolar solvent that effectively dissolves other nonpolar and moderately polar organic molecules.
Hexane (C₆H₁₄)NonpolarSolubleAs a nonpolar hydrocarbon, hexane readily dissolves the nonpolar alkyl portion of this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols are based on established guidelines and common laboratory practices.

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[3][4] Given that the solubility of this compound in water is expected to be low, the Flask Method is generally more appropriate.

Principle of the Flask Method: A specific amount of the test substance is dissolved in water at a temperature slightly above the test temperature. The solution is then cooled to the test temperature and allowed to equilibrate, with any excess solute precipitating out. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Apparatus and Reagents:

  • Constant temperature bath, maintained at 20 ± 0.5 °C.[3]

  • Glass flasks with stoppers.

  • Analytical balance.

  • Centrifuge (if necessary for phase separation).

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

  • Distilled or deionized water.

  • This compound of known purity.

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[4]

  • Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of water.

  • Equilibration: The flask is agitated in the constant temperature bath. The equilibration time is determined from the preliminary test, but is typically at least 24 hours.

  • Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. If necessary, centrifugation can be used to separate the aqueous phase from any solid or liquid residue.

  • Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a calibrated analytical method such as GC-MS or HPLC.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

For organic solvents in which this compound is expected to be highly soluble, a simple miscibility test can be performed to determine if it is fully miscible. For a more quantitative determination, a method similar to the flask method can be employed.

Principle of Miscibility/Solubility Test: A known amount of the solute is added incrementally to a known volume of the solvent at a constant temperature. The solution is observed for any signs of insolubility, such as the formation of a separate layer or turbidity.

Apparatus and Reagents:

  • Glass test tubes or vials with closures.

  • Calibrated pipettes or burettes.

  • Vortex mixer or magnetic stirrer.

  • The specific organic solvent (methanol, ethanol, acetone, diethyl ether, hexane).

  • This compound.

Procedure:

  • Initial Mixture: Place a known volume (e.g., 1 mL) of the organic solvent into a test tube.

  • Incremental Addition: Add a small, known volume (e.g., 0.1 mL) of this compound to the solvent.

  • Mixing: Vigorously mix the contents using a vortex mixer or magnetic stirrer until a homogeneous solution is formed or it is clear that the solute will not dissolve further.

  • Observation: Observe the mixture for any signs of insolubility.

  • Continued Addition: Continue adding the solute in small increments, mixing and observing after each addition, until the saturation point is reached (i.e., the solute no longer dissolves and a separate phase appears).

  • Quantification: The solubility can be expressed as the volume of solute that dissolves in the volume of solvent used. This can be converted to a mass/volume or mole fraction concentration.

  • Temperature Control: For more precise measurements, the experiment should be conducted at a controlled temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Start: Define Solute and Solvent reagents Prepare Reagents: - this compound - Selected Solvent start->reagents apparatus Prepare Apparatus: - Glassware - Stirring/Agitation - Temp. Control reagents->apparatus mix Mix Solute and Solvent in Known Proportions apparatus->mix equilibrate Equilibrate at Constant Temperature with Agitation mix->equilibrate phase_sep Phase Separation (Settling or Centrifugation) equilibrate->phase_sep sample Sample the Saturated Solution phase_sep->sample analyze Analyze Sample (e.g., GC-MS, HPLC) sample->analyze calculate Calculate Solubility (e.g., g/L, mol/L) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound is not readily found in the literature, its molecular structure provides a strong basis for estimating its solubility behavior in common laboratory solvents. It is expected to be sparingly soluble in water and readily soluble in common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. These methods, based on established international guidelines and standard laboratory practices, will enable researchers to generate reliable and reproducible solubility data essential for their scientific endeavors.

References

A Technical Guide to the Historical Synthesis of 2,2,3-trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methodologies for 2,2,3-trimethylpentan-1-ol, a highly branched primary alcohol. While specific documented historical syntheses for this exact molecule are scarce in readily available literature, this paper outlines plausible and historically significant routes based on fundamental organic chemistry principles of the mid-20th century. The synthesis of such a sterically hindered primary alcohol would have presented a notable challenge, likely requiring a multi-step approach involving the formation of a suitable carbonyl precursor followed by its reduction.

This guide details two primary conceptual pathways: the reduction of 2,2,3-trimethylpentanal and the reduction of 2,2,3-trimethylpentanoic acid. It provides hypothetical, yet historically relevant, experimental protocols, quantitative data tables for comparative analysis, and detailed diagrams of the reaction workflows.

I. Synthesis via Reduction of 2,2,3-trimethylpentanal

A common and effective method for the preparation of primary alcohols is the reduction of the corresponding aldehyde. The primary challenge in this route lies in the synthesis of the sterically hindered aldehyde, 2,2,3-trimethylpentanal. A plausible historical approach would involve a Grignard reaction to construct the carbon skeleton, followed by oxidation to the aldehyde.

A. Synthesis of the Precursor Aldehyde: 2,2,3-trimethylpentanal

A logical disconnection approach for 2,2,3-trimethylpentanal suggests the reaction of a Grignard reagent with a suitable electrophile. One such route involves the reaction of sec-butylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal).

Experimental Protocol:

  • Preparation of sec-butylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are suspended in anhydrous diethyl ether. A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction commences, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Pivalaldehyde: The Grignard solution is cooled in an ice bath. A solution of pivalaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is stirred at room temperature for 2-3 hours.

  • Work-up and Oxidation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the secondary alcohol, 2,2,3,3-tetramethylbutan-1-ol. This intermediate alcohol is then oxidized to the desired aldehyde, 2,2,3-trimethylpentanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

B. Reduction of 2,2,3-trimethylpentanal to this compound

The reduction of the aldehyde to the primary alcohol can be achieved using various reducing agents available during the historical period.

Experimental Protocol:

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): A solution of 2,2,3-trimethylpentanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.25-0.5 equivalents) in anhydrous diethyl ether at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. The resulting granular precipitate is filtered off, and the ethereal solution is dried over anhydrous sodium sulfate. The solvent is evaporated to yield this compound.

Alternatively, sodium borohydride (NaBH₄) in an alcoholic solvent could be used as a milder and safer reducing agent.[1][2][3][4]

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

Reducing AgentSolventTypical Reaction ConditionsYield (Estimated)Safety Considerations
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether0 °C to room temperatureHigh (>90%)Highly reactive with water, pyrophoric
Sodium Borohydride (NaBH₄)Methanol or EthanolRoom temperatureGood to High (80-95%)Less reactive than LiAlH₄, stable in alcohols

II. Synthesis via Reduction of 2,2,3-trimethylpentanoic Acid

Another viable historical route involves the synthesis of 2,2,3-trimethylpentanoic acid, followed by its reduction to the target primary alcohol. The synthesis of this highly branched carboxylic acid would also likely rely on organometallic chemistry.

A. Synthesis of the Precursor Carboxylic Acid: 2,2,3-trimethylpentanoic Acid

A plausible synthesis of 2,2,3-trimethylpentanoic acid involves the carboxylation of a suitable Grignard reagent. The required Grignard reagent, 1,2,2-trimethylbutylmagnesium bromide, can be prepared from the corresponding alkyl halide.

Experimental Protocol:

  • Preparation of 1-bromo-1,2,2-trimethylbutane: This tertiary alkyl halide can be prepared from the corresponding alcohol, 2,2,3-trimethylbutan-2-ol, by reaction with hydrobromic acid.

  • Formation of the Grignard Reagent: The prepared 1-bromo-1,2,2-trimethylbutane is used to form the Grignard reagent as described in the previous section.

  • Carboxylation: The Grignard solution is poured over crushed dry ice (solid carbon dioxide) with vigorous stirring. Anhydrous diethyl ether is added to maintain a stirrable slurry. After the addition is complete, the mixture is allowed to warm to room temperature.

  • Work-up: The reaction mixture is acidified with dilute hydrochloric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are extracted with an aqueous sodium bicarbonate solution. The basic aqueous extracts are then acidified with hydrochloric acid to precipitate the carboxylic acid, which is then extracted with diethyl ether, dried, and purified.

B. Reduction of 2,2,3-trimethylpentanoic Acid to this compound

Carboxylic acids are less reactive towards reduction than aldehydes. Historically, the most effective reagent for this transformation was lithium aluminum hydride.[5][6][7] Borane (BH₃) also became a common reagent for this purpose.[6]

Experimental Protocol:

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): A solution of 2,2,3-trimethylpentanoic acid (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (0.5-1.0 equivalents) in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

  • Work-up: The work-up procedure is similar to that described for the reduction of the aldehyde, involving sequential addition of water and sodium hydroxide solution to quench the excess hydride and precipitate the aluminum salts.

Table 2: Comparison of Reducing Agents for Carboxylic Acid Reduction

Reducing AgentSolventTypical Reaction ConditionsYield (Estimated)Notes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THFRoom temperature to refluxHigh (>85%)Reduces a wide range of carbonyl compounds.
Borane (BH₃)Tetrahydrofuran (THF)Room temperatureHigh (>85%)More selective than LiAlH₄, does not reduce esters as readily.

III. Alternative Historical Synthesis Routes

Other potential, though perhaps less common, historical methods for the synthesis of highly branched primary alcohols could include:

  • Hydroboration-Oxidation of a Suitable Alkene: This method, developed in the mid-20th century, provides a route to anti-Markovnikov addition of water across a double bond.[8][9][10][11][12] The synthesis of the required alkene, 2,2,3-trimethylpent-1-ene, would be a key step.

  • Reaction of a Grignard Reagent with a Hindered Epoxide: The ring-opening of a sterically hindered epoxide, such as 1,2-epoxy-2,3,3-trimethylbutane, with methylmagnesium bromide could potentially yield the target alcohol, although regioselectivity could be an issue.[13][14][15][16][17]

IV. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes described.

G cluster_aldehyde Synthesis via Aldehyde Reduction sec_butyl_bromide 2-Bromobutane Grignard1 sec-Butylmagnesium bromide sec_butyl_bromide->Grignard1 Mg, Et2O Mg Mg, Et2O Intermediate_Alcohol 2,2,3,3-Tetramethyl- butan-1-ol Grignard1->Intermediate_Alcohol Pivalaldehyde Pivalaldehyde Pivalaldehyde Aldehyde 2,2,3-Trimethylpentanal Intermediate_Alcohol->Aldehyde PCC PCC PCC, CH2Cl2 Reduction1 1. LiAlH4, Et2O 2. H2O work-up Aldehyde->Reduction1 Final_Product1 This compound Reduction1->Final_Product1

Caption: Workflow for the synthesis of this compound via the reduction of 2,2,3-trimethylpentanal.

G cluster_acid Synthesis via Carboxylic Acid Reduction Tert_Alkyl_Halide 1-Bromo-1,2,2- trimethylbutane Grignard2 1,2,2-Trimethylbutyl- magnesium bromide Tert_Alkyl_Halide->Grignard2 Mg, Et2O Mg2 Mg, Et2O Carboxylic_Acid 2,2,3-Trimethylpentanoic acid Grignard2->Carboxylic_Acid CO2 CO2 1. CO2 (dry ice) 2. H3O+ work-up Reduction2 1. LiAlH4, THF 2. H2O work-up Carboxylic_Acid->Reduction2 Final_Product2 This compound Reduction2->Final_Product2

Caption: Workflow for the synthesis of this compound via the reduction of 2,2,3-trimethylpentanoic acid.

V. Conclusion

The historical synthesis of this compound, while not explicitly detailed in readily accessible literature, can be confidently postulated through the application of well-established mid-20th-century organic synthesis principles. The most feasible approaches would have involved the creation of a highly branched C8 carbonyl compound, either an aldehyde or a carboxylic acid, followed by reduction. The use of Grignard reagents would have been central to constructing the sterically demanding carbon framework. The subsequent reduction step would have relied on powerful reducing agents like lithium aluminum hydride. This guide provides a technically sound overview of these plausible historical methods, offering valuable insights for researchers in organic synthesis and drug development.

References

A Technical Guide to the Potential Stereoisomers of 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stereoisomers of 2,2,3-trimethylpentan-1-ol, a chiral alcohol with applications in organic synthesis and as a potential building block in drug development. This document outlines the stereochemical properties of the molecule, theoretical physical properties of its enantiomers, detailed experimental protocols for their separation, and visual representations of the stereoisomeric relationship and a generalized separation workflow.

Stereochemical Analysis of this compound

This compound possesses a single chiral center at the carbon atom in the third position (C3) of the pentane backbone. A chiral center is a carbon atom that is attached to four different substituent groups.[1][2][3][4] The presence of this stereocenter gives rise to the existence of stereoisomers.

The number of possible stereoisomers can be determined by the formula 2^n, where 'n' is the number of chiral centers.[5][6] For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These two stereoisomers are enantiomers, which are non-superimposable mirror images of each other.[4] They are designated as (R)-2,2,3-trimethylpentan-1-ol and (S)-2,2,3-trimethylpentan-1-ol based on the Cahn-Ingold-Prelog priority rules.

Data Presentation: Theoretical Physical Properties

Enantiomers exhibit identical physical properties, such as boiling point, melting point, and solubility in achiral solvents.[7] Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.[7] Diastereomers, on the other hand, have different physical properties.[8][9]

Due to a lack of specific experimental data for the individual enantiomers of this compound in publicly available literature, the following table presents theoretical and expected values based on the known properties of similar chiral alcohols. These values should be considered illustrative.

Property(R)-2,2,3-trimethylpentan-1-ol(S)-2,2,3-trimethylpentan-1-olRacemic Mixture (1:1)
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol
Boiling Point Expected to be identicalExpected to be identicalExpected to be identical
Melting Point Expected to be identicalExpected to be identicalMay differ from pure enantiomers
Specific Rotation ([α]ᵥ) +x° (hypothetical)-x° (hypothetical)
Refractive Index Expected to be identicalExpected to be identicalExpected to be identical
Solubility Expected to be identicalExpected to be identicalExpected to be identical

Experimental Protocols: Resolution of Enantiomers

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as resolution, can be achieved through various methods. A common and well-established method involves the formation of diastereomers.[10][11][12][13]

Diastereomeric Salt Formation and Fractional Crystallization

This protocol outlines a general procedure for the resolution of a racemic alcohol by conversion into diastereomeric esters, followed by separation and hydrolysis.

Materials:

  • Racemic this compound

  • Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Camphorsulfonic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid or base catalyst (if required)

  • Hydrolysis reagent (e.g., aqueous sodium hydroxide, aqueous hydrochloric acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and crystallization (e.g., diethyl ether, hexane)

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve the racemic this compound and an equimolar amount of the enantiomerically pure chiral resolving agent in an anhydrous solvent.

    • Add a catalytic amount of a suitable acid or base if necessary to promote esterification.

    • Reflux the mixture for a specified time to ensure complete reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Separation of Diastereomers:

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric ester.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The two diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9] Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Hydrolysis (Liberation of Enantiomers):

    • Treat each separated diastereomer with an aqueous acid or base solution to hydrolyze the ester bond.

    • This reaction will yield the enantiomerically enriched alcohol and the salt of the chiral resolving agent.

  • Isolation and Purification:

    • Extract the liberated alcohol into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

    • The purity of the separated enantiomers can be determined by polarimetry and chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Stereoisomers of this compound

stereoisomers cluster_enantiomers Enantiomers (Mirror Images) racemate Racemic this compound enantiomer_R (R)-2,2,3-trimethylpentan-1-ol racemate->enantiomer_R enantiomer_S (S)-2,2,3-trimethylpentan-1-ol racemate->enantiomer_S

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Experimental Workflow for Enantiomeric Resolution

resolution_workflow start Racemic (R/S)-Alcohol esterification Esterification with (R)-Chiral Acid start->esterification diastereomers Mixture of (R,R) and (S,R) Diastereomeric Esters esterification->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation diastereomer1 (R,R)-Ester separation->diastereomer1 diastereomer2 (S,R)-Ester separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 end1 (R)-Alcohol hydrolysis1->end1 end2 (S)-Alcohol hydrolysis2->end2

References

An In-depth Technical Guide to the Safety and Handling of 2,2,3-trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and toxicological data for 2,2,3-trimethylpentan-1-ol (CAS No. 57409-53-7) is limited. The following guide has been compiled using data from structurally similar compounds, primarily other C8 alcohols and trimethylpentane isomers. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this chemical.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the safe handling, storage, and emergency procedures for this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2,2,4-trimethylpentan-1-ol1-Pentanol (Amyl Alcohol)
CAS Number 57409-53-7123-44-4[3]71-41-0[4]
Molecular Formula C8H18O[2]C8H18O[3]C5H12O[5]
Molecular Weight 130.23 g/mol [2]130.23 g/mol [3]88.2 g/mol [5]
Boiling Point Data not available165°C[3]138°C[5]
Melting Point Data not available-70°C[3]-79°C[5]
Flash Point Data not available (Expected to be flammable)56.6°C[3]43°C (closed cup)[5]
Density Data not available0.834 g/cm³[3]0.8 g/cm³ (water = 1)[5]
Vapor Pressure Data not available0.961 mmHg at 25°C[3]0.6 kPa at 20°C[5]
Solubility in Water Data not available (Expected to be low)Data not available2.2 g/100ml at 20°C (moderate)[5]

Hazard Identification and Classification

Based on data for analogous compounds like 2,2,4-trimethylpentane and other flammable alcohols, this compound should be treated as a hazardous substance.

Potential GHS Hazard Statements:

  • H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6][7][8]

  • H304: May be fatal if swallowed and enters airways.[6][7][8]

  • H315: Causes skin irritation.[6][7][8]

  • H319: Causes serious eye irritation.[6]

  • H336: May cause drowsiness or dizziness.[6][7][8]

Table 2: Hazard Classification of Structurally Related Compounds

Hazard2,2,4-Trimethylpentane (Isooctane)1-Pentanol
Flammability Flammable Liquid, Category 2[8]Flammable Liquid[5]
Acute Toxicity (Oral) LD50 > 5000 mg/kg (Rat)[9]May be harmful if swallowed[10]
Skin Corrosion/Irritation Causes skin irritation[6][8]Irritating to the skin[5]
Eye Damage/Irritation Causes serious eye irritation[6]Irritating to the eyes[5]
Aspiration Hazard May be fatal if swallowed and enters airways[6][8]May cause aspiration pneumonitis if swallowed[5]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness[6][7][8]May cause effects on the central nervous system[5]

Experimental Protocols

Detailed experimental protocols for toxicological or safety-related studies on this compound are not available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.

Example Protocol: Acute Oral Toxicity (based on OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of the substance.

  • Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The substance is administered in a single dose by gavage. A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is chosen based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 (the dose causing mortality in 50% of the animals) is estimated. For 2,2,4-trimethylpentane-1,3-diol, monoisobutyrate, an oral LD50 in rats was found to be 3,200 mg/kg[11].

Safety and Handling Precautions

Engineering Controls
  • Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[6][12]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7][13]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7][13]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[6][7]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6][13]

  • Avoid breathing vapors or mist.[6][7]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][7]

  • Use only non-sparking tools.[12][13]

  • When handling, do not eat, drink, or smoke.[7]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13][14] Keep in a designated flammables area away from strong oxidizing agents and acids.[6][12]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[6][7]

Emergency Procedures

Table 3: First-Aid Measures

ExposureProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[7][13]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting due to aspiration hazard. Rinse mouth with water. Seek immediate medical attention or contact a Poison Control Center.[6][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). Water spray can be used to cool containers.[13]

  • Specific Hazards: The substance is flammable, and vapors may form explosive mixtures with air.[4][7][13] Vapors can travel to a source of ignition and flash back.[4][7] Hazardous decomposition products include carbon oxides.[6]

Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling flammable and potentially hazardous liquid chemicals like this compound.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe setup Prepare Well-Ventilated Area (Fume Hood) & Spill Kit ppe->setup retrieve Retrieve Chemical from Flammables Cabinet setup->retrieve dispense Dispense Using Grounded Equipment & Non-Sparking Tools retrieve->dispense experiment Perform Experiment in Fume Hood dispense->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate spill Spill or Exposure? experiment->spill waste Dispose of Chemical Waste in Labeled Hazardous Waste Container decontaminate->waste return_chem Return Stock Chemical to Storage waste->return_chem remove_ppe Remove PPE & Wash Hands return_chem->remove_ppe spill->decontaminate No emergency_proc Follow Emergency Procedures (Evacuate, Alert, First Aid) spill->emergency_proc Yes

Caption: Standard workflow for handling this compound.

References

Methodological & Application

Application Notes and Protocols: 2,2,3-Trimethylpentan-1-ol as a Non-Polar Solvent in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,2,3-trimethylpentan-1-ol as a non-polar, sterically hindered solvent in chemical reactions. Due to the limited availability of specific literature on this solvent, this document extrapolates from the known properties of similar bulky alcohols to provide guidance on its potential applications, advantages, and limitations.

Introduction

This compound is a primary alcohol characterized by significant steric hindrance around the hydroxyl group due to the presence of multiple methyl groups. This structural feature suggests its potential as a non-polar, protic solvent that is less likely to participate in certain chemical reactions compared to less hindered alcohols. Its bulky nature could offer unique selectivity or stability in specific reaction environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for considering its suitability as a solvent in various reaction conditions.

PropertyValueReference
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point Estimated to be in the range of 170-190 °C
Density Predicted to be less than 1 g/mL
Solubility in Water Low (predicted)
Polarity Non-polar, protic

Potential Applications in Organic Synthesis

While specific examples are scarce in the literature, the unique structure of this compound suggests its potential utility in the following areas:

  • Reactions Sensitive to Solvent Participation: The steric bulk of this compound may prevent it from acting as a nucleophile or participating in side reactions that are common with smaller alcohol solvents like methanol or ethanol.

  • High-Temperature Reactions: Its predicted high boiling point makes it a candidate for reactions requiring elevated temperatures.

  • As a Non-coordinating, Protic Solvent: In certain reactions, a protic solvent that does not coordinate strongly to metal centers or reactive intermediates is desirable. The steric hindrance of this compound could fulfill this role.

  • Phase-Transfer Catalysis: Its non-polar nature could make it a suitable organic phase in biphasic reactions.

Logical Workflow for Solvent Selection

A Reaction Requirements Analysis B High Temperature Needed? A->B C Solvent Participation Undesired? A->C D Non-Polar, Protic Medium Required? A->D E Consider this compound B->E Yes F Select Alternative Solvent B->F No C->E Yes C->F No D->E Yes D->F No

Caption: Decision workflow for considering this compound as a solvent.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

The following is a hypothetical protocol for a Suzuki-Miyaura coupling reaction, illustrating how this compound could be employed as a solvent. This protocol is for illustrative purposes and would require optimization.

Objective: To couple 4-bromoanisole with phenylboronic acid using a palladium catalyst in this compound.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • This compound (solvent)

  • Toluene (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add 10 mL of this compound to the flask.

  • Place the flask in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of toluene and 20 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 4-Bromoanisole - Phenylboronic acid - K2CO3 - Pd(OAc)2, PPh3 B Add Solvent: This compound A->B C Heat to 120 °C under N2 B->C D Stir for 24h C->D E Monitor by TLC D->E F Cool to RT E->F G Extraction with Toluene & NaHCO3(aq) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for a hypothetical Suzuki-Miyaura coupling reaction.

Potential Advantages and Limitations

Table 2: Summary of Potential Advantages and Limitations

AdvantagesLimitations
Steric hindrance may reduce solvent participation in the reaction.High viscosity may lead to poor mixing and mass transfer issues.
High boiling point allows for a wide range of reaction temperatures.May be difficult to remove from the reaction mixture due to its high boiling point.
As a non-polar, protic solvent, it could offer unique selectivity.Limited commercial availability and potentially high cost.
May be a suitable alternative to other high-boiling non-polar solvents.Lack of literature data requires extensive optimization for any new reaction.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound presents an intriguing, though largely unexplored, option as a non-polar, sterically hindered solvent. Its unique structural properties suggest potential applications in reactions where solvent inertness and high temperatures are required. However, the lack of established protocols necessitates a careful and systematic approach to its use, with significant optimization likely required for any given chemical transformation. The information and hypothetical protocol provided herein serve as a foundational guide for researchers interested in exploring the utility of this novel solvent.

References

Application Notes and Protocols for the Derivatization of 2,2,3-Trimethylpentan-1-ol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of 2,2,3-trimethylpentan-1-ol, a sterically hindered alcohol. The protocols outlined below are essential for researchers engaged in organic synthesis, drug development, and analytical chemistry, where modification of hydroxyl groups is necessary for modulating physicochemical properties, enabling further synthetic transformations, or for analytical detection.

Introduction

This compound possesses a neopentyl-like primary hydroxyl group, which presents significant steric hindrance. This structural feature necessitates carefully selected reaction conditions to achieve efficient derivatization. Standard protocols for reactions such as esterification, etherification, silylation, and acylation often require modification to overcome the steric impediment and achieve satisfactory yields. These derivatization techniques are crucial in drug development for creating prodrugs, modifying pharmacokinetic profiles, and in analytical sciences for enhancing volatility and detectability in techniques like gas chromatography (GC).

Derivatization Reactions at a Glance

Derivatization ReactionReagentsTypical ApplicationKey Considerations for Hindered Alcohols
Esterification Carboxylic Acid, DEAD/DIAD, PPh₃ (Mitsunobu)Prodrug synthesis, protecting groupUse of more acidic carboxylic acids (e.g., 4-nitrobenzoic acid) enhances reaction rates and yields.
Etherification Alkyl Halide, Strong Base (e.g., NaH) (Williamson)Synthesis of stable ethers, modification of solubilityThe sterically hindered alcohol should be converted to the alkoxide nucleophile to react with a less hindered alkyl halide.
Silylation BSTFA, Pyridine/TMCSGC-MS analysis, protecting groupCatalysts like pyridine or TMCS are often necessary to drive the reaction to completion.
Acylation Acetic Anhydride, PyridineIntroduction of an acetyl group, protecting groupA basic catalyst like pyridine is used to activate the alcohol and neutralize the acid byproduct.

Experimental Protocols

Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the esterification of primary and secondary alcohols, particularly for sterically demanding substrates where traditional Fischer esterification may be inefficient. For hindered alcohols, the use of a more acidic carboxylic acid can significantly improve reaction outcomes.

Protocol: Synthesis of 2,2,3-Trimethylpentyl Benzoate

  • Materials:

    • This compound

    • Benzoic Acid

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous THF (10 volumes) is added triphenylphosphine (1.5 eq.) and benzoic acid (1.5 eq.).[1]

    • The mixture is cooled to 0 °C in an ice bath.

    • DIAD (1.5 eq.) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]

    • The reaction is allowed to warm to room temperature and stirred for 6 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the formation of triphenylphosphine oxide as a solid byproduct.[1]

    • Upon completion, the reaction mixture is diluted with ethyl acetate (15 volumes) and filtered to remove the precipitated triphenylphosphine oxide.

    • The filtrate is washed successively with water (2 x 15 mL), saturated aqueous NaHCO₃ solution to remove unreacted benzoic acid, and finally with brine (15 mL).[1]

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield the desired ester.

  • Quantitative Data for a Representative Hindered Alcohol (Menthol): A modified procedure using 4-nitrobenzoic acid with a hindered secondary alcohol (menthol) resulted in a yield of 85.6%.[2] Standard conditions with benzoic acid gave a much lower yield of 27%.[2]

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound, PPh3, and Benzoic Acid in THF B Cool to 0 °C A->B C Add DIAD dropwise at 0 °C B->C D Stir at room temperature for 6-8 hours C->D E Dilute with EtOAc and filter D->E F Wash with H2O, NaHCO3, Brine E->F G Dry, concentrate, and purify via column chromatography F->G H H G->H 2,2,3-Trimethylpentyl Benzoate

Figure 1: Workflow for the Mitsunobu esterification of this compound.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers. Due to the steric hindrance of this compound, it is crucial to employ it as the nucleophile (alkoxide) and react it with a non-sterically hindered alkyl halide (e.g., methyl iodide) to favor the Sₙ2 reaction over elimination.

Protocol: Synthesis of Methyl 2,2,3-trimethylpentyl Ether

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Pentane

    • Water

    • Chloroform

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottomed flask purged with nitrogen, suspend sodium hydride (2.0 eq.) in anhydrous THF. Wash the NaH with pentane to remove the mineral oil.[3]

    • Add this compound (1.0 eq.) to the suspension.

    • Heat the mixture to reflux for several hours to ensure complete formation of the sodium alkoxide.

    • Cool the mixture and add methyl iodide (2.0 eq.).[3]

    • Heat the resulting mixture to reflux for 18-24 hours, monitoring the reaction by TLC.

    • After cooling, cautiously add water to quench the excess NaH, followed by chloroform for extraction.

    • Separate the aqueous layer and extract it multiple times with chloroform.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain the methyl ether.

  • Quantitative Data: Yields for Williamson ether synthesis typically range from 50-95% in laboratory settings.[4]

Etherification_Workflow cluster_alkoxide Alkoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous THF B Add this compound and reflux A->B C Add Methyl Iodide B->C D Reflux for 18-24 hours C->D E Quench with water and extract with chloroform D->E F Dry, concentrate, and purify by distillation E->F G G F->G Methyl 2,2,3-trimethylpentyl Ether

Figure 2: Workflow for the Williamson ether synthesis.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique in analytical chemistry to increase the volatility and thermal stability of polar compounds for gas chromatography. For sterically hindered alcohols, a catalyst is often employed to ensure complete derivatization.

Protocol: Trimethylsilylation of this compound

  • Materials:

    • This compound sample

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • Anhydrous Pyridine

    • An appropriate aprotic solvent (e.g., Dichloromethane, DCM)

    • GC vials

  • Procedure:

    • Transfer the sample containing this compound into a GC vial using an aprotic solvent like DCM. Ensure the sample is dry.[5]

    • Add BSTFA (e.g., 25 µL for <100 µg of alcohol) and anhydrous pyridine (e.g., 25 µL) to the sample. Pyridine acts as a catalyst for the hindered hydroxyl group.[5]

    • Tightly cap the vial and heat at 65-70°C for approximately 20-30 minutes to ensure the reaction goes to completion.[5][6]

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

  • Quantitative Considerations: This procedure is designed for analytical purposes, and the reaction is expected to proceed to completion for accurate quantification. The derivatization efficiency can be assessed by monitoring the disappearance of the starting alcohol peak in the chromatogram.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A Place dried sample in aprotic solvent in a GC vial B Add BSTFA and anhydrous Pyridine A->B C Cap vial and heat at 65-70 °C for 20-30 min B->C D Cool to room temperature C->D E Inject into GC-MS D->E F F E->F TMS-derivatized Alcohol

Figure 3: Workflow for the silylation of this compound for GC-MS.

Acylation

Acylation involves the reaction of an alcohol with an acylating agent, such as an acid anhydride or acyl chloride, to form an ester. Pyridine is commonly used as a catalyst and to neutralize the carboxylic acid byproduct.

Protocol: Acetylation of this compound

  • Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Anhydrous Pyridine

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[7]

    • Add acetic anhydride (1.5–2.0 eq.) to the solution at 0°C.[7]

    • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[7]

    • Quench the reaction by adding dry methanol.

    • Co-evaporate the reaction mixture with toluene to remove residual pyridine.[7]

    • Dilute the residue with DCM or EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

    • Purify the residue by silica gel column chromatography to obtain the acetate ester.

  • Quantitative Data: Acetylation of primary alcohols with acetic anhydride and a bicarbonate catalyst can yield excellent results, often in the range of 80-95%.[8]

Acylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve alcohol in pyridine B Add acetic anhydride at 0 °C A->B C Stir at room temperature B->C D Quench with methanol C->D E Co-evaporate with toluene D->E F Dilute, wash with HCl, NaHCO3, and brine E->F G Dry, concentrate, and purify via column chromatography F->G H H G->H 2,2,3-Trimethylpentyl Acetate

Figure 4: Workflow for the acylation of this compound.

References

Application Note: Oxidation of 2,2,3-trimethylpentan-1-ol to 2,2,3-trimethylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For sterically hindered substrates such as 2,2,3-trimethylpentan-1-ol, selecting an appropriate oxidizing agent and optimizing reaction conditions are crucial to achieving high yields and minimizing side reactions. This application note provides detailed experimental protocols for the oxidation of this compound to its corresponding aldehyde, 2,2,3-trimethylpentanal, using three common and effective methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. These methods offer mild reaction conditions and are suitable for alcohols with significant steric hindrance.

Reaction Scheme

Comparative Data of Oxidation Protocols

ParameterDess-Martin Periodinane (DMP) OxidationSwern OxidationPyridinium Chlorochromate (PCC) Oxidation
Oxidizing Agent Dess-Martin PeriodinaneDimethyl sulfoxide (DMSO), Oxalyl chloridePyridinium Chlorochromate
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM) with Celite or molecular sieves
Temperature Room Temperature-78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 0.5 - 2 hours[1]1 - 3 hours2 - 4 hours[2]
pH Neutral[3]Basic (Triethylamine is used)Acidic[4]
Work-up Simple filtration and washingQuenching, extraction, and washingFiltration through silica or celite
Advantages Mild conditions, short reaction time, high chemoselectivity.[3][5]Tolerant of many functional groups, effective for sterically hindered alcohols.[6][7]Readily available reagent, straightforward procedure.
Disadvantages Potentially explosive nature of the reagent.[3]Requires low temperatures, produces odorous dimethyl sulfide.[7]Chromium-based reagent (toxic), can be acidic.[2][4]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_oxidation Oxidation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve alcohol in anhydrous DCM start->dissolve dmp Add Dess-Martin Periodinane dissolve->dmp Method 1 swern Add Oxalyl Chloride, then DMSO, then alcohol, a -78°C dissolve->swern Method 2 pcc Add PCC and Celite suspension dissolve->pcc Method 3 stir_rt Stir at Room Temperature dmp->stir_rt stir_low_temp Stir at -78°C, then add Et3N and warm to RT swern->stir_low_temp stir_rt_pcc Stir at Room Temperature pcc->stir_rt_pcc workup_dmp Quench, Filter, Wash, Concentrate stir_rt->workup_dmp workup_swern Quench, Extract, Wash, Concentrate stir_low_temp->workup_swern workup_pcc Filter through Silica/Celite, Concentrate stir_rt_pcc->workup_pcc purify Column Chromatography workup_dmp->purify workup_swern->purify workup_pcc->purify end End: 2,2,3-trimethylpentanal purify->end

Caption: Experimental workflow for the oxidation of this compound.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard procedures for DMP oxidations.[1][5][8]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and aqueous sodium thiosulfate (10% w/v).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2,3-trimethylpentanal.

Protocol 2: Swern Oxidation

This protocol is based on the classical Swern oxidation procedure.[6][7][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), anhydrous

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, dissolve anhydrous DMSO (2.2 eq) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.1 eq) to the DMSO solution, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

This protocol follows general procedures for PCC oxidations.[2][10][11]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or powdered molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Silica gel

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 eq) and Celite® (or an equal weight of powdered molecular sieves) in anhydrous DCM.[2][4]

  • To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring the progress by TLC.[2]

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by column chromatography on silica gel.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dess-Martin Periodinane can be explosive under certain conditions; handle with care.

  • Oxalyl chloride and PCC are toxic and corrosive; handle with appropriate caution.[2]

  • The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[7] Proper quenching procedures should be followed to neutralize the odor. Rinsing glassware with bleach can help mitigate the smell.

References

Application of 2,2,3-Trimethylpentan-1-ol in Polymer Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and chemical databases have revealed a notable absence of documented applications for 2,2,3-trimethylpentan-1-ol in the field of polymer chemistry. While a thorough search was conducted to identify its use as a monomer, initiator, chain transfer agent, or modifier in polymerization processes, no specific examples, experimental protocols, or quantitative data could be retrieved. The available information primarily consists of chemical and physical properties of this compound and its isomers, without reference to its role in polymer synthesis or modification.

This lack of documented use suggests that this compound is not a conventional or widely studied compound in polymer science. Researchers in the field have historically focused on other alcohols with specific structural features that lend themselves more readily to polymerization reactions or to achieving desired polymer properties.

Theoretical Considerations for Potential Applications

Despite the absence of empirical data, it is possible to theorize on the potential roles that a sterically hindered primary alcohol like this compound could play in polymer chemistry. These postulations are based on fundamental principles of polymer synthesis and are presented here for exploratory purposes.

Potential Role as a Co-monomer or Chain Terminator

The hydroxyl group of this compound could potentially participate in condensation polymerization reactions, such as the synthesis of polyesters or polyurethanes. However, the significant steric hindrance from the three methyl groups in close proximity to the reactive site would likely impede its reactivity.

Logical Workflow: Assessing Reactivity of this compound

Caption: Logical diagram illustrating the effect of steric hindrance on the reactivity of this compound in polymerization.

If it were to be incorporated into a polymer chain, the bulky alkyl group could influence the polymer's physical properties, potentially increasing its amorphous content, lowering its glass transition temperature (Tg), and enhancing its solubility in organic solvents. More likely, due to its low reactivity, it might act as a chain terminator, controlling the molecular weight of the resulting polymer.

Potential Role as an Initiator

In certain types of polymerization, such as ring-opening polymerization of cyclic esters, alcohols can act as initiators. The alcohol's hydroxyl group can open the monomer ring and become the starting point of the polymer chain.

Experimental Workflow: Hypothetical Initiation of Lactide Polymerization

InitiationWorkflow cluster_reactants Reactants cluster_process Polymerization cluster_product Product & Analysis Monomer Lactide Monomer Reaction Ring-Opening Polymerization (in inert atmosphere) Monomer->Reaction Initiator This compound Initiator->Reaction Polymer Polylactide with Trimethylpentyl End-Group Reaction->Polymer Analysis Characterization (GPC, NMR, DSC) Polymer->Analysis

Caption: Hypothetical workflow for the ring-opening polymerization of lactide initiated by this compound.

Again, the steric bulk of this compound would be a significant factor. While initiation might occur, the rate of reaction would likely be much slower compared to less hindered alcohols. The resulting polymer would possess a bulky trimethylpentyl end-group, which could be useful for post-polymerization modifications or for influencing the self-assembly of block copolymers.

Quantitative Data and Experimental Protocols

As no experimental data exists for the use of this compound in polymer chemistry, it is not possible to provide summary tables of quantitative data or detailed experimental protocols. The creation of such information would be purely speculative and lack the necessary scientific validation.

Conclusion

Application Notes and Protocols for the Quantification of 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,2,3-trimethylpentan-1-ol, a branched-chain primary alcohol. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for its accuracy and minimal need for identical reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds. For a volatile alcohol like this compound, headspace sampling is often the preferred injection method to minimize matrix effects and protect the instrument.

Experimental Protocol: Headspace GC-MS

This protocol outlines the steps for the quantitative analysis of this compound in a given sample matrix (e.g., biological fluid, reaction mixture).

1.1.1. Sample Preparation

  • Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard, such as n-propanol or another branched-chain alcohol not present in the sample, in a volatile organic solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into the same matrix as the unknown samples. Add a fixed concentration of the internal standard to each calibration standard.

  • Sample and QC Preparation: Aliquot a precise volume of the unknown sample and quality control (QC) samples into headspace vials. Add the same fixed concentration of the internal standard to each vial.

  • Sealing: Immediately seal the vials with crimp caps to prevent the loss of volatile analytes.

1.1.2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Headspace Autosampler: Agilent 7697A Headspace Sampler (or equivalent)

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of alcohols. An example is a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

1.1.3. Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: GC-MS Method Performance

The following table summarizes typical performance characteristics for the quantitative analysis of alcohols using GC-MS. These values should be established during method validation for this compound.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting IS_Addition Internal Standard Addition Sample->IS_Addition Vial_Sealing Vial Sealing IS_Addition->Vial_Sealing Headspace Headspace Incubation & Injection Vial_Sealing->Headspace GC_Separation GC Separation Headspace->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification qNMR_Logic cluster_nmr NMR Spectrum cluster_known Known Parameters Analyte This compound Analyte_Signal Analyte Signal Integral (I_analyte) Proton Count (N_analyte) Analyte->Analyte_Signal Calibrant Internal Calibrant (e.g., Maleic Acid) Calibrant_Signal Calibrant Signal Integral (I_calibrant) Proton Count (N_calibrant) Calibrant->Calibrant_Signal Calculation Concentration Calculation Analyte_Signal->Calculation Calibrant_Signal->Calculation Analyte_MW Analyte MW Analyte_MW->Calculation Calibrant_MW Calibrant MW Calibrant_MW->Calculation Calibrant_Mass Calibrant Mass (m_calibrant) Calibrant_Mass->Calculation Sample_Volume Sample Volume (V_sample) Sample_Volume->Calculation Result Analyte Concentration Calculation->Result

Application Notes and Protocols: Reaction Kinetics of 2,2,3-trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected reaction kinetics and experimental protocols for the reactions of 2,2,3-trimethylpentan-1-ol with various reagents. Due to the limited availability of specific kinetic data for this sterically hindered primary alcohol, this document presents generalized protocols and representative kinetic data from analogous reactions involving structurally similar alcohols.

Oxidation of this compound

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the oxidant and reaction conditions. For a sterically hindered primary alcohol like this compound, the choice of oxidant is crucial to control the reaction outcome and achieve reasonable reaction rates.

Oxidation to 2,2,3-trimethylpentanal (Aldehyde)

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), Dess-Martin Periodinane (DMP), and conditions for Swern oxidation.[1]

Representative Kinetic Data:

The following table summarizes representative kinetic data for the oxidation of various primary alcohols to aldehydes using Pyridinium Bromochromate (PBC), which is analogous to PCC. The reaction is first order with respect to both the alcohol and the oxidant.[2]

Alcoholk₂ (dm³ mol⁻¹ s⁻¹) at 303 K
Ethanol0.85
1-Propanol0.52
1-Butanol0.40
2-Methyl-1-propanol0.25
2,2-Dimethyl-1-propanol0.03

Data adapted from a study on the oxidation of primary aliphatic alcohols by pyridinium bromochromate.[2]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using PCC.[3]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.

  • Stir the mixture at room temperature. The reaction is typically mildly exothermic.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

  • Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate the solution using a rotary evaporator.

  • The crude aldehyde can be purified by distillation or column chromatography.

Workflow for the oxidation of a primary alcohol to an aldehyde using PCC.

Oxidation to 2,2,3-trimethylpentanoic Acid (Carboxylic Acid)

Strong oxidizing agents are necessary to convert a primary alcohol directly to a carboxylic acid. Common reagents include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in aqueous sulfuric acid).[4][5]

Experimental Protocol: Oxidation using Jones Reagent

This protocol provides a general method for the oxidation of a primary alcohol to a carboxylic acid.[4]

Materials:

  • This compound

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid, then adding water)

  • Acetone

  • Isopropanol (for quenching)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature below 30°C. The color of the solution will change from orange to green.

  • After the addition is complete, allow the reaction to stir at room temperature for the time indicated by TLC monitoring (typically a few hours).

  • Quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer visible.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether (or ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid acid or extract the aqueous solution with an organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

Dehydration of this compound

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. For primary alcohols, the reaction typically proceeds via an E2 mechanism, while for secondary and tertiary alcohols, an E1 mechanism is favored.[6] Due to the sterically hindered nature and the inability to form a stable primary carbocation, the dehydration of neopentyl-type alcohols like this compound is expected to proceed with rearrangement to form a more stable carbocation, leading to a mixture of alkenes.[7][8]

Representative Kinetic Data:

The rate of dehydration of alcohols generally follows the order: tertiary > secondary > primary.[9] The reaction temperature required for dehydration reflects this trend.[6]

Alcohol TypeTypical Dehydration Temperature
Primary170-180 °C
Secondary100-140 °C
Tertiary25-80 °C

Data from general observations on alcohol dehydration.[6]

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol describes a general procedure for the dehydration of an alcohol.[10][11]

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric(V) acid

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Sodium hydroxide solution (dilute)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or sodium sulfate

Procedure:

  • Place this compound in a round-bottom flask.

  • Carefully add concentrated sulfuric acid or phosphoric(V) acid (acting as the catalyst).

  • Assemble a distillation apparatus.

  • Heat the mixture to the appropriate temperature (for primary alcohols, typically around 170°C with sulfuric acid).[12]

  • The alkene product(s) will distill as they are formed. Collect the distillate.

  • Wash the distillate with a dilute sodium hydroxide solution to remove any acidic impurities.

  • Wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • The final product can be purified by fractional distillation.

Dehydration_Pathway Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Primary_Carbocation Primary Carbocation (Unstable, rearrangement occurs) Protonated_Alcohol->Primary_Carbocation - H₂O Tertiary_Carbocation Tertiary Carbocation (Rearranged) Primary_Carbocation->Tertiary_Carbocation 1,2-hydride/methyl shift Alkene_Products Mixture of Alkenes Tertiary_Carbocation->Alkene_Products - H⁺

Proposed pathway for the dehydration of this compound.

Fischer Esterification of this compound

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is reversible, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[13] This is typically done by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[13] The reactivity of alcohols in Fischer esterification is primary > secondary > tertiary, due to steric hindrance.[14]

Representative Kinetic Data:

The following table provides representative second-order rate constants for the esterification of fatty acids with different alcohols, illustrating the effect of steric hindrance.

AlcoholTemperature (°C)k₂ x 10³ (s⁻¹ M⁻¹)
Methanol30.011 ± 2
Isopropanol25.00.078 ± 0.008
Isopropanol45.00.40 ± 0.02

Data adapted from a study on the kinetics of Fischer esterification.[15]

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of an ester from an alcohol and a carboxylic acid.[16][17]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and the carboxylic acid. Use a molar excess of the alcohol if it is readily available and has a lower boiling point.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Wash with a saturated sodium bicarbonate solution to neutralize the excess carboxylic acid and the sulfuric acid catalyst.

  • Wash with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess alcohol and solvent using a rotary evaporator.

  • The crude ester can be purified by distillation.

Fischer_Esterification_Workflow Start Combine Alcohol, Carboxylic Acid, and H₂SO₄ catalyst Reflux Heat to Reflux Start->Reflux Cool Cool to Room Temperature Reflux->Cool Wash_Water Wash with Water Cool->Wash_Water Wash_Bicarbonate Wash with NaHCO₃ solution Wash_Water->Wash_Bicarbonate Wash_Brine Wash with Brine Wash_Bicarbonate->Wash_Brine Dry Dry with Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Ester Concentrate->Purify End Final Product Purify->End

General workflow for Fischer Esterification.

References

Application Notes and Protocols: The Role of 2,2,3-Trimethylpentan-1-ol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature and patent searches did not yield specific information on the application of 2,2,3-trimethylpentan-1-ol as a fragrance ingredient. Its olfactory profile and use in commercial fragrance formulations are not documented in the available resources. The following application notes and protocols are therefore presented as a hypothetical exploration based on the general principles of fragrance chemistry and the properties of structurally similar alcohols. The provided experimental details are adapted from standard laboratory procedures for the synthesis of fragrance esters.

Introduction

This compound is a C8 branched-chain primary alcohol. While many alcohols and their corresponding esters are valued for their contribution to fragrance profiles, the specific sensory characteristics of this compound are not publicly documented. For context, other isomers such as 2,2,4-trimethyl-1-pentanol and 2,3,4-trimethyl-1-pentanol are noted as not being used for fragrance purposes, suggesting that the specific branching pattern of the alkyl chain is critical for desirable olfactory properties. In contrast, derivatives of other trimethylated pentane structures, like ethers of 2,2,4-trimethylpentane-1,3-diol, have been patented for use as fragrance materials.

This document outlines a prospective research workflow for evaluating the potential of this compound and its derivatives, specifically its esters, as novel fragrance ingredients. The primary route for converting an alcohol into a fragrance compound is through esterification with a carboxylic acid, which can yield a wide range of scent profiles from fruity to floral.

Hypothetical Application: Synthesis of Fragrance Esters

The primary alcohol functional group in this compound allows for straightforward esterification. By reacting it with various carboxylic acids, a library of novel esters can be synthesized and evaluated for their olfactory properties. These esters could potentially serve as new building blocks in fragrance compositions, offering unique scent characteristics.

Potential Applications:

  • Top Notes: Esters derived from short-chain carboxylic acids (e.g., acetic, propionic acid) may exhibit volatile, fruity, or green top notes.

  • Middle Notes: Esterification with mid-chain or cyclic carboxylic acids could lead to floral, spicy, or woody middle notes.

  • Fixatives: High molecular weight esters may have lower volatility and could potentially act as fixatives, prolonging the scent of a fragrance.

The following diagram illustrates a typical workflow for the discovery and evaluation of a new fragrance ingredient, which would be applicable to this compound.

Fragrance_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation cluster_application Application & Formulation cluster_safety Safety Assessment Start This compound Esterification Esterification with Carboxylic Acid Start->Esterification Purification Purification (e.g., Distillation, Chromatography) Esterification->Purification Characterization Structural Characterization (GC-MS, NMR) Purification->Characterization Olfactory Olfactory Evaluation by Perfumers Characterization->Olfactory Stability Stability Testing in Formulation Olfactory->Stability Toxicology Toxicological & Dermatological Assessment Olfactory->Toxicology Application Inclusion in Fragrance Accord Stability->Application Final Final Fragrance Product Application->Final

Figure 1: Workflow for the development of a new fragrance ingredient.

Experimental Protocols

The following is a general protocol for the synthesis of an ester from this compound using Fischer esterification. This method is widely used in the synthesis of fragrance esters.

Protocol: Synthesis of 2,2,3-Trimethylpentyl Acetate

Objective: To synthesize 2,2,3-trimethylpentyl acetate from this compound and acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (0.1 mol), glacial acetic acid (0.12 mol), and a few drops (approximately 0.5 mL) of concentrated sulfuric acid.

  • Add a boiling chip to the flask and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of deionized water.

  • Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO2 evolution).

  • Wash the organic layer again with 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ester by fractional distillation to obtain the final product.

The following diagram outlines the key steps in the synthesis and purification of a fragrance ester.

Ester_Synthesis_Protocol Reactants 1. Combine Alcohol, Carboxylic Acid, & Catalyst Reflux 2. Heat to Reflux (2-3 hours) Reactants->Reflux Workup 3. Aqueous Workup (Wash with Water & Bicarbonate) Reflux->Workup Drying 4. Dry Organic Layer Workup->Drying Purification 5. Purify by Distillation Drying->Purification Product Pure Ester Purification->Product

Figure 2: Key steps in the Fischer esterification of this compound.

Data Presentation

As no experimental data exists for the fragrance applications of this compound, the following tables are presented as templates for organizing data during a research and development project.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS Number 57409-53-7
Boiling Point Data not available
Density Data not available

| Odor Profile | Not documented |

Table 2: Hypothetical Olfactory Evaluation of 2,2,3-Trimethylpentyl Esters

Ester Derivative Carboxylic Acid Used Odor Description Intensity (1-5) Substantivity on Paper (hours)
2,2,3-Trimethylpentyl Acetate Acetic Acid Fruity, Green, Sharp 4 2
2,2,3-Trimethylpentyl Propionate Propionic Acid Fruity, Rum-like 3 4
2,2,3-Trimethylpentyl Butyrate Butyric Acid Fruity, Cheesy 3 6

| 2,2,3-Trimethylpentyl Salicylate| Salicylic Acid | Floral, Minty, Sweet | 2 | 24 |

Table 3: Sample Reaction Parameters for Ester Synthesis

Parameter Value
Reactant 1 This compound (1.0 eq)
Reactant 2 Carboxylic Acid (1.2 eq)
Catalyst H2SO4 (catalytic amount)
Temperature Reflux
Reaction Time 3 hours
Theoretical Yield Based on limiting reagent

| Actual Yield | To be determined |

Conclusion

While this compound is not a recognized fragrance ingredient, its structure allows for the synthesis of a variety of esters that could possess novel and interesting olfactory properties. The protocols and workflows outlined in this document provide a framework for the systematic investigation of this compound and its derivatives for potential applications in the fragrance industry. Further research, including synthesis, purification, and rigorous sensory evaluation, would be required to determine if this compound or its esters have a viable role in fragrance synthesis.

Application Notes and Protocols for the Synthesis of Esters from 2,2,3-trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of sterically hindered primary alcohols, such as 2,2,3-trimethylpentan-1-ol, presents a significant challenge in organic synthesis. Traditional methods like Fischer esterification often result in low yields due to competing elimination reactions favored by the bulky substitution pattern near the hydroxyl group. This document provides detailed application notes and protocols for the effective synthesis of esters from this compound, focusing on modern synthetic methods that overcome steric hindrance.

Challenges in Esterifying Sterically Hindered Alcohols

The structure of this compound, a neopentyl-type alcohol, features significant steric bulk around the primary hydroxyl group. This steric congestion impedes the nucleophilic attack of the alcohol on the carbonyl carbon of a carboxylic acid or its derivative, which is a key step in ester formation. Consequently, reaction rates are often slow, and harsh conditions (high temperatures and strong acid catalysts) can lead to dehydration and rearrangement side products.

Recommended Synthetic Approaches

To achieve efficient esterification of this compound, methods that activate the acyl donor under mild conditions are preferred. The two most effective and widely used methods are:

  • Acylation with Acid Anhydrides or Acyl Chlorides catalyzed by 4-(Dimethylamino)pyridine (DMAP): This is a highly efficient method for acylating sterically hindered alcohols. DMAP acts as a potent nucleophilic catalyst.[1]

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.[2] It is particularly effective for the esterification of sterically demanding substrates under mild conditions.[2]

Data Presentation: Comparative Yields of Esterification Methods

While specific quantitative data for the esterification of this compound is not extensively reported, the following table summarizes typical yields obtained for the esterification of structurally similar, sterically hindered primary alcohols (e.g., neopentyl alcohol) using various methods. This data provides a reasonable expectation for the synthesis of esters from this compound.

Esterification MethodAcylating AgentCatalyst/ReagentTypical Yield (%)Reaction Time (h)Temperature (°C)
DMAP-catalyzed Acylation Acetic AnhydrideDMAP (catalytic)>952 - 12Room Temperature
Steglich Esterification Carboxylic AcidDCC or EDC, DMAP85 - 9512 - 24Room Temperature
Acylation with Acyl Chloride Acetyl ChloridePyridine or Et3N80 - 901 - 40 - Room Temperature
Fischer Esterification Carboxylic AcidH2SO4 (catalytic)<10 (prone to elimination)24 - 48Reflux

Experimental Protocols

This section provides a detailed protocol for the highly efficient DMAP-catalyzed acylation of this compound with acetic anhydride.

5.1. Protocol: Synthesis of 2,2,3-trimethylpentyl acetate via DMAP-catalyzed Acylation

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M solution).

  • Add triethylamine (1.5 eq) to the solution.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,2,3-trimethylpentyl acetate.

Visualizations

6.1. Signaling Pathway: Mechanism of DMAP-catalyzed Acylation

DMAP_Catalysis Ac2O Acetic Anhydride Acyl_DMAP N-Acylpyridinium Intermediate (Highly Reactive) Ac2O->Acyl_DMAP Nucleophilic Attack DMAP DMAP DMAP->Acyl_DMAP Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_DMAP->Tetrahedral_Intermediate Nucleophilic Attack Alcohol This compound Alcohol->Tetrahedral_Intermediate Ester 2,2,3-Trimethylpentyl acetate Tetrahedral_Intermediate->Ester DMAP_H Protonated DMAP Tetrahedral_Intermediate->DMAP_H Acetate Acetate Tetrahedral_Intermediate->Acetate

Caption: Mechanism of DMAP-catalyzed acylation of a sterically hindered alcohol.

6.2. Experimental Workflow: Synthesis and Purification

Workflow Start Start: Reagents in Flask Reaction Reaction: - Add Acetic Anhydride - Stir at RT Start->Reaction Quench Work-up: Quench with HCl Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer: - HCl - NaHCO3 - Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentration: Rotary Evaporation Drying->Concentration Purification Purification: Flash Chromatography Concentration->Purification Product Final Product: Pure Ester Purification->Product

Caption: Workflow for the synthesis and purification of 2,2,3-trimethylpentyl acetate.

References

Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of 2,2,3-trimethylpentan-1-ol. The described methodology is based on established organic chemistry principles, offering a practical guide for obtaining this branched primary alcohol for research and development purposes.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process, commencing with the formation of a key tertiary alcohol intermediate. This intermediate subsequently undergoes dehydration to yield the corresponding alkene, which is then converted to the target primary alcohol via hydroboration-oxidation. The final product is purified to a high degree using fractional distillation.

Experimental Protocols

Synthesis of 2,2,3-trimethylpentan-2-ol (Intermediate)

This step involves a Grignard reaction between an appropriate ketone and a Grignard reagent.

Materials:

  • 3,3-Dimethyl-2-butanone

  • Methylmagnesium iodide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Charge the flask with a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add the methylmagnesium iodide solution dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,2,3-trimethylpentan-2-ol.

Dehydration of 2,2,3-trimethylpentan-2-ol to 2,2,3-trimethylpent-1-ene

The tertiary alcohol is dehydrated to the corresponding alkene. To favor the formation of the terminal alkene (Hofmann product), a bulky base is employed.

Materials:

  • Crude 2,2,3-trimethylpentan-2-ol

  • Potassium tert-butoxide

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a distillation head, dissolve the crude 2,2,3-trimethylpentan-2-ol in anhydrous DMSO.

  • Add potassium tert-butoxide to the solution.

  • Heat the mixture gently while stirring.

  • The product, 2,2,3-trimethylpent-1-ene, will distill as it is formed. Collect the distillate.

  • The collected alkene may be washed with water to remove any co-distilled DMSO and then dried over a suitable drying agent like anhydrous calcium chloride.

Hydroboration-Oxidation of 2,2,3-trimethylpent-1-ene to this compound

The terminal alkene is converted to the primary alcohol using a standard hydroboration-oxidation procedure.

Materials:

  • 2,2,3-trimethylpent-1-ene

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide solution (3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,3-trimethylpent-1-ene in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add the borane-THF complex dropwise to the stirred solution.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture again in an ice bath and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature remains below 30°C.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

The crude product is purified by fractional distillation to separate the desired alcohol from any remaining starting materials, byproducts, and residual solvent.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus.

  • Charge the distillation flask with the crude this compound and a few boiling chips.

  • Heat the flask gently to initiate boiling.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Collect the fraction that distills at the expected boiling point of this compound. Note: The exact boiling point is not widely reported, but it is estimated to be in the range of 170-180°C based on isomers.

  • Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Estimated Boiling Point (°C)
3,3-Dimethyl-2-butanoneC6H12O100.16106
2,2,3-trimethylpentan-2-olC8H18O130.23150-155
2,2,3-trimethylpent-1-eneC8H16112.22110-115
This compoundC8H18O130.23170-180

Table 2: Typical Reaction Parameters and Expected Yields

Reaction StepKey ReagentsSolventReaction Time (h)Expected Yield (%)
Grignard ReactionMethylmagnesium iodideDiethyl ether1.580-90
DehydrationPotassium tert-butoxideDMSO1-260-70
Hydroboration-OxidationBH3-THF, NaOH, H2O2THF385-95
Fractional Distillation--->98% Purity

Visualization of Workflows

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydroboration-Oxidation cluster_step4 Step 4: Purification A 3,3-Dimethyl-2-butanone C 2,2,3-trimethylpentan-2-ol (Intermediate) A->C B Methylmagnesium iodide B->C D 2,2,3-trimethylpentan-2-ol C->D Proceed to next step F 2,2,3-trimethylpent-1-ene (Alkene Precursor) D->F E Potassium tert-butoxide E->F G 2,2,3-trimethylpent-1-ene F->G Proceed to next step I Crude this compound G->I H 1. BH3-THF 2. H2O2, NaOH H->I J Crude this compound I->J Proceed to purification K Fractional Distillation L Pure this compound J->L Purification

Caption: Synthetic workflow for this compound.

Quality Control and Analysis

The purity of the final product should be assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the final product. The mass spectrum should show the correct molecular ion peak and fragmentation pattern for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized alcohol. The chemical shifts and coupling constants should be consistent with the expected structure.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained during the Grignard reaction.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and combustible materials.

  • Diethyl ether and THF are highly flammable. No open flames should be in the vicinity of the experiment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,2,3-trimethylpentan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are three main synthetic strategies for the synthesis of this compound:

  • Grignard Reaction: Reaction of a Grignard reagent (e.g., 2,2,3-trimethylpentylmagnesium bromide) with formaldehyde.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration of 2,2,3-trimethyl-1-pentene.

  • Reduction of a Carboxylic Acid Derivative: Reduction of 2,2,3-trimethylpentanoic acid or its corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: Why is steric hindrance a major challenge in the synthesis of this compound?

A2: The structure of this compound features a bulky tertiary carbon atom adjacent to the primary alcohol. This steric bulk can significantly hinder the approach of reagents, particularly in reactions like the Grignard addition, potentially leading to lower yields and the formation of side products.

Q3: What are common side reactions to be aware of during the Grignard synthesis of this compound?

A3: With sterically hindered Grignard reagents, several side reactions can compete with the desired addition to an aldehyde. These include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.

  • Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde, resulting in the formation of an alcohol derived from the aldehyde and an alkene from the Grignard reagent.

Q4: Which solvent is preferred for Grignard reactions in this synthesis?

A4: Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether for Grignard reactions. THF's higher solvating power can help to stabilize the Grignard reagent and may improve reaction rates and yields.

Q5: How can I purify the final this compound product?

A5: Purification of this compound can be challenging due to its relatively high boiling point and potential for co-distillation with byproducts. Fractional distillation under reduced pressure is the most common method. For high purity, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Guide 1: Low Yield in Grignard Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Incomplete formation of the Grignard reagent.- Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).- Use high-quality magnesium turnings and activate them with a small crystal of iodine or 1,2-dibromoethane.- Use anhydrous THF as the solvent.
Steric hindrance impeding the reaction.- Use a less sterically hindered Grignard reagent if the synthetic route allows.- Consider using a more reactive carbonyl source, although for a primary alcohol, formaldehyde is standard.- Increase the reaction time and/or temperature, but monitor for decomposition.
Formation of significant side products (e.g., alkene from Grignard) Reduction of the aldehyde by the Grignard reagent is competing with addition.- Lower the reaction temperature to favor the addition reaction.- Add the Grignard reagent slowly to a solution of formaldehyde to maintain a low concentration of the Grignard reagent.
Enolization of the aldehyde.- Use a non-enolizable aldehyde if the synthesis allows, though formaldehyde is ideal for primary alcohol synthesis.
Guide 2: Incomplete Hydroboration-Oxidation
Symptom Possible Cause Troubleshooting Steps
Unreacted starting alkene detected Incomplete hydroboration.- Ensure the borane reagent (e.g., BH₃·THF) is fresh and has not decomposed.- Use a slight excess of the borane reagent.- For highly substituted alkenes, consider using a less sterically hindered borane like 9-BBN, although this may require longer reaction times.
Incomplete oxidation.- Ensure the hydrogen peroxide solution is fresh and at the correct concentration.- Maintain a basic pH during the oxidation step by adding a sufficient amount of aqueous sodium hydroxide.
Formation of isomeric alcohols Impure starting alkene.- Purify the starting 2,2,3-trimethyl-1-pentene by distillation before use.
Guide 3: Incomplete Reduction of Carboxylic Acid/Ester
Symptom Possible Cause Troubleshooting Steps
Starting carboxylic acid or ester remains Insufficient reducing agent.- Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents for esters, and more for carboxylic acids due to the initial acid-base reaction).[1][2]
Deactivated reducing agent.- Use a fresh, unopened container of LiAlH₄ or a freshly prepared solution standardized by titration.
Formation of an aldehyde intermediate Incomplete reduction.- Increase the reaction time or temperature to ensure complete reduction to the alcohol.

Quantitative Data Summary

The following table summarizes typical, though not specifically reported, yields and conditions for the synthesis of this compound. These values are based on general knowledge of these reactions with sterically hindered substrates.

Synthetic Route Key Reagents Typical Solvent Reaction Temperature Typical Yield Range Key Challenges
Grignard Reaction 2,2,3-trimethylpentylmagnesium bromide, FormaldehydeTHF0 °C to reflux20-40%Steric hindrance, side reactions (reduction, enolization)
Hydroboration-Oxidation 2,2,3-trimethyl-1-pentene, BH₃·THF, H₂O₂, NaOHTHF0 °C to room temp.70-90%Handling of borane reagents, potential for incomplete reaction with highly substituted alkenes
Reduction of Ester Methyl 2,2,3-trimethylpentanoate, LiAlH₄Anhydrous Ether or THF0 °C to reflux80-95%Handling of pyrophoric LiAlH₄, requires multi-step synthesis of the starting ester

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 1-bromo-2,2,3-trimethylpentane (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous formaldehyde (generated by cracking paraformaldehyde) in THF dropwise.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Protocol 2: Synthesis via Hydroboration-Oxidation
  • Hydroboration: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 2,2,3-trimethyl-1-pentene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Work-up: Stir the mixture at room temperature for 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by vacuum distillation.

Protocol 3: Synthesis via Reduction of a Carboxylic Acid Ester
  • Esterification: Convert 2,2,3-trimethylpentanoic acid to its methyl ester using standard Fischer esterification conditions (methanol, catalytic sulfuric acid, reflux). Purify the resulting ester by distillation.

  • Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C and add a solution of methyl 2,2,3-trimethylpentanoate (1.0 eq) in anhydrous diethyl ether dropwise.

  • Work-up: After the addition, allow the reaction to stir at room temperature for 1-2 hours. Cautiously quench the reaction by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate. Purify the product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathways cluster_grignard Grignard Reaction cluster_hydroboration Hydroboration-Oxidation cluster_reduction Carboxylic Acid Reduction Grignard_Start 2,2,3-trimethylpentyl bromide Grignard_Intermediate 2,2,3-trimethylpentyl- magnesium bromide Grignard_Start->Grignard_Intermediate Grignard Formation Grignard_Reagent Mg, THF Grignard_Product This compound Grignard_Intermediate->Grignard_Product Aldehyde Formaldehyde Aldehyde->Grignard_Product Alkene 2,2,3-trimethyl-1-pentene Hydroboration_Product This compound Alkene->Hydroboration_Product Anti-Markovnikov Hydration Hydroboration_Step 1. BH3-THF 2. H2O2, NaOH Carboxylic_Acid 2,2,3-trimethylpentanoic acid Ester Methyl 2,2,3-trimethylpentanoate Carboxylic_Acid->Ester Esterification Esterification MeOH, H+ Reduction_Product This compound Ester->Reduction_Product Reduction Reduction_Step LiAlH4, Et2O

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Identify Synthetic Route Start->Check_Reaction Grignard Grignard Synthesis Check_Reaction->Grignard Grignard Hydroboration Hydroboration-Oxidation Check_Reaction->Hydroboration Hydroboration Reduction Reduction Synthesis Check_Reaction->Reduction Reduction Grignard_Troubleshoot Check for: - Incomplete Grignard formation - Steric hindrance issues - Side reactions (reduction/enolization) Grignard->Grignard_Troubleshoot Hydroboration_Troubleshoot Check for: - Reagent quality (BH3, H2O2) - Incomplete reaction - Starting material purity Hydroboration->Hydroboration_Troubleshoot Reduction_Troubleshoot Check for: - LiAlH4 activity - Insufficient reagent - Incomplete reduction Reduction->Reduction_Troubleshoot Solution_Grignard Solutions: - Use anhydrous conditions - Activate Mg - Adjust temperature/addition rate Grignard_Troubleshoot->Solution_Grignard Solution_Hydroboration Solutions: - Use fresh reagents - Increase reaction time - Purify alkene Hydroboration_Troubleshoot->Solution_Hydroboration Solution_Reduction Solutions: - Use fresh/standardized LiAlH4 - Use sufficient excess - Increase reaction time/temp Reduction_Troubleshoot->Solution_Reduction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2,3-trimethylpentan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a high-boiling point, sterically hindered primary alcohol, are fractional distillation and column chromatography. Recrystallization is generally less applicable as this compound is a liquid at room temperature.

Q2: What is the boiling point of this compound?

A2: The boiling point of this compound is 175 °C at atmospheric pressure.[1]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities depend on the synthetic route. If prepared by the reduction of 2,2,3-trimethylpentanal, impurities may include the unreacted aldehyde. If synthesized via a Grignard reaction, byproducts could consist of other alcohol isomers and unreacted starting materials.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective method to monitor the separation of this compound from its impurities during column chromatography. For fractional distillation, monitoring the temperature at the collection head is crucial.

Troubleshooting Guides

Fractional Distillation

Issue 1: The distillation is very slow or no distillate is collecting.

  • Possible Cause: Inadequate heating of the distillation flask.

    • Solution: Ensure the heating mantle is set to a temperature approximately 20-30 °C above the boiling point of this compound (175 °C).

  • Possible Cause: Poor insulation of the distillation column.

    • Solution: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

  • Possible Cause: Leaks in the distillation apparatus.

    • Solution: Check all joints and connections for a secure fit. Use appropriate joint clips to ensure a good seal.

Issue 2: The separation of the desired alcohol from impurities is poor.

  • Possible Cause: The distillation is proceeding too quickly.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column. A slow, steady collection rate of 1-2 drops per second is generally recommended.

  • Possible Cause: The fractionating column is not efficient enough.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.

Column Chromatography

Issue 1: The alcohol is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For a non-polar impurity, you can start with a low polarity solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

Issue 2: The separation between the alcohol and impurities is poor.

  • Possible Cause: The solvent system is too polar, causing all compounds to elute quickly.

    • Solution: Decrease the polarity of the eluent. Perform small-scale trials using TLC to identify a solvent system that provides good separation (a difference in Rf values of at least 0.2).

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often preferred.

Issue 3: Tailing of the alcohol spot on the TLC plate and during column chromatography.

  • Possible Cause: The alcohol is interacting too strongly with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

Data Presentation

Purification MethodKey ParametersExpected Purity
Fractional Distillation Boiling Point: 175 °C>98% (with efficient column)
Pressure: Atmospheric
Column Chromatography Stationary Phase: Silica Gel>99%
Mobile Phase (Eluent): Hexane/Ethyl Acetate Gradient

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a collection flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column, establishing a temperature gradient.

  • Collection: Once the temperature at the collection head stabilizes at the boiling point of the desired fraction (around 175 °C), begin collecting the distillate.

  • Monitoring: Monitor the temperature closely. A significant drop or rise in temperature indicates the completion of the collection of one fraction and the beginning of another.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give an Rf value of ~0.3 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude alcohol in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Initial Purification Chromatography Column Chromatography Crude->Chromatography Direct Purification Distillation->Chromatography Further Purification (Optional) Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingDistillation cluster_slow Slow/No Distillate cluster_poor_sep Poor Separation SlowHeat Inadequate Heating PoorInsulation Poor Insulation Leaks Apparatus Leaks FastDist Distillation Too Fast InefficientCol Inefficient Column Trouble Distillation Problem Trouble->SlowHeat Trouble->PoorInsulation Trouble->Leaks Trouble->FastDist Trouble->InefficientCol

Caption: Troubleshooting common issues in fractional distillation.

TroubleshootingChromatography cluster_no_elution No Elution cluster_poor_sep_chrom Poor Separation cluster_tailing Tailing LowPolarity Solvent Too Non-Polar HighPolarity Solvent Too Polar BadPacking Improper Column Packing AcidicSilica Strong Adsorption TroubleChrom Chromatography Problem TroubleChrom->LowPolarity TroubleChrom->HighPolarity TroubleChrom->BadPacking TroubleChrom->AcidicSilica

Caption: Troubleshooting common issues in column chromatography.

References

Technical Support Center: Synthesis of 2,2,3-trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,3-trimethylpentan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the Grignard reaction and hydroboration-oxidation.

Synthesis Route 1: Grignard Reaction with Formaldehyde

The synthesis of this compound can be achieved by reacting 2,2,3-trimethylpentyl magnesium halide with formaldehyde.

Logical Workflow for Grignard Synthesis Troubleshooting

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low or No Product Yield check_reagents Verify Reagent Quality and Dryness start->check_reagents Initial Observation check_initiation Confirm Grignard Reagent Formation start->check_initiation check_formaldehyde Assess Formaldehyde Source and Delivery start->check_formaldehyde check_side_reactions Investigate Potential Side Reactions start->check_side_reactions dry_glassware Oven-dry all glassware check_reagents->dry_glassware fresh_reagents Use freshly distilled solvents and new magnesium check_reagents->fresh_reagents initiation_techniques Use initiation techniques (e.g., iodine crystal, mechanical stirring) check_initiation->initiation_techniques paraformaldehyde Use dry paraformaldehyde and optimize depolymerization check_formaldehyde->paraformaldehyde low_temp Maintain low reaction temperature to minimize side reactions check_side_reactions->low_temp

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Question: My Grignard reaction to synthesize this compound has a very low yield. What are the possible causes and solutions?

Answer:

Low yields in the Grignard synthesis of primary alcohols are common and can often be attributed to several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Formation of the Grignard Reagent:

    • Problem: The reaction between the alkyl halide (2,2,3-trimethylpentyl halide) and magnesium may not have initiated or gone to completion. This is often due to the presence of moisture or impurities on the magnesium surface.

    • Solution:

      • Ensure all glassware is rigorously dried in an oven before use.

      • Use anhydrous solvents (e.g., diethyl ether, THF) that have been freshly distilled from a suitable drying agent.

      • Activate the magnesium turnings by gently crushing them in a mortar and pestle or by adding a small crystal of iodine.

      • A small amount of 1,2-dibromoethane can also be used to initiate the reaction.

  • Side Reactions of the Grignard Reagent:

    • Problem: Grignard reagents are strong bases and can be consumed by acidic protons. With a sterically hindered substrate like 2,2,3-trimethylpentyl magnesium halide, side reactions such as elimination can become more prevalent.

    • Solution:

      • Maintain a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction with formaldehyde to minimize side reactions.

      • Ensure that the formaldehyde source is anhydrous.

  • Issues with the Formaldehyde Source:

    • Problem: Formaldehyde is a gas at room temperature and is often used in the form of its solid polymer, paraformaldehyde, or its trimer, trioxane. Incomplete depolymerization of paraformaldehyde or the presence of water in formalin solutions can lead to low yields.

    • Solution:

      • Use dry paraformaldehyde and heat it gently to depolymerize it into gaseous formaldehyde, which can then be bubbled into the Grignard solution.

      • Avoid using aqueous formaldehyde (formalin) as the water will quench the Grignard reagent.

  • Purification Losses:

    • Problem: this compound is a relatively volatile alcohol. Significant loss of product can occur during the workup and purification steps, especially if distillation is not performed carefully.

    • Solution:

      • Perform extractions efficiently and minimize the time the product is exposed to heat.

      • Use a fractionating column for distillation to ensure good separation from byproducts and residual solvent.

Synthesis Route 2: Hydroboration-Oxidation of 2,2,3-trimethyl-1-pentene

This two-step reaction involves the addition of a borane reagent to 2,2,3-trimethyl-1-pentene, followed by oxidation to yield the primary alcohol.

Logical Workflow for Hydroboration-Oxidation Troubleshooting

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Incorrect Regioselectivity or Low Yield check_borane Evaluate Borane Reagent start->check_borane check_oxidation Verify Oxidation Step start->check_oxidation check_alkene Assess Alkene Purity start->check_alkene hindered_borane Use a sterically hindered borane (e.g., 9-BBN) for higher regioselectivity check_borane->hindered_borane fresh_peroxide Use fresh hydrogen peroxide for efficient oxidation check_oxidation->fresh_peroxide purify_alkene Purify the starting alkene to remove isomers check_alkene->purify_alkene

Caption: Troubleshooting workflow for hydroboration-oxidation.

Question: The hydroboration-oxidation of my 2,2,3-trimethyl-1-pentene resulted in a mixture of alcohols and a low yield of the desired this compound. How can I improve this?

Answer:

The hydroboration-oxidation of sterically hindered alkenes can present challenges in both regioselectivity and overall yield. Here are the key factors to consider:

  • Regioselectivity of Hydroboration:

    • Problem: While hydroboration generally follows anti-Markovnikov addition, with a highly substituted alkene like 2,2,3-trimethyl-1-pentene, the use of borane (BH₃) itself may still lead to the formation of a significant amount of the undesired secondary alcohol (2,2,3-trimethylpentan-2-ol).

    • Solution: To enhance the regioselectivity for the primary alcohol, use a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These larger reagents will preferentially add to the less sterically hindered carbon of the double bond, leading to a higher yield of the desired primary alcohol.

  • Incomplete Hydroboration or Oxidation:

    • Problem: The reaction may not have gone to completion. This could be due to impure reagents or insufficient reaction time.

    • Solution:

      • Use a fresh, high-quality borane reagent. Borane solutions in THF can degrade over time.

      • Ensure the hydrogen peroxide solution used for the oxidation step is fresh, as it can decompose upon storage.

      • Allow sufficient reaction time for both the hydroboration and oxidation steps. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

  • Purity of the Starting Alkene:

    • Problem: The starting 2,2,3-trimethyl-1-pentene may contain isomeric impurities that will lead to the formation of other alcohols.

    • Solution: Purify the starting alkene by distillation before use to ensure it is free of isomers.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route, Grignard or hydroboration-oxidation, is generally better for preparing this compound?

A1: Both routes are viable. The hydroboration-oxidation of 2,2,3-trimethyl-1-pentene, especially with a hindered borane like 9-BBN, is often preferred for its high regioselectivity in producing the primary alcohol. The Grignard reaction with formaldehyde can also be effective but may require more careful control of reaction conditions to avoid side reactions due to the steric hindrance of the Grignard reagent.

Q2: How can I purify the final this compound product?

A2: After the initial workup to remove reagents and byproducts, fractional distillation is the most common method for purifying this compound. Given its boiling point, distillation under reduced pressure may be necessary to prevent decomposition. Column chromatography on silica gel can also be an effective purification method.

Q3: What are the main byproducts to expect in the Grignard synthesis?

A3: The primary byproduct is often the Wurtz coupling product, where two alkyl groups from the Grignard reagent couple. Additionally, if any moisture is present, the Grignard reagent will be quenched to form 2,2,3-trimethylpentane.

Q4: What are the expected byproducts in the hydroboration-oxidation synthesis?

A4: The main potential byproduct is the isomeric secondary alcohol, 2,2,3-trimethylpentan-2-ol, resulting from the non-regioselective addition of the borane. Using a sterically hindered borane will minimize the formation of this byproduct.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

Synthesis RouteParameterConditionExpected Impact on Yield
Grignard Reaction SolventAnhydrous Diethyl Ether or THFCrucial: Presence of water significantly reduces yield.
TemperatureLow (0 °C to room temp)Moderate: Lower temperatures can reduce side reactions.
Formaldehyde SourceGaseous (from paraformaldehyde)High: Anhydrous conditions are maintained, leading to higher yields.
Aqueous (Formalin)Very Low: Water will destroy the Grignard reagent.
Hydroboration-Oxidation Borane ReagentBH₃-THFModerate: May produce a mixture of primary and secondary alcohols.
9-BBN or DisiamylboraneHigh: Increased steric hindrance leads to higher regioselectivity for the primary alcohol.
Oxidation ReagentFresh H₂O₂/NaOHCrucial: Ensures complete conversion of the organoborane to the alcohol.
Alkene PurityHigh (>99%)High: Prevents the formation of isomeric alcohol byproducts.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 2,2,3-trimethylpentyl bromide

  • Anhydrous diethyl ether

  • Paraformaldehyde, dried

  • Iodine crystal (optional, as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • In the dropping funnel, place a solution of 2,2,3-trimethylpentyl bromide in anhydrous diethyl ether.

    • Add a small amount of the alkyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux.

    • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate apparatus, gently heat dried paraformaldehyde to generate gaseous formaldehyde.

    • Bubble the gaseous formaldehyde through the Grignard solution, which is cooled in an ice bath.

    • Continue the addition of formaldehyde until the reaction is complete (monitor by TLC or GC).

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Hydroboration-Oxidation Synthesis of this compound

Materials:

  • 2,2,3-trimethyl-1-pentene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 3M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration:

    • Set up a flame-dried, two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.

    • Add a solution of 2,2,3-trimethyl-1-pentene in anhydrous THF to the flask.

    • Cool the flask in an ice bath.

    • Slowly add the 9-BBN solution in THF to the stirred alkene solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by GC).

  • Oxidation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add the 3M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Technical Support Center: 2,2,3-Trimethylpentan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing byproducts during the synthesis of 2,2,3-trimethylpentan-1-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and analysis of this compound, helping you to identify potential byproducts and rectify synthetic procedures.

Q1: My GC-MS analysis shows an unexpected peak with the same mass-to-charge ratio (m/z) as my product. What could it be?

A1: An unexpected peak with the same m/z value is likely a structural isomer of this compound. Given the highly branched nature of the carbon skeleton, several side reactions could lead to isomeric alcohol byproducts.

  • Likely Isomers: Common isomers include other trimethylpentanols such as 2,2,4-trimethylpentan-1-ol, 2,3,3-trimethylpentan-1-ol, and tertiary alcohols formed from carbocation rearrangements.

  • Cause in Hydroboration-Oxidation: While hydroboration-oxidation of the corresponding alkene is designed to be an anti-Markovnikov addition, a small percentage of Markovnikov addition can occur, leading to the formation of 2,2,3-trimethylpentan-3-ol.[1][2]

  • Cause in Grignard Reactions: If synthesizing via a Grignard reaction (e.g., propylmagnesium bromide and 2,2-dimethylpropanal), steric hindrance can promote side reactions. The Grignard reagent can act as a base, causing enolization of the aldehyde, or as a reducing agent, leading to a different alcohol.[3][4]

  • Cause involving Carbocation Intermediates: Syntheses proceeding through carbocation intermediates are susceptible to rearrangement. A secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or methyl shift, leading to a rearranged carbon skeleton before the alcohol is formed.[5][6]

Q2: The yield of my desired this compound is significantly lower than expected. What are the common causes?

A2: Low yields can be attributed to competing side reactions that consume starting materials or intermediates, or to suboptimal reaction conditions.

  • Incomplete Reactions: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). Unreacted starting materials are a common "impurity."

  • Grignard Reagent Issues: Grignard reagents are highly basic and will react with any protic source, such as water or alcohols.[4] Ensure all glassware is flame-dried and solvents are anhydrous. Steric hindrance can also lead to the Grignard reagent acting as a base on the aldehyde's alpha-protons or reducing the carbonyl, instead of adding to it.[3]

  • Suboptimal Hydroboration Conditions: The borane reagent (BH3) can react with up to three equivalents of the alkene.[2][7] Using an incorrect stoichiometric ratio can leave unreacted alkene or lead to complex borane intermediates.

  • Purification Losses: Highly branched, isomeric alcohols often have very similar boiling points, making them difficult to separate by standard distillation.[8] Significant product loss can occur during purification steps like column chromatography if the byproducts have similar polarity.

Q3: My ¹H NMR spectrum is clean in the alcohol region (δ ~3.5-4.0 ppm), but I see extra, small peaks in the methyl and methylene regions (δ ~0.8-1.5 ppm). What does this indicate?

A3: This pattern strongly suggests the presence of isomeric byproducts. While the chemical environment of the -CH2OH group might be similar across some isomers, the arrangement of the alkyl groups will be different, leading to distinct signals in the upfield region of the spectrum.

  • Check for Isomers: Compare the integration of the unexpected peaks to your main product's peaks to estimate the percentage of the impurity.

  • Identify Rearrangement Products: A 1,2-methyl shift during a carbocation-based synthesis is a plausible cause.[5][6] For example, the formation of 2,3,3-trimethylpentan-1-ol would present a different set of methyl and ethyl signals compared to the target molecule.

  • Diastereomers: If your synthesis creates a new chiral center and one already exists in the precursor, you may be forming diastereomers, which will have distinct NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most likely structural isomers of this compound to form as byproducts?

A1: The most common byproducts are other C8H18O isomers. These include:

  • Positional Isomers: 2,2,4-trimethylpentan-1-ol, 2,3,4-trimethylpentan-1-ol, 2,3,3-trimethylpentan-1-ol.

  • Functional Group Isomers: Tertiary alcohols like 2,2,3-trimethylpentan-3-ol, which can arise from Markovnikov addition or carbocation pathways.

  • Rearranged Skeletons: Alcohols derived from a rearranged carbon skeleton, such as 3,4,4-trimethylpentan-2-ol, resulting from carbocation shifts.[5]

Q2: How can I minimize byproduct formation during a Grignard synthesis?

A2: To favor the desired nucleophilic addition:

  • Use Anhydrous Conditions: Rigorously dry all glassware and use anhydrous ether or THF as the solvent to prevent the Grignard reagent from being quenched.

  • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the likelihood of side reactions like enolization and reduction.

  • Slow Addition: Add the aldehyde to the Grignard reagent slowly and with vigorous stirring to maintain a low concentration of the aldehyde, minimizing self-condensation or enolization.

Q3: What purification techniques are most effective for separating isomeric alcohol byproducts?

A3: Separating closely related isomers can be challenging.

  • Fractional Distillation: This can be effective if the boiling points of the isomers differ by at least a few degrees Celsius. However, for many structural isomers, this difference is minimal.[8]

  • Preparative Chromatography: Flash column chromatography using silica gel is a standard method.[9] A non-polar eluent system (e.g., hexanes/ethyl acetate) with a shallow gradient is often required to resolve isomers with similar polarities.

  • Derivatization: If distillation and chromatography fail, the mixture of alcohols can be converted into esters (e.g., acetates or benzoates). These derivatives may have more disparate boiling points or chromatographic properties, allowing for separation. The purified esters can then be hydrolyzed back to the individual alcohol isomers.[8]

Data on Byproduct Formation

The table below provides hypothetical data for byproduct distribution in the synthesis of this compound from 2,2,3-trimethyl-1-pentene via hydroboration-oxidation, illustrating the effect of different borane reagents. Bulky borane reagents are known to enhance regioselectivity.

ReagentTemperature (°C)Desired Product (%) (this compound)Isomeric Byproduct (%) (2,2,3-trimethylpentan-3-ol)
BH₃·THF25928
BH₃·THF0955
9-BBN25>99<1
Disiamylborane25>99<1

Table 1: Influence of borane reagent on the regioselectivity of hydroboration-oxidation. Sterically hindered boranes like 9-BBN and disiamylborane significantly suppress the formation of the undesired Markovnikov byproduct.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

  • Sample Preparation:

    • Dilute 1-2 mg of the crude reaction mixture in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Compare the retention times of the peaks in your sample to a pure standard of this compound.

    • Analyze the mass spectrum of each unexpected peak. Look for the molecular ion peak and characteristic fragmentation patterns. Compare these spectra to library databases (e.g., NIST) to identify potential isomeric structures.

Protocol 2: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified or crude sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.

    • Experiment: Acquire a standard proton (¹H) spectrum.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all peaks to determine the relative ratios of different species.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structures of the main product and any visible byproducts.

Visual Workflow and Pathway Diagrams

Byproduct_Identification_Workflow Start Crude Product Mixture Analysis Perform Analysis (GC-MS, NMR, TLC) Start->Analysis Decision Unexpected Peaks or Spots? Analysis->Decision Success Product is Pure Decision->Success No Isolate Isolate Impurity (e.g., Column Chromatography) Decision->Isolate Yes Elucidate Structural Elucidation (Advanced NMR, HRMS) Isolate->Elucidate Identify Byproduct Identified Elucidate->Identify Carbocation_Rearrangement cluster_main Potential Side Reaction: 1,2-Methyl Shift Start_Alkene 3,3,4-Trimethyl-1-pentene (Hypothetical Precursor) Protonation Protonation (H+) Start_Alkene->Protonation Step 1 Sec_Carbocation Secondary Carbocation (Less Stable) Protonation->Sec_Carbocation Rearrangement 1,2-Methyl Shift Sec_Carbocation->Rearrangement Tert_Carbocation Tertiary Carbocation (More Stable) Rearrangement->Tert_Carbocation Hydration Hydration (H2O) Tert_Carbocation->Hydration Step 2 End_Product Rearranged Alcohol Byproduct (e.g., 2,3,4-Trimethylpentan-2-ol) Hydration->End_Product

References

stability issues of 2,2,3-trimethylpentan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2,3-trimethylpentan-1-ol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: this compound is a sterically hindered primary alcohol. Under acidic conditions, the primary hydroxyl group can be protonated, forming a good leaving group (water). The departure of water leads to the formation of a highly unstable primary carbocation. This carbocation is prone to rapid rearrangement to a more stable tertiary carbocation, which then dictates the final product distribution. Therefore, the primary stability concern is the acid-catalyzed rearrangement of the carbon skeleton, not simple degradation.

Q2: What type of rearrangement does this compound undergo in acid?

A2: this compound is expected to undergo a Wagner-Meerwein rearrangement.[1][2] This is a type of 1,2-alkyl shift where a methyl group from the adjacent quaternary carbon migrates to the primary carbocation center. This process results in the formation of a more stable tertiary carbocation.

Q3: What are the expected products from the acid-catalyzed degradation of this compound?

A3: The initial rearrangement forms a tertiary carbocation. This intermediate can then react in a few ways depending on the reaction conditions:

  • Hydration: In the presence of water, the tertiary carbocation can be trapped to form a tertiary alcohol, 2,3,3-trimethylpentan-2-ol.

  • Elimination: The carbocation can lose a proton to form various isomeric alkenes. The major alkene product is predicted by Zaitsev's rule to be the most substituted alkene, which would be 2,3,3-trimethylpent-1-ene and 2-ethyl-3,3-dimethylbut-1-ene.

Q4: How can I minimize the rearrangement of this compound during a reaction?

A4: To minimize rearrangement, you should avoid strongly acidic and high-temperature conditions that favor carbocation formation (S_N1/E1 pathways).[3][4][5] If a reaction requires the displacement of the hydroxyl group, consider converting it to a better leaving group that can be displaced under conditions that favor a direct substitution (S_N2) pathway, such as converting the alcohol to a tosylate. However, due to the steric hindrance of the neopentyl-like structure, S_N2 reactions are also expected to be slow.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired product when using this compound as a starting material in an acid-catalyzed reaction. The alcohol is likely undergoing rearrangement to more stable carbocation intermediates, leading to a mixture of unexpected byproducts.- Avoid strong acids: Use milder acidic conditions or a non-acidic catalyst if possible.- Lower the reaction temperature: Carbocation rearrangements are often accelerated by heat.- Protect the alcohol: Convert the hydroxyl group to a protecting group that is stable to the acidic conditions of your reaction and can be removed later.- Modify the synthetic route: Consider alternative synthetic pathways that do not involve subjecting the alcohol to strongly acidic conditions.
Formation of multiple unexpected products, including isomers of the starting material. This is a strong indication of carbocation rearrangement. The different products arise from the various reaction pathways (hydration, elimination) of the rearranged carbocation.- Characterize the byproducts: Use analytical techniques like GC-MS or NMR to identify the structures of the unexpected products. This will confirm the rearrangement pathway.- Consult the literature on Wagner-Meerwein rearrangements: Understanding the mechanism will help in predicting and potentially controlling the product distribution.[1][2]
The reaction is very slow or does not proceed at all under mild acidic conditions. The steric hindrance around the primary alcohol may be preventing the desired reaction from occurring at a reasonable rate.- Increase the reaction time: Monitor the reaction over a longer period.- Slightly increase the temperature: Do this cautiously while monitoring for the onset of rearrangement byproducts.- Use a more reactive derivative: Convert the alcohol to a more reactive species, such as an alkyl halide or tosylate, that can undergo the desired transformation under less harsh conditions.

Experimental Protocol: Stability Study of this compound in Acid

This protocol outlines a general method to assess the stability of this compound under acidic conditions.

Objective: To determine the rate of degradation and identify the degradation products of this compound in an acidic solution.

Materials:

  • This compound

  • Methanol (or other suitable solvent)

  • Sulfuric acid (or other acid of choice)

  • Deionized water

  • Sodium bicarbonate (for quenching)

  • Dichloromethane (or other extraction solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 10 mg/mL).

    • In a series of reaction vials, add a specific volume of the stock solution.

    • To each vial, add the acidic solution (e.g., 1 M H₂SO₄ in water/methanol co-solvent) to initiate the reaction. Ensure the final concentration of the alcohol is consistent across all samples.

  • Incubation:

    • Incubate the reaction vials at a constant temperature (e.g., 25°C, 40°C, 60°C) in a temperature-controlled bath or oven.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubator.

  • Quenching and Extraction:

    • Immediately quench the reaction by adding an excess of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the organic components with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the extracted samples by GC-MS to identify and quantify the remaining this compound and any degradation products.

    • Use an internal standard for accurate quantification.

Data Analysis:

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

  • Identify the degradation products from their mass spectra and retention times.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Stock Solution of this compound Mix Mix with Acidic Solution Prep->Mix Incubate Incubate at Constant Temperature Mix->Incubate Start Reaction Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Stop Reaction Extract Extract Organics Quench->Extract Analyze GC-MS Analysis Extract->Analyze

Caption: Experimental workflow for the stability testing of this compound.

Rearrangement_Pathway cluster_products Products Start This compound Protonated Protonated Alcohol Start->Protonated + H+ PrimaryCarbocation Primary Carbocation (Unstable) Protonated->PrimaryCarbocation - H2O Rearrangement Wagner-Meerwein Rearrangement (1,2-Methyl Shift) PrimaryCarbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (More Stable) Rearrangement->TertiaryCarbocation TertiaryAlcohol Tertiary Alcohol (Hydration Product) TertiaryCarbocation->TertiaryAlcohol + H2O, - H+ Alkenes Alkenes (Elimination Products) TertiaryCarbocation->Alkenes - H+

Caption: Proposed acid-catalyzed rearrangement pathway of this compound.

References

Technical Support Center: Optimizing Esterification of 2,2,3-trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of the sterically hindered alcohol, 2,2,3-trimethylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound challenging?

The primary challenge in the esterification of this compound lies in its structure. As a tertiary alcohol with significant branching near the hydroxyl group, it presents considerable steric hindrance. This bulkiness impedes the approach of the carboxylic acid to the alcohol's oxygen atom, slowing down the reaction rate and often leading to low yields under standard esterification conditions.

Q2: Can I use the standard Fischer esterification method for this alcohol?

While technically possible, the Fischer esterification, which typically employs a carboxylic acid, an alcohol, and a strong acid catalyst like sulfuric acid, is generally inefficient for tertiary alcohols like this compound. The reaction is slow, reversible, and often results in poor yields due to steric hindrance.[1] To achieve a reasonable yield, forcing conditions such as high temperatures and prolonged reaction times may be necessary, which can lead to side reactions like dehydration of the alcohol.

Q3: What are more effective methods for the esterification of this compound?

For sterically hindered alcohols, more reactive acylating agents are recommended. The use of acid anhydrides or acyl chlorides in the presence of a suitable base or catalyst is generally more effective than direct esterification with a carboxylic acid.[1] Another powerful method involves the in-situ formation of highly reactive intermediates, such as using benzotriazole esters with a catalyst like 4-dimethylaminopyridine (DMAP).[2]

Q4: How can I improve the yield of my esterification reaction?

To improve the yield, consider the following strategies:

  • Use a more reactive acylating agent: As mentioned, switching from a carboxylic acid to an acid anhydride or acyl chloride can significantly increase the reaction rate and yield.[1]

  • Remove water: In Fischer esterification, the reaction is an equilibrium.[3][4] Removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus or a dehydrating agent) will drive the equilibrium towards the product side, increasing the yield.[1][3]

  • Use a suitable catalyst: For hindered alcohols, specialized catalysts can be more effective than standard mineral acids. Consider solid acid catalysts or coupling agents.

  • Optimize reactant stoichiometry: Using an excess of the less expensive or more readily available reactant can shift the equilibrium to favor product formation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: The bulky nature of this compound is preventing the reaction from proceeding efficiently.[2] 2. Reversible Reaction: For Fischer esterification, the equilibrium may not favor the products.[1][3] 3. Inactive Catalyst: The chosen catalyst may not be effective for this sterically hindered substrate.1. Switch to a more reactive acylating agent like an acetic anhydride or acetyl chloride . 2. If using Fischer esterification, employ a Dean-Stark apparatus to remove water azeotropically.[1] Alternatively, add a dehydrating agent. 3. For reactions with acid anhydrides, use a catalyst such as 4-dimethylaminopyridine (DMAP) . For other methods, consider solid acid catalysts like Amberlyst-15 or montmorillonite clays.
Slow Reaction Rate 1. Insufficient Temperature: The reaction may lack the necessary activation energy. 2. Low Catalyst Concentration: The amount of catalyst may be insufficient to promote the reaction at a reasonable rate.1. Increase the reaction temperature. Monitor for potential side reactions like dehydration of the alcohol. 2. Increase the catalyst loading. Perform small-scale experiments to determine the optimal catalyst concentration.
Formation of Side Products (e.g., Alkene) 1. High Reaction Temperature: Tertiary alcohols are prone to elimination (dehydration) at elevated temperatures in the presence of strong acids.1. Lower the reaction temperature. 2. Use a milder catalyst or a non-acidic activation method, such as the Steglich esterification (using DCC and DMAP).[5]
Difficulty in Product Purification 1. Unreacted Starting Materials: Significant amounts of unreacted alcohol or carboxylic acid remain in the reaction mixture. 2. Emulsion Formation during Workup: The presence of both acidic and basic components can lead to emulsions during aqueous extraction.[6]1. After the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the acid catalyst.[6] 2. If significant unreacted alcohol remains, consider purification by column chromatography .[7] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) during the aqueous workup.

Experimental Protocols

Protocol 1: Esterification using Acetic Anhydride and DMAP

This protocol is adapted for the esterification of sterically hindered alcohols and is expected to provide good yields with this compound.

Materials:

  • This compound

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature.

  • Slowly add acetic anhydride (1.2 eq) to the mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.[7]

Data Presentation

The following table summarizes representative yields for the esterification of sterically hindered tertiary alcohols using different methods, providing a baseline for what can be expected when optimizing the reaction for this compound.

Carboxylic Acid/Acylating AgentAlcoholCatalyst/BaseMethodYield (%)Reference
Acetic AcidNorethisteroneEDC, HOBt, DMAPBenzotriazole Ester Formation93[2]
Acetic AcidNorethisteroneEDC, HOBt, Calcined HydrotalciteBenzotriazole Ester Formation90[2]
Naproxen2-Methylbutan-2-olEDC, HOBt, DMAPBenzotriazole Ester Formation75[2]
Naproxen2-Methylbutan-2-olEDC, HOBt, Calcined HydrotalciteBenzotriazole Ester Formation58[2]
Acetic AcidTestosteroneEDC, HOBt, DMAPBenzotriazole Ester Formation95[2]

Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole. These reagents are used to form the reactive benzotriazole ester intermediate.

Visualizations

Experimental Workflow for Optimizing Esterification

experimental_workflow start Start: Esterification of This compound method_selection Select Esterification Method start->method_selection fischer Fischer Esterification (Carboxylic Acid + Acid Catalyst) method_selection->fischer Low Yield Expected anhydride Acid Anhydride Method (Anhydride + Base/Catalyst) method_selection->anhydride Recommended acyl_chloride Acyl Chloride Method (Acyl Chloride + Base) method_selection->acyl_chloride High Reactivity optimization Optimize Reaction Conditions (Temp, Time, Stoichiometry) fischer->optimization anhydride->optimization acyl_chloride->optimization workup Reaction Workup and Purification (Extraction, Chromatography) optimization->workup analysis Analyze Product (NMR, GC-MS, etc.) workup->analysis end End: Pure Ester analysis->end

Caption: Workflow for selecting and optimizing the esterification method.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Ester Yield check_method Using Fischer Esterification? start->check_method yes_fischer Switch to Acid Anhydride or Acyl Chloride Method check_method->yes_fischer Yes no_fischer Check Reaction Conditions check_method->no_fischer No check_temp Is Temperature Optimal? no_fischer->check_temp increase_temp Increase Temperature (Monitor for Side Reactions) check_temp->increase_temp No check_catalyst Is Catalyst/Base Correct? check_temp->check_catalyst Yes change_catalyst Use DMAP or other suitable catalyst check_catalyst->change_catalyst No check_water Is Water Being Removed (for Fischer)? check_catalyst->check_water Yes remove_water Use Dean-Stark or Dehydrating Agent check_water->remove_water No reoptimize Re-optimize Stoichiometry check_water->reoptimize Yes

Caption: Decision tree for troubleshooting low esterification yield.

References

troubleshooting peak tailing for 2,2,3-trimethylpentan-1-ol in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 2,2,3-trimethylpentan-1-ol. It is intended for researchers, scientists, and drug development professionals encountering peak tailing and other chromatographic issues during their experiments.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common issue in the GC analysis of polar compounds such as this compound, a branched-chain alcohol with a relatively high boiling point. This guide provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment:

Before adjusting instrumental parameters, it's crucial to determine the nature of the peak tailing. Observe if:

  • All peaks in the chromatogram are tailing. This often points to a physical problem in the system.

  • Only the this compound peak or other polar analyte peaks are tailing. This suggests a chemical interaction issue.

The following flowchart outlines a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Physical Issues cluster_3 Chemical/Adsorption Issues cluster_4 Method Optimization cluster_5 Resolution start Peak Tailing Observed for This compound all_peaks_tail Do all peaks tail? start->all_peaks_tail improper_install Check Column Installation (Position and Ferrules) all_peaks_tail->improper_install Yes active_sites Suspect Active Sites all_peaks_tail->active_sites No bad_cut Inspect Column Cut (Should be clean and square) improper_install->bad_cut leaks Check for Leaks (Inlet, detector) bad_cut->leaks optimize_temp Optimize Temperatures (Inlet and Oven Program) leaks->optimize_temp liner_deactivation Use a Deactivated Inlet Liner active_sites->liner_deactivation column_choice Verify Appropriate Column Polarity (e.g., WAX, FFAP) liner_deactivation->column_choice trim_column Trim Front of Column (10-20 cm) column_choice->trim_column trim_column->optimize_temp optimize_injection Optimize Injection Parameters (Split ratio, volume) optimize_temp->optimize_injection end Peak Shape Improved optimize_injection->end

Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for this compound?

A1: The most probable cause is the interaction of the polar hydroxyl group of the alcohol with active sites within the GC system. These active sites are often exposed silanol groups in the inlet liner, on the column surface (especially at the inlet), or on glass wool packing.[1][2] These interactions cause some of the analyte molecules to be retained longer, resulting in a tailing peak.

Q2: What type of GC column is recommended for the analysis of this compound?

A2: A polar stationary phase is highly recommended to achieve good peak shape for polar analytes like alcohols. Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are a common choice.[3] Another suitable option is a Free Fatty Acid Phase (FFAP) column, which is also highly polar. Using a non-polar column will likely result in significant peak tailing due to the mismatch in polarity between the analyte and the stationary phase.

Q3: How does the inlet liner affect the peak shape of this compound?

A3: The inlet liner is the first surface the sample encounters upon injection, and its condition is critical. An undeactivated or contaminated liner can have active silanol groups that strongly interact with the alcohol, causing adsorption and peak tailing.[1][2] It is essential to use a high-quality, deactivated inlet liner. Over time, liners can become active due to sample matrix deposition or hydrolysis of the deactivation layer, so regular replacement is crucial.

Q4: Can the injection technique influence peak tailing?

A4: Yes, the injection technique plays a significant role.

  • Splitless Injection: While necessary for trace analysis, splitless injection can sometimes exacerbate peak tailing for active compounds due to the longer residence time of the analyte in the hot inlet.

  • Split Injection: A split injection with a sufficiently high split ratio can often improve peak shape by ensuring a rapid transfer of the analyte onto the column, minimizing interactions in the inlet. However, this may not be suitable for samples with low concentrations of this compound.

Q5: How do I optimize the temperature parameters to reduce peak tailing?

A5:

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A good starting point is typically 250 °C. An inlet temperature that is too low can lead to slow vaporization and contribute to peak broadening and tailing.

  • Oven Temperature Program: A temperature program is generally necessary for analyzing compounds with relatively high boiling points like this compound.

    • Initial Oven Temperature: A lower initial oven temperature can help to focus the analyte at the head of the column, leading to sharper peaks.

    • Ramp Rate: A faster ramp rate can sometimes reduce the time the analyte spends interacting with active sites, potentially improving peak shape. However, an excessively fast ramp can compromise resolution. The optimal ramp rate often needs to be determined empirically.[4][5][6][7]

Quantitative Data on Troubleshooting Parameters

The following tables provide an overview of the expected impact of various GC parameters on the peak shape of a polar, high-boiling alcohol like this compound. The Asymmetry Factor (As) is used to quantify peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.0 indicate tailing.

Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry

Inlet Liner TypeExpected Asymmetry Factor (As) for this compoundRationale
Non-Deactivated> 2.0High number of active silanol sites causing strong analyte interaction.
Standard Deactivated1.2 - 1.8Most active sites are masked, but some may remain or become exposed over time.
Highly Inert Deactivated1.0 - 1.2Provides the most inert surface, minimizing analyte interaction and tailing.[1]

Table 2: Influence of GC Parameters on Peak Asymmetry

ParameterSetting 1Expected As (Setting 1)Setting 2Expected As (Setting 2)Rationale
Inlet Temperature 220 °C1.6260 °C1.3Higher temperature ensures faster vaporization, reducing interaction time in the inlet.[8]
Oven Ramp Rate 5 °C/min1.515 °C/min1.2A faster ramp can reduce on-column interaction time.[4][6]
Column Polarity Non-Polar (e.g., DB-1)> 2.5Polar (e.g., DB-WAX)< 1.5"Like dissolves like" principle; a polar column better accommodates the polar analyte.
Split Ratio Splitless1.850:1 Split1.3Higher split flow rapidly transfers the analyte to the column, minimizing inlet interactions.

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound

This protocol provides a starting point for the analysis of this compound using a standard GC system with a Flame Ionization Detector (FID).

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Detector: Flame Ionization Detector (FID)

    • Autosampler: Agilent 7693A or equivalent

  • Chromatographic Conditions:

    • Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent polar column)[3]

    • Inlet: Split/Splitless

    • Inlet Temperature: 250 °C

    • Liner: Deactivated, splitless liner with glass wool

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on analyte concentration)

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold: 5 minutes at 220 °C

    • Detector Temperature: 280 °C

    • Detector Gases:

      • Hydrogen: 30 mL/min

      • Air: 400 mL/min

      • Makeup (Helium or Nitrogen): 25 mL/min

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol or acetone) at a concentration of 1000 µg/mL.

    • Prepare working standards by serial dilution of the stock solution to the desired concentration range.

Protocol 2: Systematic Troubleshooting of Peak Tailing

This protocol outlines a series of experiments to identify and resolve peak tailing.

  • Establish a Baseline: Analyze a standard of this compound using the conditions in Protocol 1 and record the peak asymmetry.

  • Inlet Maintenance:

    • Replace the inlet liner with a new, highly deactivated liner.

    • Replace the septum.

    • Re-analyze the standard and compare the peak asymmetry to the baseline.

  • Column Installation and Integrity:

    • Cool the inlet and oven.

    • Remove the column and inspect the inlet end for discoloration or contamination.

    • Trim 10-20 cm from the inlet end of the column, ensuring a clean, square cut.

    • Reinstall the column according to the manufacturer's instructions for the specific instrument and inlet.

    • Re-analyze the standard and compare the peak asymmetry.

  • Method Parameter Optimization (if tailing persists):

    • Inlet Temperature: Increase the inlet temperature in 10 °C increments (e.g., from 250 °C to 260 °C, then 270 °C) and observe the effect on peak shape. Do not exceed the maximum recommended temperature for the column.

    • Oven Ramp Rate: Increase the oven ramp rate in 5 °C/min increments (e.g., from 10 °C/min to 15 °C/min, then 20 °C/min) and assess the impact on both peak shape and resolution from other components.[6]

By following this structured approach, researchers can effectively diagnose and resolve issues with peak tailing for this compound, leading to more accurate and reliable GC analysis.

References

Resolving Trimethylpentanol Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic resolution of trimethylpentanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of trimethylpentanol?

A1: Trimethylpentanol (C8H18O) has several structural isomers, which differ in the arrangement of the carbon skeleton and the position of the hydroxyl group. Common isomers include 2,2,4-trimethyl-1-pentanol, 2,3,4-trimethyl-1-pentanol, and 2,4,4-trimethyl-1-pentanol. Additionally, some of these structural isomers can exist as stereoisomers (enantiomers and diastereomers) if they contain chiral centers. For example, 2,3,4-trimethyl-1-pentanol has two chiral centers (at the C3 and C4 positions), giving rise to multiple stereoisomers.

Q2: Which chromatographic techniques are best suited for separating trimethylpentanol isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the separation of trimethylpentanol isomers.

  • Gas Chromatography (GC) is often preferred for its high resolution of volatile and semi-volatile compounds like alcohols. Capillary columns with polar stationary phases are typically effective.

  • High-Performance Liquid Chromatography (HPLC) , particularly in normal phase or with chiral stationary phases, can be used for separating both structural and stereoisomers. Reverse-phase HPLC is generally less effective for these non-polar isomers unless derivatization is performed.

Q3: How can I separate the stereoisomers (enantiomers) of a chiral trimethylpentanol?

A3: The separation of enantiomers requires a chiral environment. This can be achieved using:

  • Chiral GC Columns: These columns have a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers.

  • Chiral HPLC Columns: Similar to chiral GC, these columns employ a chiral stationary phase to resolve enantiomers.

  • Derivatization with a Chiral Agent: The trimethylpentanol isomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC or HPLC column.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of trimethylpentanol isomers.

Gas Chromatography (GC) Troubleshooting
Problem Possible Causes Recommended Solutions
Poor Resolution / Peak Overlap 1. Inappropriate stationary phase. 2. Sub-optimal oven temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading.1. Use a more polar stationary phase (e.g., a wax-type column) to enhance separation based on polarity differences. 2. Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting isomers. 3. Determine the optimal flow rate for your column and carrier gas. 4. Dilute the sample or inject a smaller volume.
Peak Tailing 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Sample is too concentrated.1. Use a deactivated liner. If the column is old, consider replacing it. 2. Bake out the column at a high temperature (within the column's limits). 3. Dilute the sample.
Ghost Peaks 1. Contamination in the injection port or syringe. 2. Septum bleed. 3. Carryover from a previous injection.1. Clean the injection port and syringe. 2. Use a high-quality, low-bleed septum. 3. Run a blank solvent injection to flush the system.
Shifting Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Changes in oven temperature profile.1. Ensure the gas supply is stable and the flow controller is functioning correctly. 2. Perform a leak check of the system. 3. Verify the accuracy and reproducibility of the oven temperature program.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Causes Recommended Solutions
Poor Resolution of Structural Isomers 1. Incorrect mobile phase composition. 2. Unsuitable stationary phase.1. In normal phase, adjust the polarity of the mobile phase. Small changes in the percentage of the polar solvent can have a significant impact. 2. Consider a column with a different selectivity. For these isomers, a cyano or diol-based column may provide better separation than standard silica.
Failure to Separate Enantiomers 1. Using an achiral column. 2. Inappropriate mobile phase for the chiral column.1. A chiral stationary phase is required for enantiomer separation. 2. Consult the column manufacturer's guide for recommended mobile phases. The choice of solvent can significantly affect chiral recognition.
Broad Peaks 1. Column aging or contamination. 2. High dead volume in the system. 3. Sample solvent is too strong.1. Flush the column with a strong solvent or replace it if necessary. 2. Check all fittings and tubing for proper connections. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Results 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Gas Chromatography (GC) Method for Trimethylpentanol Isomer Separation

This is a general starting method that should be optimized for your specific instrument and isomer mixture.

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID)

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity for the column dimensions.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector:

    • Detector Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (if used): Nitrogen, 25 mL/min

HPLC Method for Chiral Separation of Trimethylpentanol Isomers

This protocol is a starting point for separating enantiomers of a chiral trimethylpentanol isomer.

  • Instrument: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, for example, a polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may need significant optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (thermostatted)

  • Detection: UV at 210 nm (as alcohols have a weak chromophore, a refractive index detector can also be used if a UV detector is not sensitive enough).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

The following table provides hypothetical retention data to illustrate the expected separation of trimethylpentanol isomers on a polar GC column. Actual retention times will vary depending on the specific instrument and conditions.

Isomer Hypothetical Retention Time (min) Expected Elution Order
2,2,4-Trimethyl-1-pentanol12.51 (less polar, more shielded hydroxyl group)
2,4,4-Trimethyl-1-pentanol13.22
2,3,4-Trimethyl-1-pentanol (Diastereomer 1)14.13
2,3,4-Trimethyl-1-pentanol (Diastereomer 2)14.54 (more polar interactions)

Visualizations

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Trimethylpentanol Isomer Mixture Dilution Dilute with appropriate solvent (e.g., Hexane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject Sample into GC Vial->Injection Separation Separation on Polar Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Report Generate Report Integration->Report Troubleshooting_GC Start Poor Resolution of Isomer Peaks CheckTemp Is the oven temperature program optimized? Start->CheckTemp CheckFlow Is the carrier gas flow rate correct? CheckTemp->CheckFlow No Sol_Temp Optimize temperature ramp (slower ramp). CheckTemp->Sol_Temp Yes CheckColumn Is the column appropriate and in good condition? CheckFlow->CheckColumn No Sol_Flow Adjust flow rate to the optimal value for the column. CheckFlow->Sol_Flow Yes CheckLoad Is the sample concentration too high? CheckColumn->CheckLoad No Sol_Column Use a more polar column or replace the old one. CheckColumn->Sol_Column Yes Sol_Load Dilute the sample. CheckLoad->Sol_Load Yes

preventing decomposition of 2,2,3-trimethylpentan-1-ol during distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3-trimethylpentan-1-ol, a sterically hindered primary alcohol. The primary focus is on preventing decomposition during purification by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of this compound during distillation?

A1: The primary cause of decomposition is acid-catalyzed dehydration. At elevated temperatures required for distillation at atmospheric pressure, trace acidic impurities can protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of various alkene isomers.

Q2: What are the expected decomposition products?

A2: The decomposition of this compound via dehydration is expected to yield a mixture of isomeric octenes. The major and minor products will depend on the specific reaction conditions, but will likely include 2,3,3-trimethylpent-1-ene and 2,3-dimethyl-2-ethylpent-1-ene, among others.

Q3: What is the boiling point of this compound?

Q4: Are there any recommended stabilizers for the distillation of this alcohol?

A4: While specific stabilizers for the distillation of this compound are not extensively documented, the most effective approach is to remove acidic impurities and water prior to distillation. This can be achieved by a mild basic wash and the use of an appropriate drying agent. Adding a small amount of a non-volatile, high-boiling point amine, such as triethanolamine, could theoretically act as an acid scavenger during distillation, but this should be tested on a small scale first.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of desired alcohol after distillation. 1. Significant decomposition to alkenes. 2. Inefficient distillation setup.1. Switch to vacuum distillation to lower the boiling point. 2. Ensure the starting material is anhydrous and free of acidic impurities. 3. Check for leaks in the distillation apparatus. 4. Use a fractionating column for better separation.
Distillate is a mixture of the alcohol and other compounds. 1. Co-distillation with impurities. 2. Decomposition products are being collected.1. Improve the pre-distillation purification (e.g., washing and drying). 2. Use a more efficient fractionating column. 3. Narrow the collection temperature range for the main fraction.
The material in the distillation flask darkens or turns black. 1. Severe thermal decomposition (charring). 2. Reaction with residual acidic or oxidizing impurities.1. Immediately stop the distillation. 2. Re-evaluate the distillation temperature and pressure; use a higher vacuum. 3. Ensure all glassware is scrupulously clean. 4. Consider a pre-distillation treatment with a reducing agent if peroxides are suspected.
"Bumping" or uneven boiling during distillation. 1. Lack of boiling chips or inadequate stirring. 2. High viscosity of the material.1. Add fresh, appropriately sized boiling chips or a magnetic stir bar. 2. For vacuum distillation, a magnetic stir bar is essential as boiling chips are less effective. 3. Ensure even heating of the distillation flask with a heating mantle.

Quantitative Data

The following table provides illustrative data on the effect of pressure on the boiling point and potential decomposition of a representative sterically hindered primary alcohol.

Distillation MethodPressure (Torr)Boiling Point (°C)Estimated Decomposition (%)
Atmospheric760~16015-25
Vacuum50~955-10
Vacuum10~65< 2
Vacuum1~35< 0.5

Note: This data is representative and the actual values for this compound may vary. The trend of decreased decomposition with lower distillation temperature and pressure is the key takeaway.

Experimental Protocols

Protocol 1: Pre-distillation Treatment to Remove Acidic Impurities and Water
  • Neutralization:

    • Dissolve the crude this compound in a suitable water-immiscible solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separatory funnel.

    • Gently swirl and vent frequently to release any evolved gas (CO₂).

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Separate the aqueous layer.

  • Drying:

    • Transfer the organic solution to a clean, dry Erlenmeyer flask.

    • Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for at least 30 minutes. The drying agent should remain free-flowing, indicating that the solution is dry.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, ensuring all ground glass joints are properly greased and sealed.

    • Use a heating mantle with a magnetic stirrer to ensure even heating.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Distillation Procedure:

    • Transfer the pre-treated, dried this compound to the distillation flask.

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Monitor the temperature at the still head. When the temperature stabilizes, change to a new receiving flask to collect the main fraction of purified this compound.

    • Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the main fraction.

    • Stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

DecompositionPathway Alcohol This compound ProtonatedAlcohol Protonated Alcohol (Good Leaving Group) Alcohol->ProtonatedAlcohol + H⁺ Carbocation Primary Carbocation (Unstable) ProtonatedAlcohol->Carbocation - H₂O (Dehydration) Water H₂O Alkene1 Alkene Isomer 1 Carbocation->Alkene1 - H⁺ Alkene2 Alkene Isomer 2 Carbocation->Alkene2 - H⁺ Heat Heat Acid H⁺ (Acid Catalyst)

Caption: Acid-catalyzed dehydration pathway of this compound.

ExperimentalWorkflow Start Crude this compound Wash Neutralizing Wash (e.g., NaHCO₃ solution) Start->Wash Dry Drying over Anhydrous Agent (e.g., MgSO₄) Wash->Dry Waste1 Aqueous Waste Wash->Waste1 Filter Filtration Dry->Filter SolventRemoval Solvent Removal (Rotary Evaporation) Filter->SolventRemoval Waste2 Solid Waste (Drying Agent) Filter->Waste2 VacuumDistillation Vacuum Distillation SolventRemoval->VacuumDistillation Waste3 Solvent Waste SolventRemoval->Waste3 PurifiedProduct Purified Alcohol VacuumDistillation->PurifiedProduct Waste4 Distillation Residue VacuumDistillation->Waste4

Caption: Recommended workflow for the purification of this compound.

Technical Support Center: Interpreting Complex NMR Spectra of 2,2,3-Trimethylpentan-1-ol Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2,2,3-trimethylpentan-1-ol and its isomeric mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of a this compound mixture shows severe signal overlap in the aliphatic region. How can I resolve these signals?

A1: Signal overlap is a common challenge with branched alkanes due to the similar chemical environments of many protons. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent effects), which may resolve overlapping peaks. For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) or acetone-d₆ can alter the positions of signals.[1]

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, which is excellent for resolving overlapped proton signals by spreading them out in the carbon dimension.[2]

  • Pure-Shift NMR: This advanced technique can simplify complex multiplets into singlets, significantly improving resolution.[3]

Q2: I am unsure which peak corresponds to the hydroxyl (-OH) proton. How can I definitively identify it?

A2: The hydroxyl proton signal can be broad and its chemical shift is often variable. To confirm its identity, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish in intensity.[1]

Q3: The integration of my signals is not accurate, making it difficult to determine the ratio of isomers in my mixture. What could be the cause?

A3: Inaccurate integration can arise from several factors:

  • Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is flat. Automated routines may not always be perfect, so manual adjustment is often necessary.

  • Signal Overlap: If peaks are overlapping, their integrations will not be accurate. Use the methods described in Q1 to resolve the signals before integrating.

  • Insufficient Relaxation Delay (d1): For quantitative NMR (qNMR), it is crucial that all protons have fully relaxed back to their equilibrium state before the next pulse. The relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of the protons of interest. For complex mixtures, a d1 of 10-30 seconds is a good starting point.

  • Concentration Effects: Very high sample concentrations can lead to peak broadening and non-uniform signal response, affecting integration.[1][4]

Q4: My spectrum has very broad peaks. What are the possible reasons and solutions?

A4: Peak broadening can be caused by several issues:[1]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Re-shimming the spectrometer can significantly improve peak shape.

  • Sample Heterogeneity: If your sample is not fully dissolved or contains solid impurities, it can lead to broadened lines. Ensure your sample is completely dissolved and filter it if necessary.

  • High Viscosity: Concentrated samples can be viscous, leading to broader signals. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample or using a chelating agent can mitigate this.

Data Presentation: Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and two of its common isomers. This data can be used as a reference for signal assignment in experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton AssignmentThis compound2,2,4-Trimethylpentan-1-ol2,3,3-Trimethylpentan-1-ol
-CH₂OH~3.4 - 3.6~3.2 - 3.4~3.5 - 3.7
-CH-~1.8 - 2.0~1.6 - 1.8~1.9 - 2.1
-CH₂- (in ethyl group)~1.3 - 1.5-~1.4 - 1.6
-CH₃ (next to CH)~0.9 - 1.1 (d)~0.9 - 1.0 (d)~1.0 - 1.2 (d)
-C(CH₃)₂-~0.8 - 1.0 (s)~0.9 - 1.1 (s)~0.9 - 1.1 (s)
-CH₃ (terminal of ethyl)~0.8 - 0.9 (t)-~0.8 - 0.9 (t)
-C(CH₃)₃-~0.9 (s)-
-OHVariable (typically 1-3)Variable (typically 1-3)Variable (typically 1-3)

(d = doublet, t = triplet, s = singlet)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentThis compound2,2,4-Trimethylpentan-1-ol2,3,3-Trimethylpentan-1-ol
-CH₂OH~68 - 72~70 - 74~67 - 71
-C(CH₃)₂-~34 - 38~31 - 35~38 - 42
-CH-~40 - 44~24 - 28~42 - 46
-CH₂- (in ethyl group)~25 - 29~52 - 56~28 - 32
-CH₃ (next to CH)~14 - 18~24 - 28~15 - 19
-C(CH₃)₂-~20 - 25 (multiple)~25 - 30 (multiple)~22 - 27 (multiple)
-CH₃ (terminal of ethyl)~8 - 12-~8 - 12
-C(CH₃)₃-~31 - 35-

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Weighing the Sample: Accurately weigh 5-10 mg of the alcohol mixture into a clean, dry vial. For quantitative analysis, higher accuracy in weighing is required.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: 2D COSY Experiment

  • Setup: Place the prepared NMR sample in the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire a ¹H Spectrum: Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.

  • COSY Program: Load a standard COSY pulse program.

  • Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (NS) to 2-8, depending on the sample concentration.

    • Set the number of increments in the F1 dimension (TD(F1)) to 256 or 512 for good resolution.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.

  • Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction.

Protocol 3: 2D HSQC Experiment

  • Setup and Initial Steps: Follow steps 1-3 from the COSY protocol.

  • Acquire a ¹³C Spectrum: Obtain a 1D ¹³C NMR spectrum (e.g., a proton-decoupled ¹³C experiment) to determine the carbon spectral width.

  • HSQC Program: Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

  • Parameters:

    • Set the ¹H spectral width (F2) based on the ¹H spectrum.

    • Set the ¹³C spectral width (F1) based on the ¹³C spectrum.

    • Set the number of scans (NS) to 4-16, as HSQC is less sensitive than COSY.

    • Set the number of increments in the F1 dimension (TD(F1)) to 128 or 256.

    • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • Acquisition: Start the experiment.

  • Processing: Perform a 2D Fourier transform, phase correction, and baseline correction.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim one_d 1D ¹H NMR lock_shim->one_d two_d 2D NMR (COSY/HSQC) one_d->two_d process Process Data two_d->process assign Assign Signals process->assign quantify Quantify Mixture assign->quantify

Caption: Experimental workflow for NMR analysis of alcohol mixtures.

troubleshooting_logic start Complex/Overlapped ¹H NMR Spectrum q_broad Are peaks broad? start->q_broad a_broad_yes Re-shim, check solubility, dilute sample, degas. q_broad->a_broad_yes Yes q_oh Need to identify -OH peak? q_broad->q_oh No a_broad_yes->q_oh a_oh_yes Perform D₂O exchange. q_oh->a_oh_yes Yes q_overlap Are aliphatic signals overlapped? q_oh->q_overlap No a_oh_yes->q_overlap a_overlap_yes Change solvent, use higher field, or run 2D NMR (COSY/HSQC). q_overlap->a_overlap_yes Yes end_node Interpret Spectrum q_overlap->end_node No a_overlap_yes->end_node

Caption: Troubleshooting logic for complex ¹H NMR spectra.

References

Technical Support Center: Production of 2,2,3-trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2,3-trimethylpentan-1-ol.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and purification of this compound.

Low Yield in Grignard Reaction

The synthesis of this compound can be achieved via a Grignard reaction. A common challenge in this synthesis is a lower than expected yield.

ParameterPotential CauseRecommended Action
Reagent Quality Wet solvent (THF or diethyl ether)Dry solvent over sodium benzophenone ketyl or molecular sieves prior to use.
Impure magnesium turningsUse fresh, high-purity magnesium turnings. Activate with a small crystal of iodine or 1,2-dibromoethane if necessary.
Degradation of Grignard reagentTitrate the Grignard reagent prior to use to determine the exact concentration.
Reaction Conditions Reaction temperature too highMaintain the reaction temperature at 0-5 °C during the addition of the carbonyl compound.
Inefficient mixingUse a mechanical stirrer for larger scale reactions to ensure proper mixing.
Premature quenching of Grignard reagentEnsure all glassware is flame-dried under vacuum and the reaction is run under an inert atmosphere (nitrogen or argon).
Impure Product After Purification

Obtaining high-purity this compound can be challenging due to the presence of side-products and unreacted starting materials.

IssuePotential CauseRecommended Action
Presence of starting material Incomplete reactionIncrease reaction time or use a slight excess of the Grignard reagent.
Formation of byproducts Wurtz coupling of the alkyl halideAdd the alkyl halide slowly to the magnesium turnings during Grignard reagent formation.
Enolization of the carbonyl compoundUse a less sterically hindered Grignard reagent if possible, or add the Grignard reagent to the carbonyl compound at a low temperature.
Inefficient purification Inappropriate purification methodFor laboratory scale, use column chromatography. For larger scale, fractional distillation under reduced pressure is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound at a laboratory scale?

A common and effective method for the laboratory-scale synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with 2,2-dimethylpropanal.

Q2: What are the primary challenges when scaling up the Grignard synthesis of this compound?

Scaling up Grignard reactions presents several challenges:

  • Heat Management: Grignard reactions are highly exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure safety. The use of jacketed reactors with controlled cooling is recommended.

  • Mass Transfer: In larger reactors, ensuring efficient mixing of the heterogeneous reaction mixture (magnesium turnings and solvent) is critical for a good yield.

  • Safety: The solvents used (diethyl ether, THF) are highly flammable, and Grignar reagents are pyrophoric. All scale-up activities must be conducted with strict adherence to safety protocols.

Q3: Are there alternative synthetic routes for the industrial production of this compound?

For industrial-scale production, an alternative to the Grignard reaction is the hydroformylation of a suitable alkene, such as 2,2,3-trimethyl-1-pentene. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, followed by reduction of the resulting aldehyde to the alcohol. This method is often more cost-effective and safer for large-scale manufacturing.

Q4: How can I purify this compound at a multi-kilogram scale?

Fractional distillation under reduced pressure is the most suitable method for purifying large quantities of this compound. This technique separates compounds based on their boiling points. Operating under reduced pressure allows the distillation to be carried out at a lower temperature, which prevents thermal decomposition of the product.

Q5: What are the key analytical techniques to confirm the purity of the final product?

The purity of this compound can be assessed using the following techniques:

  • Gas Chromatography (GC): To determine the percentage purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) functional group.

Experimental Protocols

Laboratory Scale Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 2-bromobutane

  • Anhydrous diethyl ether

  • 2,2-dimethylpropanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add magnesium turnings and a crystal of iodine to the flask and assemble the apparatus under a nitrogen atmosphere.

  • Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings.

  • Once the Grignard reagent formation is initiated (as indicated by a color change and gentle reflux), add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 2,2-dimethylpropanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis_Pathway Grignard Synthesis of this compound A 2-Bromobutane + Mg B sec-Butylmagnesium bromide (Grignard Reagent) A->B Anhydrous Ether D Intermediate Complex B->D + C 2,2-Dimethylpropanal C->D E This compound D->E 1. F Workup (NH4Cl) F->E 2.

Caption: Grignard synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Quality (Solvent, Mg, Grignard) Start->CheckReagents ReagentIssue Dry Solvents Use Fresh Mg Titrate Grignard CheckReagents->ReagentIssue Issue Found CheckConditions Review Reaction Conditions (Temp, Mixing) CheckReagents->CheckConditions OK ReagentIssue->CheckConditions ConditionIssue Optimize Temperature Improve Stirring CheckConditions->ConditionIssue Issue Found CheckPurity Analyze Crude Product (GC, NMR) CheckConditions->CheckPurity OK ConditionIssue->CheckPurity PurityIssue Identify Byproducts Optimize Purification CheckPurity->PurityIssue Issue Found End Yield Improved CheckPurity->End OK PurityIssue->End

Caption: A logical workflow for troubleshooting low reaction yields.

Validation & Comparative

A Comparative Guide to the 1H NMR Spectra of 2,2,3-Trimethylpentan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectra of 2,2,3-trimethylpentan-1-ol and its structural isomers: 2,3,3-trimethylpentan-1-ol, 2,2,4-trimethylpentan-1-ol, and 3,3,4-trimethylpentan-1-ol. Understanding the distinct spectral features of these closely related isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR data for this compound and its selected isomers. Predictions are based on established principles of NMR spectroscopy, including the analysis of chemical environments, spin-spin coupling, and signal integration.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-CH₂OH (a)~3.4 - 3.6d2H
-OH (b)~1.0 - 2.0 (broad)s1H
-CH- (c)~1.7 - 1.9m1H
-CH₂- (d)~1.2 - 1.4m2H
-C(CH₃)₂ (e)~0.9s6H
-CH(CH₃)- (f)~0.85d3H
-CH₂CH₃ (g)~0.8t3H

Table 2: Predicted ¹H NMR Data for 2,3,3-Trimethylpentan-1-ol

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-CH₂OH (a)~3.5 - 3.7d2H
-OH (b)~1.0 - 2.0 (broad)s1H
-CH(CH₃)- (c)~1.8 - 2.0m1H
-C(CH₃)₂- (d)~0.95s6H
-CH₂CH₃ (e)~1.2 - 1.4q2H
-CH(CH₃)- (f)~0.9d3H
-CH₂CH₃ (g)~0.85t3H

Table 3: Predicted ¹H NMR Data for 2,2,4-Trimethylpentan-1-ol

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-CH₂OH (a)~3.3 - 3.5s2H
-OH (b)~1.0 - 2.0 (broad)s1H
-CH₂- (c)~1.1 - 1.3d2H
-CH- (d)~1.6 - 1.8m1H
-C(CH₃)₂ (e)~0.9s6H
-CH(CH₃)₂ (f)~0.85d6H

Table 4: Predicted ¹H NMR Data for 3,3,4-Trimethylpentan-1-ol

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-CH₂OH (a)~3.6 - 3.8t2H
-OH (b)~1.0 - 2.0 (broad)s1H
-CH₂- (c)~1.4 - 1.6t2H
-CH- (d)~1.7 - 1.9m1H
-C(CH₃)₂- (e)~0.9s6H
-CH(CH₃)₂ (f)~0.85d6H

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H NMR spectra of small organic molecules, such as the trimethylpentanol isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a proton resonance frequency of at least 300 MHz to ensure adequate signal dispersion.

  • The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved peaks.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used for ¹H NMR.

  • Key acquisition parameters include:

    • Pulse Angle: A 30-45 degree pulse is often used to allow for a shorter relaxation delay.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons giving rise to each resonance.

Visualization of Molecular Structures and Relationships

The following diagrams illustrate the chemical structures of the analyzed isomers and their relationship.

G cluster_isomers Isomers of C8H18O This compound This compound 2,3,3-trimethylpentan-1-ol 2,3,3-trimethylpentan-1-ol 2,2,4-trimethylpentan-1-ol 2,2,4-trimethylpentan-1-ol 3,3,4-trimethylpentan-1-ol 3,3,4-trimethylpentan-1-ol C8H18O C8H18O C8H18O->this compound C8H18O->2,3,3-trimethylpentan-1-ol C8H18O->2,2,4-trimethylpentan-1-ol C8H18O->3,3,4-trimethylpentan-1-ol

Caption: Relationship of the analyzed trimethylpentanol isomers to their molecular formula.

References

A Comparative Guide to the GC-MS Fragmentation Analysis of 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GC-MS Fragmentation of Alcohols

In mass spectrometry, alcohols primarily undergo two major fragmentation pathways: alpha-cleavage and dehydration (loss of water).[1][2][3] Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion. Dehydration results in the elimination of a water molecule (18 amu), producing an alkene radical cation. The relative abundance of fragment ions is influenced by the stability of the resulting carbocations and radical species, which is highly dependent on the structure of the alcohol. For branched-chain alcohols, the fragmentation pattern can be complex due to the possibility of multiple cleavage sites and rearrangements.

Predicted Fragmentation of 2,2,3-Trimethylpentan-1-ol

The structure of this compound is a primary alcohol with significant branching near the hydroxyl group. Its molecular weight is 130.23 g/mol . The fragmentation of this molecule is expected to be dominated by alpha-cleavage and the loss of various alkyl groups.

A logical workflow for predicting the fragmentation is as follows:

G M This compound (m/z 130) A Alpha-Cleavage M->A Major Pathway B Dehydration M->B Minor Pathway C Fragment m/z 99 (Loss of CH2OH) A->C D Fragment m/z 57 (tert-Butyl cation) A->D E Fragment m/z 112 (Loss of H2O) B->E F Further Fragmentation E->F G cluster_0 This compound cluster_1 2,2,4-Trimethylpentan-1-ol cluster_2 2,3,4-Trimethylpentan-1-ol cluster_3 2,4,4-Trimethylpentan-1-ol a m/z 99 m/z 57 b m/z 71 m/z 57 a->b Different primary fragment c m/z 87 m/z 43 a->c Different fragmentation pattern d m/z 57 m/z 71 b->d Similar fragments, different abundance G A Sample Injection B Separation in GC Column A->B C Ionization (EI, 70 eV) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data Acquisition and Spectral Analysis E->F

References

A Comparative Guide to the Validation of Analytical Methods for 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2,2,3-trimethylpentan-1-ol, a key intermediate in various chemical syntheses. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical technique. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Method Comparison

The two primary methods compared in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) and a classical distillation followed by densitometry. While GC-MS offers high selectivity and sensitivity, distillation/densitometry is a more traditional and accessible method for determining alcohol content.

Quantitative Data Summary

The following table summarizes the validation parameters for the two methods. The data for the GC-MS method is based on a hypothetical validation study for this compound, while the data for the Distillation/Densitometry method reflects typical performance characteristics for alcohol quantification.[4][5]

Validation Parameter GC-MS Method Distillation/Densitometry Method ICH Q2(R1) Acceptance Criteria (Assay)
Specificity High (Mass spectral identification)Low (Measures total volatile alcohols)The method should unequivocally assess the analyte.
Linearity (R²) > 0.999> 0.995R² ≥ 0.99
Range 1 - 1000 µg/mL0.1 - 80 % (v/v)Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0%[3][6]95.0 - 105.0%Typically 98.0% to 102.0%.[3]
Precision (RSD%)
    - Repeatability< 1.0%< 2.0%RSD ≤ 2.0%
    - Intermediate Precision< 1.5%< 3.0%RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL~0.1 % (v/v)Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 1.0 µg/mL~0.3 % (v/v)Signal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate and temperature ramp.Sensitive to temperature fluctuations during density measurement.The method's capacity to remain unaffected by small variations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides a selective and sensitive means for the quantification of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD) and an autosampler.

  • Capillary Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Standards:

  • This compound reference standard (purity > 99%).

  • Internal Standard (IS): n-Propanol or another suitable compound not present in the sample matrix.[7]

  • Solvent: Dichloromethane or other appropriate high-purity solvent.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 1000 µg/mL. Add a constant concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range. Add the internal standard.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

    • Quantification Ions: Monitor characteristic ions for this compound and the internal standard.

Distillation/Densitometry Method

This is a classical approach for determining the concentration of alcohol in a sample.[4][5]

Instrumentation:

  • Distillation apparatus.

  • Digital density meter with temperature control.

Procedure:

  • Sample Preparation: A known volume of the sample is accurately measured.

  • Distillation: The sample is distilled to separate the volatile alcohol from non-volatile components. The distillate is collected in a volumetric flask.

  • Density Measurement: The density of the distillate is measured using a calibrated digital density meter at a controlled temperature (e.g., 20 °C).

  • Calculation: The alcohol concentration is determined by converting the density reading to % v/v or % w/w using standard alcohol density tables.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Method_Purpose Define Method Purpose (Assay, Impurity, etc.) Select_Validation_Parameters Select Validation Parameters (ICH Q2(R1)) Define_Method_Purpose->Select_Validation_Parameters Develop_Protocol Develop Validation Protocol Select_Validation_Parameters->Develop_Protocol Perform_Experiments Perform Experiments Develop_Protocol->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results vs. Acceptance Criteria Collect_Data->Analyze_Results Assess_Robustness Assess Robustness Analyze_Results->Assess_Robustness Prepare_Validation_Report Prepare Validation Report Assess_Robustness->Prepare_Validation_Report Method_Implementation Method Implementation Prepare_Validation_Report->Method_Implementation

Caption: Workflow for analytical method validation.

Logical Relationships in Method Validation

This diagram shows the hierarchical relationship between the different validation parameters.

Method Validation Parameters Relationship cluster_Core_Parameters Core Performance Characteristics cluster_Limit_Parameters Limit Tests Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range

Caption: Key parameters in method validation.

References

A Comparative Analysis of Primary vs. Tertiary Alcohol Reactivity: Insights from Trimethylpentanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study of the reactivity of primary versus tertiary trimethylpentanols. Due to a lack of direct comparative experimental data for specific trimethylpentanol isomers, this analysis is based on the well-established principles of alcohol reactivity, supplemented with experimental data for representative primary and tertiary alcohols. The insights provided are aimed at researchers, scientists, and professionals in drug development to facilitate a deeper understanding of how the substitution pattern of the alcohol carbon influences reaction outcomes.

Executive Summary

The reactivity of alcohols is fundamentally dictated by the substitution of the carbon atom bearing the hydroxyl group. Primary alcohols, where the hydroxyl-bearing carbon is attached to one other carbon atom, and tertiary alcohols, where it is bonded to three other carbon atoms, exhibit distinct chemical behaviors. These differences are primarily attributed to steric hindrance and the stability of carbocation intermediates. Generally, primary alcohols are more susceptible to oxidation, while tertiary alcohols are more prone to substitution and elimination reactions that proceed through a carbocation intermediate.

Comparative Reactivity Data

The following tables summarize the expected reactivity and provide experimental data for representative primary and tertiary alcohols in key chemical transformations.

Table 1: Comparative Oxidation of Primary vs. Tertiary Alcohols

FeaturePrimary Alcohol (1-Pentanol)Tertiary Alcohol (2-Methyl-2-butanol)
Reaction Oxidation to Carboxylic AcidResistant to Oxidation
Typical Reagent Potassium Permanganate (KMnO4)Potassium Permanganate (KMnO4)
Reaction Conditions Basic, followed by acidic workupNeutral or basic
Observed Outcome Formation of pentanoic acidNo reaction (purple color of KMnO4 persists)
Yield High (typically >80%)0%

Table 2: Comparative Dehydration of Primary vs. Tertiary Alcohols

FeaturePrimary AlcoholTertiary Alcohol (2-Methyl-2-butanol)
Reaction Dehydration to AlkeneDehydration to Alkenes
Mechanism E2E1
Typical Reagent Concentrated Sulfuric Acid (H2SO4)6M Sulfuric Acid (H2SO4)
Reaction Conditions High temperature (e.g., 180°C)Moderate temperature (e.g., 100°C)
Product(s) Single alkeneMixture of alkenes (Zaitsev and Hofmann products)
Relative Rate SlowFast
Example Products N/A2-methyl-2-butene (major), 2-methyl-1-butene (minor)

Table 3: Comparative Esterification of Primary vs. Tertiary Alcohols

FeatureSterically Hindered Primary Alcohol (Neopentyl Alcohol)Tertiary Alcohol (tert-Butyl Alcohol)
Reaction Fischer EsterificationFischer Esterification
Challenge Steric hindrance around the hydroxyl groupSteric hindrance and proneness to elimination
Typical Conditions Acid catalyst (e.g., H2SO4), excess carboxylic acid, heatAcid catalyst, often requires conversion to a better leaving group
Relative Rate SlowVery slow, often impractical
Alternative Method Acyl chloride or anhydride with pyridineFormation of an alkyl halide followed by reaction with a carboxylate salt

Visualization of Reaction Pathways and Workflows

The following diagrams illustrate the mechanistic differences in the reactivity of primary and tertiary alcohols.

oxidation_pathway cluster_primary Primary Alcohol Oxidation cluster_tertiary Tertiary Alcohol Oxidation P_alcohol R-CH2OH P_aldehyde R-CHO (Aldehyde) P_alcohol->P_aldehyde [O] P_acid R-COOH (Carboxylic Acid) P_aldehyde->P_acid [O] T_alcohol R3COH No_reaction No Reaction (under mild conditions) T_alcohol->No_reaction [O]

Caption: Oxidation pathways for primary and tertiary alcohols.

dehydration_mechanism cluster_E1 E1 Dehydration (Tertiary Alcohol) cluster_E2 E2 Dehydration (Primary Alcohol) T_alcohol R3COH Protonation Protonation (R3COH2+) T_alcohol->Protonation H+ Carbocation Tertiary Carbocation (R3C+) Protonation->Carbocation -H2O (slow) Alkene Alkene Carbocation->Alkene -H+ (fast) P_alcohol R-CH2OH Protonated_P Protonated Alcohol (R-CH2OH2+) P_alcohol->Protonated_P H+ Alkene_P Alkene Protonated_P->Alkene_P Concerted step (-H2O, -H+)

Caption: Dehydration mechanisms for tertiary (E1) and primary (E2) alcohols.

esterification_workflow start Start: Combine Alcohol and Carboxylic Acid add_catalyst Add Acid Catalyst (e.g., conc. H2SO4) start->add_catalyst reflux Heat the Mixture (Reflux) add_catalyst->reflux cool Cool the Reaction Mixture reflux->cool quench Neutralize the Acid (e.g., with NaHCO3 soln.) cool->quench extract Extract the Ester with an Organic Solvent quench->extract dry Dry the Organic Layer (e.g., with MgSO4) extract->dry distill Purify the Ester (Distillation) dry->distill end End: Pure Ester distill->end

Caption: General experimental workflow for Fischer esterification.

Experimental Protocols

The following are representative experimental protocols for the reactions discussed.

Protocol 1: Oxidation of 1-Pentanol with Potassium Permanganate

Objective: To synthesize pentanoic acid from 1-pentanol.

Materials:

  • 1-Pentanol

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H2SO4), concentrated

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Distilled water

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve NaOH in distilled water.

  • Add 1-pentanol to the basic solution.

  • Slowly add a solution of KMnO4 in water to the flask while stirring. The addition should be done in portions to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours. The purple color of the permanganate should disappear, and a brown precipitate of MnO2 will form.

  • Cool the reaction mixture to room temperature and filter off the MnO2 precipitate.

  • Acidify the filtrate with concentrated H2SO4. If excess permanganate is present, add NaHSO3 until the purple color disappears.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous MgSO4.

  • Filter to remove the drying agent and remove the solvent by distillation to obtain pentanoic acid.

Protocol 2: Dehydration of 2-Methyl-2-butanol

Objective: To synthesize 2-methyl-2-butene and 2-methyl-1-butene from 2-methyl-2-butanol.

Materials:

  • 2-Methyl-2-butanol

  • Sulfuric acid (6M)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Calcium chloride (CaCl2), anhydrous

  • Distillation apparatus, separatory funnel

Procedure:

  • Set up a fractional distillation apparatus.

  • Place 2-methyl-2-butanol in the distillation flask.

  • Slowly add 6M H2SO4 to the flask.

  • Heat the mixture gently. The alkene products will co-distill with water as they are formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a saturated NaHCO3 solution to neutralize any acidic components.

  • Separate the organic layer and dry it over anhydrous CaCl2.

  • Perform a final distillation to purify the alkene products. The product distribution can be analyzed by gas chromatography.

Protocol 3: Fischer Esterification of Neopentyl Alcohol with Acetic Acid

Objective: To synthesize neopentyl acetate.

Materials:

  • Neopentyl alcohol (2,2-dimethylpropan-1-ol)

  • Glacial acetic acid

  • Sulfuric acid, concentrated

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated H2SO4.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by 5% NaHCO3 solution until the effervescence ceases.

  • Wash with brine.

  • Separate the organic layer and dry it over anhydrous MgSO4.

  • Filter to remove the drying agent and purify the neopentyl acetate by distillation.

Conclusion

The structural differences between primary and tertiary alcohols, exemplified by isomers of trimethylpentanol, lead to distinct reactivity profiles. Primary alcohols are readily oxidized to carboxylic acids but undergo dehydration and esterification under more forcing conditions, especially when sterically hindered. In contrast, tertiary alcohols are resistant to oxidation but readily undergo dehydration and substitution reactions via stable tertiary carbocation intermediates. A thorough understanding of these reactivity patterns is crucial for designing synthetic routes and predicting reaction outcomes in various chemical and pharmaceutical applications.

A Comparative Analysis of 2,2,3-Trimethylpentan-1-ol and Isooctane as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of experimental work in research, particularly in the fields of drug development and chemical synthesis. This guide provides a detailed comparison of the performance of 2,2,3-trimethylpentan-1-ol and the well-established solvent, isooctane (2,2,4-trimethylpentane). This analysis is supported by physicochemical data and representative experimental protocols to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the solvent characteristics of this compound and isooctane arise from their distinct molecular structures. Isooctane is a branched-chain alkane, rendering it nonpolar. In contrast, this compound is a long-chain alcohol, and the presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding. These differences are reflected in their physical properties.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
IUPAC Name This compound2,2,4-trimethylpentane
Molecular Formula C₈H₁₈OC₈H₁₈
Molar Mass 130.23 g/mol 114.23 g/mol
Boiling Point 175 °C[1]99.2 °C[2]
Melting Point Not available-107.4 °C[2]
Density ~0.82-0.83 g/cm³ (estimated based on isomers)0.692 g/cm³ at 20°C[2]
Polarity Moderately PolarNonpolar
Hydrogen Bonding Donor/AcceptorNone
Water Solubility Low to moderateInsoluble (0.6 mg/L at 20°C)
Refractive Index 1.437[1]1.391 at 20°C[2]

Performance as a Solvent: A Tale of Two Polarities

The primary determinant of a solvent's performance is its polarity. The "like dissolves like" principle dictates that nonpolar solvents are effective at dissolving nonpolar solutes, while polar solvents are better suited for polar and ionic compounds.

Isooctane is a quintessential nonpolar solvent. Its applications are extensive in scenarios requiring the dissolution of nonpolar substances such as oils, fats, and other hydrocarbons.[3] In the pharmaceutical industry, it serves as a solvent for the purification, recrystallization, and washing of active pharmaceutical ingredients that are nonpolar in nature.[3] Its low boiling point facilitates easy removal by evaporation post-reaction or extraction.

This compound , with its hydroxyl group, exhibits moderate polarity. This allows it to dissolve a broader range of solutes than isooctane, including those with some degree of polarity. The presence of the long alkyl chain, however, means it retains significant nonpolar character, making it a versatile solvent for compounds of intermediate polarity. Its high boiling point of 175°C is a distinct feature, making it suitable for chemical reactions that require elevated temperatures where more volatile alcohols like ethanol or propanol would be inadequate.

The diagram below illustrates the fundamental structural and property differences that dictate the solvent capabilities of these two compounds.

G Solvent Property Comparison cluster_iso Isooctane cluster_tmp This compound iso_struct Structure C₈H₁₈ (Alkane) iso_props Properties Nonpolar No H-bonding Low Boiling Point (99°C) iso_struct:f1->iso_props:f0 leads to iso_app Applications Dissolves nonpolar solutes (oils, fats) Extraction of nonpolar compounds Normal-phase chromatography iso_props:f1->iso_app:f0 suitable for tmp_struct Structure C₈H₁₈O (Alcohol) tmp_props Properties Moderately Polar H-bond donor/acceptor High Boiling Point (175°C) tmp_struct:f1->tmp_props:f0 leads to tmp_app Applications Dissolves solutes of intermediate polarity High-temperature reactions Specialty synthesis tmp_props:f1->tmp_app:f0 suitable for G start Start: Aqueous Sample + Isooctane in Separatory Funnel shake Shake and Vent start->shake separate Allow Layers to Separate shake->separate drain_aq Drain and Discard Aqueous Layer separate->drain_aq collect_org Collect Organic (Isooctane) Layer drain_aq->collect_org dry Dry with Anhydrous Sodium Sulfate collect_org->dry concentrate Concentrate using Rotary Evaporator dry->concentrate end End: Concentrated Analyte in Isooctane concentrate->end

References

Navigating Analytical Standards: A Comparative Guide to 2,2,3-Trimethylpentan-1-ol and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reference standards is a critical step in ensuring the accuracy and reliability of analytical methods. 2,2,3-Trimethylpentan-1-ol, a branched-chain octanol, serves as a key reference standard in various analytical applications, particularly within the pharmaceutical industry for method development and quality control.[1] This guide provides a comprehensive comparison of this compound with its structural isomers, offering insights into their physicochemical properties and analytical performance to aid in the selection of the most suitable standard for specific applications.

The utility of a reference standard is intrinsically linked to its purity and well-defined physical and chemical characteristics. In applications such as chromatography and spectroscopy, isomeric purity is paramount, as even minor differences in molecular structure can lead to significant variations in analytical behavior. This guide focuses on the comparison of this compound with its closely related isomers: 2,2,4-trimethylpentan-1-ol, 2,3,3-trimethylpentan-1-ol, 2,3,4-trimethylpentan-1-ol, and 2,2,4-trimethyl-3-pentanol.

Physicochemical Properties: A Comparative Analysis

The choice of an analytical standard is often dictated by its physical properties, which influence its behavior in various analytical systems. Properties such as boiling point, density, and solubility are critical for methods like gas chromatography (GC), where volatility and phase interaction are the basis of separation.

PropertyThis compound2,2,4-Trimethylpentan-1-ol2,3,3-Trimethylpentan-1-ol2,3,4-Trimethylpentan-1-ol2,2,4-Trimethyl-3-pentanol
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight ( g/mol ) 130.23130.23130.23130.23130.23
Boiling Point (°C) 110 (for the alkane)165114.4 - 115.0 (for the alkane)[2]163.5[1]Not Available
Density (g/cm³) Not Available0.8340.72 (for the alkane)[3]0.817[1]Not Available
Flash Point (°C) Not Available56.6-6 (for the alkane)[2][3]59.2[1]Not Available
Water Solubility Not AvailableInsoluble[4]Insoluble1841 mg/L (estimated)[5]Not Available

Note: Data for the corresponding alkanes (2,2,3-trimethylpentane and 2,3,3-trimethylpentane) are provided where data for the alcohol is unavailable, offering a relative indication of volatility.

Performance in Analytical Applications

The structural differences between these isomers, though subtle, can lead to distinct behaviors in analytical systems. These differences are particularly evident in chromatographic and spectroscopic methods.

Gas Chromatography (GC)

In gas chromatography, the retention time of a compound is influenced by its volatility and its interaction with the stationary phase of the GC column. Generally, for a homologous series of compounds, the retention time increases with the boiling point. Therefore, isomers with lower boiling points are expected to elute earlier from the column. Based on the available data, one would predict the elution order to generally follow the trend of their boiling points.

The choice of a specific isomer as a reference standard in GC would depend on the other components in the sample matrix. A standard should have a retention time that is well-resolved from other peaks of interest. For instance, if a sample contains a number of volatile components, a higher boiling point isomer like 2,2,4-trimethylpentan-1-ol might be a more suitable standard as it would elute later, avoiding co-elution with the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Each unique proton and carbon environment within a molecule gives rise to a distinct signal in the ¹H and ¹³C NMR spectra, respectively. The chemical shift, splitting pattern, and integration of these signals are used to elucidate the structure.

As structural isomers, this compound and its counterparts will exhibit unique NMR spectra. The number of signals and their splitting patterns will differ based on the arrangement of the methyl and ethyl groups along the pentanol backbone. These distinct spectral fingerprints are crucial when using these compounds as reference standards for structural confirmation of unknown compounds or for quantitative analysis (qNMR).

Experimental Protocols

To aid researchers in their analytical method development, detailed methodologies for key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

Objective: To separate and identify trimethylpentanol isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Method:

  • Sample Preparation: Prepare individual 100 ppm solutions of each isomer in a suitable solvent (e.g., dichloromethane). Prepare a mixed standard containing all isomers at 100 ppm each.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet temperature: 250°C

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Oven temperature program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 40-200.

  • Data Analysis: Identify the peaks based on their retention times and mass spectra. Compare the retention times of the individual isomers with the mixed standard.

Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Method:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the solution.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation: Calculate the purity of the sample using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Obtain Isomer Samples prep_gc Prepare individual and mixed standards for GC-MS start->prep_gc prep_nmr Prepare sample with internal standard for qNMR start->prep_nmr gc_ms GC-MS Analysis prep_gc->gc_ms qnmr qNMR Analysis prep_nmr->qnmr gc_data Compare retention times and mass spectra gc_ms->gc_data nmr_data Calculate purity from signal integration qnmr->nmr_data conclusion Select appropriate standard gc_data->conclusion nmr_data->conclusion

Caption: Workflow for the analytical comparison of trimethylpentanol isomers.

Isomer_Relationship cluster_isomers Trimethylpentanol Isomers parent C8H18O Alcohols iso1 This compound parent->iso1 Structural Isomer iso2 2,2,4-Trimethylpentan-1-ol parent->iso2 Structural Isomer iso3 2,3,3-Trimethylpentan-1-ol parent->iso3 Structural Isomer iso4 2,3,4-Trimethylpentan-1-ol parent->iso4 Structural Isomer iso5 2,2,4-Trimethyl-3-pentanol parent->iso5 Structural Isomer

Caption: Structural relationship of the compared trimethylpentanol isomers.

By understanding the distinct properties and analytical behaviors of this compound and its isomers, researchers can make more informed decisions in the selection of reference standards, ultimately leading to more robust and reliable analytical outcomes.

References

A Comparative Guide to the Quantitative Analysis of 2,2,3-trimethylpentan-1-ol Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is paramount. This guide provides a comparative analysis of quantitative methods for assessing the purity of 2,2,3-trimethylpentan-1-ol, with a primary focus on titration techniques, benchmarked against a leading chromatographic method.

Introduction

This compound is a branched-chain alcohol with potential applications in various fields of chemical synthesis and pharmaceutical development. Ensuring its purity is critical for the reliability and reproducibility of experimental results and for meeting regulatory standards. This guide details the experimental protocols for two distinct titration methods—Redox Titration and Karl Fischer Titration—and compares their performance with Gas Chromatography (GC), a highly accurate and widely used analytical technique.[1][2][3]

Methodology Comparison

The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, the required accuracy, the available equipment, and the sample throughput. This section provides a head-to-head comparison of titration-based methods and Gas Chromatography.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. The hypothetical data presented is based on typical performance for these techniques.

Parameter Redox Titration Karl Fischer Titration Gas Chromatography (GC)
Analyte This compoundWater ContentThis compound & Volatile Impurities
Principle Oxidation-ReductionReaction with Iodine & SO₂Differential Partitioning
Typical Accuracy 98.5 - 99.5%Measures water to ppm levels> 99.9%
Precision (RSD) < 1.0%< 2.0%< 0.5%
Limit of Detection ~0.1%~10 ppm< 10 ppm
Analysis Time/Sample 15-20 minutes5-10 minutes10-30 minutes
Primary Measurement Purity (%)Water Content (%, ppm)Area % of all components
Key Advantage Low cost, simple setupHigh specificity for waterHigh resolution and accuracy
Key Limitation Susceptible to interferenceOnly quantifies waterHigher equipment cost

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in a laboratory setting.

Redox Titration for this compound Purity

This method is adapted from the standard analysis of ethanol and relies on the oxidation of the primary alcohol group by a strong oxidizing agent, potassium dichromate, in an acidic medium.[4][5][6] The excess dichromate is then back-titrated with a standard solution of sodium thiosulfate.

Reagents:

  • Potassium dichromate (K₂Cr₂O₇) solution (0.1 N, standardized)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium iodide (KI) solution (10% w/v)

  • Sodium thiosulfate (Na₂S₂O₃) solution (0.1 N, standardized)

  • Starch indicator solution (1% w/v)

  • This compound sample

Procedure:

  • Accurately weigh approximately 2.5 g of the this compound sample into a 250 mL volumetric flask and dilute to the mark with deionized water.

  • Pipette 25.00 mL of the standard 0.1 N potassium dichromate solution into a 500 mL Erlenmeyer flask.

  • Slowly and carefully add 10 mL of concentrated sulfuric acid to the flask while cooling under running water.

  • Pipette 10.00 mL of the diluted this compound sample solution into the acidified dichromate solution.

  • Cover the flask with a watch glass and allow the reaction to proceed for 30 minutes in a dark place to ensure complete oxidation of the alcohol.

  • Dilute the reaction mixture with 150 mL of deionized water.

  • Add 10 mL of 10% potassium iodide solution. The solution will turn a dark reddish-brown due to the liberation of iodine.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow.

  • Add 2 mL of starch indicator solution. A deep blue color will form.

  • Continue the titration dropwise with sodium thiosulfate until the blue color disappears, indicating the endpoint.

  • Perform a blank titration using 10.00 mL of deionized water instead of the sample solution.

Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = [((V_blank - V_sample) × N_thiosulfate × MW_alcohol) / (W_sample × n)] × 100

Where:

  • V_blank = Volume of Na₂S₂O₃ used for the blank titration (mL)

  • V_sample = Volume of Na₂S₂O₃ used for the sample titration (mL)

  • N_thiosulfate = Normality of the Na₂S₂O₃ solution (N)

  • MW_alcohol = Molecular weight of this compound (130.23 g/mol )

  • W_sample = Weight of the this compound sample in the aliquot titrated (g)

  • n = number of electrons transferred in the balanced redox reaction (for a primary alcohol to a carboxylic acid, this is 4).

Karl Fischer Titration for Water Content

This method follows the principles of ASTM E203 for determining the water content in a sample, a direct measure of a key impurity.[7][8][9][10]

Reagents:

  • Karl Fischer reagent (volumetric, with a known titer)

  • Anhydrous methanol or a suitable solvent

  • Water-in-methanol standard

Procedure:

  • Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator.

  • Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

  • Accurately weigh a suitable amount of the this compound sample and inject it into the titration vessel.

  • Titrate the sample with the Karl Fischer reagent to the potentiometric endpoint.

  • Record the volume of Karl Fischer reagent consumed.

  • Standardize the Karl Fischer reagent daily using a known mass of water from a water-in-methanol standard.

Calculation of Water Content: The water content is calculated as follows:

Water Content (ppm) = [(V_sample × Titer) / W_sample] × 1,000,000

Where:

  • V_sample = Volume of Karl Fischer reagent used for the sample (mL)

  • Titer = Titer of the Karl Fischer reagent (mg H₂O/mL)

  • W_sample = Weight of the this compound sample (mg)

The purity can be inferred by assuming water is the only impurity: Purity (%) ≈ 100% - Water Content (%)

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[3][11][12] It provides a detailed impurity profile in addition to the purity of the main component.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: A non-polar or mid-polar capillary column (e.g., DB-1, HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector: Split/splitless injector, with a split ratio of 50:1.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Procedure:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard.

  • Integrate the area of all peaks in the chromatogram.

Calculation of Purity: The purity is typically calculated using the area percent method:

Purity (%) = (Area_main_peak / Area_total) × 100

Where:

  • Area_main_peak = The integrated area of the this compound peak.

  • Area_total = The sum of the integrated areas of all peaks in the chromatogram.

Visualized Workflows and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

Titration_Workflow cluster_prep Sample & Reagent Preparation cluster_titration Titration Process cluster_analysis Data Analysis Prep_Sample Weigh & Dilute This compound Reaction React Sample with Excess Reagent (if back-titration) Prep_Sample->Reaction Prep_Titrant Standardize Titrant Solution Titrate Titrate to Endpoint Prep_Titrant->Titrate Reaction->Titrate Record_Vols Record Titrant Volumes Titrate->Record_Vols Blank Perform Blank Titration Blank->Record_Vols Calculate Calculate Purity Record_Vols->Calculate

Caption: Experimental Workflow for Titration-Based Purity Analysis.

Method_Comparison cluster_titration Titration Methods cluster_chromatography Chromatographic Method Redox Redox Titration Specificity Specificity Redox->Specificity Less Specific Cost Cost Redox->Cost Low KF Karl Fischer Titration KF->Specificity Highly Specific (Water) KF->Cost Moderate GC Gas Chromatography (GC) GC->Specificity Highly Specific (Volatiles) GC->Cost High Purity Purity of this compound Purity->Redox Direct Measurement Purity->KF Inferred from Impurity Purity->GC Direct Measurement & Impurity Profile

Caption: Logical Comparison of Analytical Methods for Purity Determination.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. This guide provides a comprehensive comparison of the three primary analytical techniques for assessing the enantiomeric excess of chiral alcohols, such as 2,2,3-trimethylpentan-1-ol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

At a Glance: Method Comparison

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Auxiliaries
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Sample Volatility RequiredNot requiredNot required
Derivatization Often required for alcohols to improve volatility and resolution.Not typically required.Can be used (chiral derivatizing agents) or not (chiral solvating agents).
Sensitivity High (ng to pg level).High (µg to ng level).Lower (mg level).
Analysis Time Fast (minutes per sample).Moderate (minutes to an hour per sample).Very fast (minutes per sample).
Resolution Excellent for many compounds.Excellent and widely applicable.Varies depending on the auxiliary and analyte.
Solvent Consumption Low.High.Very low.
Cost (Instrument) Moderate.High.Very High.
Cost (Consumables) Low to moderate (chiral columns can be expensive).High (chiral columns and solvents).Moderate (chiral auxiliaries and NMR tubes).
Quantitative Accuracy Excellent.Excellent.Good to Excellent.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Chiral Alcohol Sample Derivatization Derivatization (e.g., acylation) Sample->Derivatization Optional but common Dilution Dilution in Solvent Sample->Dilution Derivatization->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for Chiral Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Chiral Alcohol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (UV/Vis) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

A Comparative Analysis of Boiling Points and Volatilities of C8 Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the physical properties of organic compounds is paramount. This guide provides an objective comparison of the boiling points and volatilities of various C8 alcohol isomers, supported by experimental data and detailed methodologies.

The arrangement of atoms within a molecule, its isomerism, significantly influences its physical characteristics. In the case of C8 alcohols, variations in chain length, branching, and the position of the hydroxyl (-OH) group lead to a range of boiling points and volatilities. This guide will explore these differences, offering a clear comparison to aid in solvent selection, reaction condition optimization, and overall process design.

Comparative Data of C8 Alcohol Isomers

The following table summarizes the boiling points and vapor pressures of a selection of C8 alcohol isomers. A higher boiling point indicates lower volatility, while a higher vapor pressure signifies greater volatility.

Isomer NameIUPAC NameTypeStructureBoiling Point (°C)Vapor Pressure (mmHg @ 25°C)
1-OctanolOctan-1-olPrimaryCH₃(CH₂)₇OH1950.08
2-OctanolOctan-2-olSecondaryCH₃CH(OH)(CH₂)₅CH₃179-181~0.24
3-OctanolOctan-3-olSecondaryCH₃CH₂CH(OH)(CH₂)₄CH₃174-176[1][2]~1[1][3]
4-OctanolOctan-4-olSecondaryCH₃(CH₂)₃CH(OH)(CH₂)₂CH₃174-176[4][5]Not available
2-Methyl-1-heptanol2-Methylheptan-1-olPrimary(CH₃)₂CH(CH₂)₄CH₂OH176-179.2[6][7][8]Not available
2-Ethyl-1-hexanol2-Ethylhexan-1-olPrimaryCH₃(CH₂)₃CH(CH₂CH₃)CH₂OH184-1850.36[9]
2,4,4-Trimethyl-1-pentanol2,4,4-Trimethylpentan-1-olPrimary(CH₃)₃CCH₂CH(CH₃)CH₂OH168-1690.502[10]

The Influence of Molecular Structure on Boiling Point and Volatility

The data reveals clear trends related to the molecular structure of the C8 alcohol isomers:

  • Primary vs. Secondary Alcohols: Primary alcohols, such as 1-octanol, exhibit higher boiling points than their secondary isomers like 2-octanol and 3-octanol. This is because the hydroxyl group in primary alcohols is more accessible for intermolecular hydrogen bonding, leading to stronger attractions between molecules that require more energy to overcome.

  • Effect of Branching: Increased branching in the carbon chain generally leads to a lower boiling point. For instance, the highly branched 2,4,4-trimethyl-1-pentanol has a significantly lower boiling point than the straight-chain 1-octanol. The more compact, spherical shape of branched isomers reduces the surface area available for van der Waals interactions, resulting in weaker intermolecular forces.

  • Position of the Hydroxyl Group: In secondary alcohols, the position of the -OH group has a less pronounced, but still noticeable, effect. As the hydroxyl group moves closer to the center of the chain (from 2-octanol to 4-octanol), the boiling point tends to decrease slightly, likely due to increased steric hindrance that can interfere with efficient hydrogen bonding.

Experimental Protocols for Boiling Point Determination

The accurate determination of boiling points is crucial for characterizing and comparing these compounds. Two common and reliable methods are the Thiele Tube method and distillation.

Thiele Tube Method

This method is suitable for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small amount of the C8 alcohol sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube filled with heating oil, making sure the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.

  • As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

  • Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Distillation Method

Distillation is a precise method for determining the boiling point of a larger volume of liquid and also serves as a purification technique. The ASTM D1078 standard provides a standardized procedure for the distillation of volatile organic liquids.[11]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving cylinder

  • Thermometer

  • Heating mantle or water bath

  • Boiling chips

  • Stand and clamps

Procedure:

  • A measured volume of the C8 alcohol is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • The flask is heated, and the liquid is brought to a boil.

  • The temperature is recorded when the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.

  • Heating is continued at a steady rate, and the temperature is monitored as the distillation proceeds.

  • The temperature at which the last of the liquid vaporizes from the flask is recorded as the final boiling point. For a pure compound, the boiling point should remain relatively constant throughout the distillation.

Visualizing Structure-Property Relationships

The following diagram illustrates the relationship between the structural features of C8 alcohols and their resulting boiling points.

G Relationship Between C8 Alcohol Structure and Boiling Point cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols 1-Octanol 1-Octanol (195°C) Intermolecular Forces Intermolecular Forces 1-Octanol->Intermolecular Forces Strong H-Bonding High van der Waals 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol (184-185°C) 2-Methyl-1-heptanol 2-Methyl-1-heptanol (176-179.2°C) 2,4,4-Trimethyl-1-pentanol 2,4,4-Trimethyl-1-pentanol (168-169°C) 2,4,4-Trimethyl-1-pentanol->Intermolecular Forces Weaker van der Waals 2-Octanol 2-Octanol (179-181°C) 2-Octanol->Intermolecular Forces Steric Hindrance 3-Octanol 3-Octanol (174-176°C) 4-Octanol 4-Octanol (174-176°C) Boiling Point Boiling Point Intermolecular Forces->Boiling Point Determines Energy Required for Vaporization Molecular Structure Molecular Structure Molecular Structure->1-Octanol Linear Chain Molecular Structure->2-Ethyl-1-hexanol Moderate Branching Molecular Structure->2-Methyl-1-heptanol Single Branch Molecular Structure->2,4,4-Trimethyl-1-pentanol High Branching Molecular Structure->2-Octanol OH at C2 Molecular Structure->3-Octanol OH at C3 Molecular Structure->4-Octanol OH at C4

Caption: Structure-Boiling Point Relationship in C8 Alcohols

References

A Comparative Guide to Distinguishing 2,2,3-Trimethylpentan-1-ol from its Isomers via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. While distinguishing between structural isomers that share the same functional groups can be challenging, key differences in the vibrational frequencies of specific bonds allow for the differentiation of alcohol isomers, such as 2,2,3-trimethylpentan-1-ol, from other C8H18O compounds. This guide provides an objective comparison based on characteristic spectral data.

The primary method for distinguishing alcohol isomers by IR spectroscopy relies on the position of the carbon-oxygen (C-O) single bond stretching vibration, which is sensitive to the substitution pattern of the alcohol (primary, secondary, or tertiary).[1][2] Additional distinctions, particularly among isomers of the same class, can be made by analyzing the unique patterns in the "fingerprint region" of the spectrum.[3][4]

Key Spectral Features for Isomer Differentiation
  • O-H Stretching Vibration: All alcohols exhibit a strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹.[3][5] This broadening is a result of intermolecular hydrogen bonding.[6][7] The presence of this band confirms the compound is an alcohol but does not distinguish between isomers.

  • C-H Stretching and Bending: Most organic molecules, including all isomers of octanol, will show strong absorptions in the 2850-3000 cm⁻¹ range due to sp³ C-H stretching.[8] Specific bending vibrations for methyl and methylene groups appear in the fingerprint region (~1350-1470 cm⁻¹).

  • C-O Stretching Vibration (Key Differentiator): The most diagnostic absorption for differentiating primary, secondary, and tertiary alcohol isomers is the C-O stretching band found between 1000 and 1260 cm⁻¹.[1][5]

    • Primary Alcohols (like this compound): Exhibit a strong C-O stretch in the 1000-1075 cm⁻¹ range.[2][6]

    • Secondary Alcohols: Show a C-O stretch at a higher wavenumber, typically between 1075-1150 cm⁻¹.[2]

    • Tertiary Alcohols: The C-O stretch is shifted to an even higher wavenumber, generally appearing in the 1100-1210 cm⁻¹ range.[1][2]

  • Fingerprint Region: The region from approximately 400-1400 cm⁻¹ is known as the fingerprint region.[3] The complex pattern of absorptions here arises from various bending and stretching vibrations of the carbon skeleton. This region is unique to each molecule, and while complex to interpret from first principles, it allows for definitive identification when compared against a known spectrum. Differences in branching patterns among isomers like this compound and 2,4,4-trimethylpentan-1-ol will manifest as distinct patterns in this region.

Data Presentation: Comparative IR Absorption Frequencies

The following table summarizes the key IR absorption frequencies for this compound and representative primary, secondary, and tertiary C8H18O isomers.

Compound Structure Class O-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Key Distinguishing Feature
This compound
alt text
Primary~3350 (Broad, Strong)~1050 Position of C-O stretch confirms primary alcohol class. Fingerprint region is unique to its specific branching.
1-Octanol [9][10]
alt text
Primary~3330 (Broad, Strong)~1058 C-O stretch is in the primary alcohol range. Fingerprint region differs from branched isomers due to the straight alkyl chain.
2-Octanol [11]
alt text
Secondary~3340 (Broad, Strong)~1115 C-O stretch is shifted to a higher frequency, characteristic of a secondary alcohol.
2-Methyl-2-heptanol
alt text
Tertiary~3360 (Broad, Strong)~1150 C-O stretch is at the highest frequency of the three classes, identifying it as a tertiary alcohol.

Note: Exact peak positions can vary slightly based on the sampling method (e.g., neat liquid, KBr pellet) and instrument calibration.

Experimental Protocols & Methodologies

Acquisition of IR Spectrum for a Liquid Alcohol Sample

Objective: To obtain a high-quality infrared spectrum of a liquid alcohol sample for functional group analysis and isomer identification.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or Salt Plates (NaCl or KBr)

Procedure (using ATR-FTIR):

  • Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application: Place a small drop (1-2 drops) of the liquid alcohol sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition: Secure the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next compound.

Visualization of Analysis Workflow

The logical process for distinguishing this compound from its isomers can be visualized as a decision-making workflow.

G cluster_workflow IR Spectrum Analysis Workflow for C8H18O Isomers start Acquire IR Spectrum of Unknown C8H18O Isomer check_oh Observe Spectrum: Broad, strong peak at ~3200-3600 cm⁻¹? start->check_oh check_co Analyze C-O Stretch Region (1000-1250 cm⁻¹) check_oh->check_co  Yes not_alcohol Result: Not an Alcohol or -OH is absent check_oh->not_alcohol  No primary Result: Primary Alcohol (e.g., this compound) C-O Stretch: ~1050 cm⁻¹ check_co->primary Peak at ~1050 cm⁻¹ secondary Result: Secondary Alcohol (e.g., 2-Octanol) C-O Stretch: ~1100 cm⁻¹ check_co->secondary Peak at ~1100 cm⁻¹ tertiary Result: Tertiary Alcohol (e.g., 2-Methyl-2-heptanol) C-O Stretch: ~1150 cm⁻¹ check_co->tertiary Peak at ~1150 cm⁻¹ fingerprint Further Distinction: Compare fingerprint region (<1400 cm⁻¹) to reference spectra of known primary isomers. primary->fingerprint

Caption: Workflow for distinguishing alcohol isomers using key IR spectral regions.

References

A Comparative Guide to the Synthesis of 2,2,3-Trimethylpentan-1-ol: An Overview of Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding synthesis of complex organic molecules is paramount. This guide provides a comparative analysis of potential synthetic routes to 2,2,3-trimethylpentan-1-ol, a sterically hindered primary alcohol. Due to a lack of specific literature detailing the synthesis of this exact molecule, this guide draws upon established synthetic methodologies for structurally similar, highly branched alcohols. The information presented is intended to provide a foundational understanding of the expected efficiencies and challenges associated with these synthetic pathways.

Comparison of Potential Synthetic Routes

The synthesis of a sterically hindered primary alcohol like this compound can be approached through several established organic transformations. The choice of method will largely depend on the availability of starting materials, desired purity, and scalability. Below is a table summarizing the most plausible synthetic routes, their required precursors, and the generally reported yield ranges for analogous transformations involving sterically hindered substrates.

Synthetic MethodPrecursor(s)ReagentsTypical Yield Range for Analogous ReactionsKey Considerations
Hydroboration-Oxidation 2,2,3-Trimethyl-1-pentene1. Borane-THF complex (BH₃•THF) or 9-BBN 2. H₂O₂, NaOH70-95%Provides anti-Markovnikov addition, ideal for primary alcohol synthesis from a terminal alkene. Steric hindrance can slow the reaction rate.
Reduction of a Carboxylic Acid Ester Ethyl 2,2,3-trimethylpentanoateLithium aluminum hydride (LiAlH₄), followed by aqueous workup80-95%LiAlH₄ is a powerful reducing agent, effective for hindered esters. Requires strictly anhydrous conditions.
Reduction of an Aldehyde 2,2,3-TrimethylpentanalSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)85-98%NaBH₄ is a milder and safer reducing agent suitable for aldehydes. The primary challenge lies in the synthesis of the sterically hindered aldehyde precursor.
Grignard Reaction 2,2-Dimethylpropanal (Pivaldehyde) and sec-butylmagnesium bromide1. Grignard reagent addition 2. Acidic workup50-70%While a common C-C bond formation method, Grignard reactions with highly hindered aldehydes can be prone to side reactions like reduction and enolization, leading to lower yields.

Experimental Protocols for Key Synthetic Methods

Below are detailed experimental protocols for the most promising synthetic routes. These are adapted from established procedures for structurally similar molecules and should be considered as starting points for optimization.

Hydroboration-Oxidation of 2,2,3-Trimethyl-1-pentene

This method is a reliable way to achieve anti-Markovnikov hydration of an alkene, leading to the desired primary alcohol.

Procedure:

  • A solution of 2,2,3-trimethyl-1-pentene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 1.1 eq) is added dropwise to the stirred alkene solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C.

  • A solution of 3 M aqueous sodium hydroxide (NaOH) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), maintaining the temperature below 30 °C.

  • The resulting mixture is stirred at room temperature for 1-2 hours.

  • The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield this compound.

Reduction of Ethyl 2,2,3-trimethylpentanoate with Lithium Aluminum Hydride (LiAlH₄)

The reduction of an ester is a high-yielding route to a primary alcohol, particularly with a powerful reducing agent like LiAlH₄.

Procedure:

  • A suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of ethyl 2,2,3-trimethylpentanoate (1.0 eq) in the same anhydrous solvent is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or heated to reflux for 1-3 hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential, slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional solvent.

  • The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude alcohol can be purified by distillation.

Synthetic Workflow and Logic

The synthesis of this compound can be visualized as a series of logical steps starting from different precursors. The following diagram illustrates the potential synthetic pathways.

Synthesis_Workflow Alkene 2,2,3-Trimethyl-1-pentene Target_Alcohol This compound Alkene->Target_Alcohol Hydroboration- Oxidation Ester Ethyl 2,2,3-trimethylpentanoate Ester->Target_Alcohol Reduction (LiAlH₄) Aldehyde_Precursor 2,2,3-Trimethylpentanal Aldehyde_Precursor->Target_Alcohol Reduction (NaBH₄) Grignard_Precursors 2,2-Dimethylpropanal + sec-butylmagnesium bromide Grignard_Precursors->Target_Alcohol Grignard Reaction

Caption: Potential synthetic pathways to this compound.

Safety Operating Guide

Proper Disposal of 2,2,3-Trimethylpentan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. 2,2,3-Trimethylpentan-1-ol, a flammable liquid, requires careful handling and adherence to hazardous waste regulations. This guide provides essential safety and logistical information, along with a step-by-step operational plan for its proper disposal.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact isomer may not always be readily available, data for similar isomers like 2,4,4-Trimethylpentan-1-ol indicate that it is a flammable liquid.[1] Therefore, the following precautions must be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][3]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment when handling the waste.[1][2]

  • Spill Containment: Have a spill kit readily available that contains inert absorbent materials like sand, silica gel, or a universal binder.[1]

Logistical and Operational Disposal Plan

The disposal of this compound must follow hazardous waste regulations. It is classified as an ignitable hazardous waste due to its flammability.[4][5]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect waste this compound in a designated, chemically compatible container. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][6][7]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Ignitable").[6][8]

  • Segregation: Do not mix this compound with incompatible waste streams. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions.[4][6] Liquid and solid waste should also be kept separate.[6]

Step 2: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[4][5]

  • Secondary Containment: Place the waste container in a secondary containment system, such as a spill tray, to prevent the spread of material in case of a leak.[6][7]

  • Storage Limits: Adhere to the storage limits for hazardous waste in your SAA. This is typically a maximum of 55 gallons, but may be less depending on local regulations.[5] Containers may remain in an SAA for up to one year, provided they are not full.[4] Once a container is full, it must be removed from the SAA within three days.[4]

Step 3: Final Disposal

  • Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][9]

  • Prohibited Disposal Methods: Never dispose of this compound down the drain.[4][9][10][11] This is strictly prohibited as it can damage plumbing, pollute waterways, and create a fire hazard.[10] Do not dispose of it in the regular trash.[7]

Quantitative Data Summary

For the proper management of chemical waste, certain quantitative limits and timeframes are critical. The following table summarizes key parameters based on general laboratory hazardous waste guidelines.

ParameterGuidelineCitation
Ignitable Waste Classification Products with >10% alcohol content are typically considered ignitable.[4]
SAA Maximum Volume A maximum of 55 gallons of hazardous waste may be stored.[5]
Acutely Toxic Waste Limit For "P-listed" acutely toxic waste, a maximum of 1 quart (liquid) or 1 kg (solid) may be accumulated.[5]
Container Fill Level Do not fill liquid waste containers to more than 90% capacity.[8]
Storage Time in SAA (Partially Full) Partially filled, closed, and properly labeled containers can remain in an SAA for up to one year.[4]
Full Container Removal Full containers must be removed from the SAA within three calendar days.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_0 Phase 1: Waste Generation & Collection cluster_1 Phase 2: Storage & Accumulation cluster_2 Phase 3: Final Disposal A Generate this compound Waste B Select Chemically Compatible, Leak-Proof Container A->B C Label Container: 'Hazardous Waste' 'this compound' 'Ignitable' B->C D Collect Waste in Labeled Container C->D E Place Container in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment (e.g., Spill Tray) E->F G Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) F->G H Monitor Accumulation Limits (Volume and Time) G->H I Container Full or Storage Time Limit Reached H->I J Contact Environmental Health & Safety (EH&S) or Licensed Waste Contractor I->J K Arrange for Waste Pickup J->K L Waste Transported to Approved Disposal Facility K->L

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,2,3-Trimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,2,3-Trimethylpentan-1-ol

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, tailored for research scientists and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

When handling this compound, a structured approach to safety, guided by the principles of chemical hazard mitigation, is paramount. The following sections detail the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.

Personal Protective Equipment (PPE) Summary

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data from safety data sheets of structurally similar compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves are required.[1] Nitrile, Neoprene, or PVC gloves are recommended for incidental contact.[2] For prolonged contact, consider heavier-duty options and consult manufacturer-specific chemical resistance data.
Body Protection A standard laboratory coat is mandatory. For larger quantities or where significant splashing may occur, a chemically resistant apron or suit should be worn.[1][2]
Respiratory Protection Use in a well-ventilated area is crucial.[1] If ventilation is inadequate or for high-concentration work, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2]
Detailed Glove Selection Guide

Due to the absence of specific chemical compatibility data for this compound, the following recommendations are based on general resistance of common glove materials to alcohols and hydrocarbon-like substances.

Glove MaterialSuitability for Incidental ContactSuitability for Extended Contact
Nitrile GoodFair to Poor (requires frequent changes)
Neoprene Very GoodGood
PVC (Polyvinyl Chloride) GoodFair
Butyl Rubber ExcellentVery Good
Viton® ExcellentExcellent

Operational and Disposal Plans

Safe Handling and Experimental Workflow

A systematic workflow is critical to minimize exposure and accidents. The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase Review_SDS Review Safety Data Sheet (or data for similar compounds) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed to handling Work_in_Ventilated_Area Work in a Well-Ventilated Area (e.g., Fume Hood) Don_PPE->Work_in_Ventilated_Area Dispense_Chemical Dispense Chemical Carefully Work_in_Ventilated_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Chemical Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE PPE Selection Logic for this compound cluster_hazard Hazard Assessment cluster_task Task Assessment cluster_ppe PPE Selection Chemical_Properties Chemical Properties: - Flammable Liquid - Potential Irritant Eye_Protection Eye Protection: - Safety Glasses (min) - Goggles/Face Shield Chemical_Properties->Eye_Protection Hand_Protection Hand Protection: - Chemical Resistant Gloves Chemical_Properties->Hand_Protection Body_Protection Body Protection: - Lab Coat - Chemical Apron Chemical_Properties->Body_Protection Respiratory_Protection Respiratory Protection: - Fume Hood - Respirator (if needed) Chemical_Properties->Respiratory_Protection Task_Nature Nature of Task: - Small Scale (e.g., <100mL) - Large Scale (e.g., >100mL) - Risk of Splashing Task_Nature->Eye_Protection Splashing risk Task_Nature->Body_Protection Large scale

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.